molecular formula C9H16N4 B1585970 1-(2-Imidazol-1-yl-ethyl)-piperazine CAS No. 381721-55-7

1-(2-Imidazol-1-yl-ethyl)-piperazine

Cat. No.: B1585970
CAS No.: 381721-55-7
M. Wt: 180.25 g/mol
InChI Key: WTDMCLGFEXQYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Imidazol-1-yl-ethyl)-piperazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-imidazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-4-12(5-2-10-1)7-8-13-6-3-11-9-13/h3,6,9-10H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDMCLGFEXQYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374753
Record name 1-(2-Imidazol-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381721-55-7
Record name 1-(2-Imidazol-1-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 381721-55-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular intricate details: A Technical Guide to the Mechanism of Action of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest in Neuromodulation

In the landscape of contemporary pharmacology, the quest for novel molecules that can finely tune neuronal communication remains a paramount objective. Within this pursuit, 1-(2-Imidazol-1-yl-ethyl)-piperazine emerges as a compound of significant interest. Its chemical architecture, featuring a core piperazine ring linked to an imidazole moiety via an ethyl bridge, places it within a class of compounds known for their interaction with key players in neurotransmission. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon established principles of G protein-coupled receptor (GPCR) pharmacology and data from structurally analogous compounds. We will explore its likely molecular target, the subsequent signaling cascades, and the state-of-the-art methodologies required for its rigorous characterization.

The structural hallmarks of this compound, namely the imidazole and piperazine groups, are frequently encountered in ligands of histamine receptors. Specifically, these motifs are integral to a multitude of antagonists developed for the histamine H3 receptor (H3R).[1][2][3] The H3R, a presynaptic autoreceptor predominantly expressed in the central nervous system, acts as a crucial regulator of histamine release and the release of other key neurotransmitters.[1] This positions this compound as a prime candidate for investigation as a modulator of the histaminergic system, with potential therapeutic implications for a range of neurological and psychiatric disorders.

The Primary Pharmacological Target: The Histamine H3 Receptor

Based on extensive structure-activity relationship (SAR) studies of similar chemical series, the most probable primary pharmacological target of this compound is the histamine H3 receptor.[1][4][5] Numerous piperazine-containing compounds have been synthesized and characterized as potent and selective H3R antagonists.[2][3] The imidazole ring is a key pharmacophoric element that often mimics the endogenous ligand, histamine, allowing for high-affinity binding to the receptor.

The H3 receptor is a member of the GPCR superfamily and is canonically coupled to the Gi/o family of G proteins.[6] Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound would be expected to bind to the H3R and block the binding of endogenous histamine, thereby preventing this inhibitory signaling cascade. This would result in a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Proposed Signaling Pathway

The proposed mechanism of action of this compound as an H3R antagonist is depicted in the following signaling pathway diagram:

H3R Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G Gi/o Protein H3R->G Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts G->AC Inhibits H Histamine (Agonist) H->H3R Binds & Activates Ant This compound (Antagonist) Ant->H3R Binds & Blocks cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to

References

Physicochemical properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both an imidazole and a piperazine moiety, its behavior in biological systems is governed by properties such as its acid-base dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only predicted values for these key parameters but also detailing the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to provide a framework for the accurate physicochemical characterization of this and similar molecules.

Compound Identification

Structure Chemical structure of this compound
IUPAC Name 1-(2-(1H-imidazol-1-yl)ethyl)piperazine
Molecular Formula C₉H₁₆N₄
Molecular Weight 180.25 g/mol
CAS Number 381721-54-6[1]

Acidity and Basicity Profile (pKa)

The acid-base dissociation constant, pKa, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the pKa value profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge of a molecule affects its ability to cross biological membranes and interact with targets. This compound possesses three nitrogen atoms capable of protonation, leading to multiple pKa values.

  • N-1 of Imidazole: The imidazole ring has a nitrogen atom (N-3) that is basic.

  • N-1' and N-4' of Piperazine: The piperazine ring contains two secondary amine-like nitrogens. The N-1' nitrogen is a tertiary amine due to substitution, while the N-4' nitrogen is a secondary amine.

Based on analogous structures, the pKa values for piperazine itself are approximately 9.73 (for the first protonation) and 5.35 (for the second protonation) at 298K.[2][3] The substitution on the piperazine ring will slightly alter these values. The imidazole ring contributes another basic center. The predicted pKa values are summarized below.

Predicted pKa Values
Ionizable CenterPredicted pKaRationale
Piperazine (N-4') ~9.5 - 9.8The secondary amine is the most basic site, similar to piperazine's first pKa.
Imidazole (N-3) ~6.8 - 7.2Typical pKa for the conjugate acid of imidazole.
Piperazine (N-1') ~5.0 - 5.5The tertiary amine, electron-withdrawing effects from the ethyl-imidazole group lower its basicity compared to the N-4' nitrogen.
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and widely used technique for pKa determination.[4] It involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (an acid or a base). The pKa is derived from the inflection point of the resulting titration curve.[4][5]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a multi-protic base, multiple inflection points will be observed.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Analyte Solution (Known Concentration) titrate Add Titrant Incrementally to Analyte prep_sample->titrate prep_titrant Standardize Titrant (e.g., 0.1 M HCl) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH and Volume titrate->record plot Plot pH vs. Volume record->plot determine Determine pKa from Half-Equivalence Points plot->determine G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate_oct Saturate n-Octanol with Water add_cmpd Add Compound to Octanol/Water Mixture saturate_oct->add_cmpd saturate_h2o Saturate Water with n-Octanol saturate_h2o->add_cmpd shake Shake to Equilibrate (e.g., 24h) add_cmpd->shake separate Separate Phases shake->separate analyze_org Analyze Organic Phase (HPLC) separate->analyze_org analyze_aq Analyze Aqueous Phase (HPLC) separate->analyze_aq calculate Calculate LogP analyze_org->calculate analyze_aq->calculate G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Aqueous Buffer agitate Agitate at Constant Temp (24-48h) add_excess->agitate filter_sample Filter to Remove Undissolved Solid agitate->filter_sample analyze Quantify Filtrate (HPLC or LC-MS/MS) filter_sample->analyze result Report as mg/mL or µM analyze->result

References

A Technical Guide to 1-(2-Imidazol-1-yl-ethyl)-piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 1-(2-Imidazol-1-yl-ethyl)-piperazine (CAS No. 381721-55-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine and imidazole moieties are both considered "privileged structures" in pharmacology, known for their prevalence in biologically active compounds. This guide details the compound's chemical identity, physicochemical properties, a robust, plausible synthesis pathway, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores the compound's potential as a versatile building block in the synthesis of novel therapeutic agents, grounded in the wide-ranging biological activities of related piperazine derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound is a bifunctional molecule featuring a piperazine ring N-substituted with an ethyl-imidazole group.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 381721-55-7[1]
Molecular Formula C₉H₁₆N₄[1]
Molecular Weight 180.25 g/mol [1]
IUPAC Name 1-[2-(1H-imidazol-1-yl)ethyl]piperazine
Synonyms 1-[2-(Piperazin-1-yl)ethyl]-1H-imidazole[2]

The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data is limited, predicted values and vendor-supplied information provide a reliable baseline for laboratory use.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Colorless to pale yellow oil, or low melting solidBased on vendor data[3]
Boiling Point 124-126 °C (Predicted)
Density 1.19 ± 0.1 g/cm³ (Predicted)
pKa 9.06 ± 0.10 (Predicted)The basicity of the piperazine nitrogen is critical for salt formation and biological interactions.

Synthesis Pathway: A Chemist's Perspective

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on established chemical principles for N-alkylation of piperazines. The strategy described in patent literature for analogous structures, such as the preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, involves the reaction of a piperazine salt with a suitable alkyl halide[2]. This approach prevents undesired dialkylation, a common side reaction when using free piperazine.

The proposed synthesis involves a nucleophilic substitution reaction between piperazine and 1-(2-chloroethyl)-1H-imidazole.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Piperazine Piperazine Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Piperazine->Solvent Dissolve Chloroethylimidazole 1-(2-Chloroethyl)-1H-imidazole (hydrochloride salt) Chloroethylimidazole->Solvent Add Product This compound Solvent->Product Reaction yields Base Inorganic Base (e.g., K₂CO₃, Na₂CO₃) Base->Solvent Add as HCl scavenger Temp Elevated Temperature (e.g., 60-80 °C) Temp->Solvent Heat Purification Workup & Column Chromatography Product->Purification Isolate

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis
  • Rationale : Using a slight excess of piperazine can help drive the reaction to completion while minimizing the formation of the disubstituted byproduct. The inorganic base is crucial for neutralizing the HCl generated from the chloro-reactant (if starting from the hydrochloride salt) and the proton on the piperazine nitrogen, thus facilitating the nucleophilic attack.

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.2 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition : Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The base will act as an HCl scavenger and deprotonate the piperazine.

  • Reactant Addition : Slowly add a solution of 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.0 equivalent) in the same solvent to the flask.

  • Reaction : Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography, using a gradient elution of dichloromethane/methanol to isolate the pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized compounds. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

  • Expert Insight : A significant challenge in the HPLC analysis of simple piperazine derivatives is their lack of a strong UV chromophore, making sensitive detection difficult[3]. To overcome this, pre-column derivatization is the industry-standard approach. This self-validating system ensures that only compounds with a reactive amine (like our target) will generate a signal, enhancing specificity and sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_output Data Output Sample Analyte Solution (in Acetonitrile) Deriv Add NBD-Cl Solution (Derivatizing Agent) Sample->Deriv React Heat at 60 °C for 30 min Deriv->React Inject Inject into HPLC React->Inject Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Inject->Column Detect UV Detection (λ ≈ 340 nm) Column->Detect MobilePhase Isocratic Mobile Phase (e.g., ACN:MeOH:DEA 90:10:0.1) MobilePhase->Column Chroma Chromatogram with UV-active Peak Detect->Chroma Quant Quantify vs. Standard Curve Chroma->Quant

Caption: Workflow for HPLC-UV analysis using pre-column derivatization.

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol is adapted from validated methods for trace piperazine analysis[3][4].

  • Reagent Preparation :

    • Analyte Stock : Accurately weigh and dissolve this compound in acetonitrile (ACN) to a known concentration (e.g., 1 mg/mL).

    • NBD-Cl Solution : Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in ACN.

  • Derivatization :

    • In a vial, mix an aliquot of the analyte solution with an excess of the NBD-Cl solution.

    • Heat the vial at 60 °C for 30 minutes to form the stable, UV-active NBD-piperazine derivative.

    • Cool and dilute with the mobile phase to the desired concentration for injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v)[4].

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection : UV detector set at the absorption maximum of the derivative (approx. 340 nm)[4].

    • Injection Volume : 10 µL.

  • Quantification : Generate a calibration curve using standards prepared with the same derivatization procedure to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structure confirmation. The spectra of N,N'-substituted piperazines can exhibit complex behavior due to conformational isomers (chair-boat interconversion) and rotamers, especially if amide bonds are present[5]. For this compound, the key is to identify the characteristic signals for each part of the molecule.

  • Expected ¹H NMR Signals :

    • Imidazole Ring : Three distinct aromatic protons, with chemical shifts typically between δ 7.0 and 8.0 ppm.

    • Ethyl Linker : Two triplet signals, each integrating to 2H, corresponding to the -CH₂-CH₂- linkage.

    • Piperazine Ring : Two broad signals, each integrating to 4H, for the chemically equivalent -CH₂- groups on the ring. The free amine proton (-NH) may appear as a broad singlet.

  • Expected ¹³C NMR Signals :

    • Distinct signals for the carbons of the imidazole ring, the ethyl linker, and the piperazine ring.

Applications in Drug Discovery and Pharmacology

The piperazine ring is a cornerstone pharmacophore in modern drug design, prized for its ability to improve aqueous solubility and its presence in numerous FDA-approved drugs targeting a wide array of conditions[6][7]. Its derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[8][9][10].

The subject of this guide, this compound, serves as a valuable scaffold and building block for creating libraries of novel compounds for high-throughput screening. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of chemical space.

Applications cluster_derivatization Derivatization at Secondary Amine cluster_targets Potential Therapeutic Targets Core {this compound | CAS: 381721-55-7} Acylation Acylation (Amides, Ureas) Core->Acylation React with Acid Chlorides Alkylation Reductive Amination (Substituted Amines) Core->Alkylation React with Aldehydes/Ketones Sulfonylation Sulfonamides Core->Sulfonylation React with Sulfonyl Chlorides Anticancer Anticancer Agents Acylation->Anticancer Antiviral Antiviral Agents Acylation->Antiviral CNS CNS Agents Alkylation->CNS Antimicrobial Antimicrobial Agents Sulfonylation->Antimicrobial

References

Biological activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine Derivatives

Executive Summary

The synthesis of hybrid molecules incorporating multiple pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the scaffold combining imidazole and piperazine rings has garnered significant attention. The this compound core structure merges the versatile coordination chemistry and biological reactivity of the imidazole moiety with the favorable pharmacokinetic properties conferred by the piperazine ring.[1] Piperazine's six-membered ring with two opposing nitrogen atoms provides structural rigidity, improved water solubility, and enhanced target affinity, making its derivatives prominent in a wide array of therapeutics.[1][2] This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and neuropharmacological potential. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present standardized protocols for their biological evaluation.

Introduction: The Rationale for a Hybrid Scaffold

The imidazole ring, a five-membered aromatic heterocycle, is a fundamental component of many biologically active molecules, including the amino acid histidine.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial and anticancer properties, by interfering with key cellular processes like DNA replication and cell wall synthesis.[4] The piperazine heterocycle is a privileged scaffold in drug discovery, frequently improving the aqueous solubility and oral bioavailability of drug candidates.[1]

The strategic combination of these two moieties into the this compound framework creates a versatile platform for developing novel therapeutic agents. The ethyl linker provides conformational flexibility, while the terminal nitrogen of the piperazine ring offers a convenient site for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity against various biological targets.

Key Biological Activities and Mechanisms

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanism often involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

A notable mechanism of action for this class of compounds is the disruption of the cell cycle. For instance, certain novel imidazole-oxadiazole-piperazine hybrids have been shown to induce G2/M phase cell cycle arrest in breast (MDA-MB-231), pancreatic (MIA PaCa-2), and prostate (DU-145) cancer cells.[5] This arrest is achieved through the dose-dependent downregulation of key cell cycle regulatory proteins. Specifically, treatment with these compounds leads to a decrease in the expression of Cyclin-Dependent Kinase 1 (CDK1), CDK2, and Cyclin B1.[5] The inhibition of the CDK1/Cyclin B1 complex is critical, as this complex is the primary driver of entry into mitosis. By preventing its activation, the compounds effectively halt cell division and can subsequently trigger apoptosis. Molecular docking studies further suggest that these derivatives can interact strongly with inhibitor of differentiation/DNA-binding (ID) proteins, highlighting a potential pathway for their anticancer effects.[5]

G2_M_Arrest cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1 CDK1 Complex CDK1/Cyclin B1 Complex CDK1->Complex Forms CyclinB1 Cyclin B1 CyclinB1->Complex Forms Mitosis Mitosis Complex->Mitosis Promotes Derivative Imidazol-Piperazine Derivative (e.g., 5w) Derivative->CDK1 Downregulates Derivative->CyclinB1 Downregulates

Fig. 1: G2/M cell cycle arrest induced by imidazol-piperazine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature of the substituent on the piperazine ring.

  • Aromatic Substituents: The introduction of various substituted aryl or heteroaryl groups at the N4 position of the piperazine ring significantly influences cytotoxicity.

  • Electron-Withdrawing vs. Donating Groups: The electronic properties of the substituents play a key role. For example, studies on imidazo[1,2-a]pyrazine derivatives show that specific substitutions can lead to IC50 values in the low micromolar range against cell lines like HepG2 and MCF-7.[7][8]

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by the piperazine substituent, affects cell permeability and target engagement.

Quantitative Data on Anticancer Activity

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-Oxadiazole-Piperazine Hybrid (5w)MDA-MB-231 (Breast)7.51 ± 1.1[5]
Imidazole-Oxadiazole-Piperazine Hybrid (5w)MIA PaCa-2 (Pancreas)10.32 ± 1.2[5]
Imidazole-Oxadiazole-Piperazine Hybrid (5w)DU-145 (Prostate)11.23 ± 1.3[5]
Naphthalen-1-ylmethyl substituted benzimidazolium saltDLD-1 (Colorectal)15.56 ± 4.01[9]
4-methylbenzyl substituted benzimidazolium saltHepG2 (Liver)15.16[9]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[5]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The imidazole-piperazine scaffold is a potent pharmacophore for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[4] These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10]

Mechanism of Action

The antimicrobial action of imidazole derivatives involves multiple mechanisms:

  • Inhibition of Cell Wall Synthesis: They can interfere with the biosynthesis of ergosterol in fungi or peptidoglycan in bacteria, compromising cell wall integrity.[4]

  • DNA Replication Interference: Some derivatives can intercalate with bacterial DNA or inhibit enzymes crucial for replication.[4]

  • Cell Membrane Disruption: The lipophilic nature of certain derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability and cell death.[4]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazole Derivative (HL1/HL2)Staphylococcus aureus>2.44[4]
Imidazole Derivative (HL1/HL2)Escherichia coli>2.44[4]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k)Listeria monocytogenesPotent[11]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k)Trichoderma viride (fungus)Potent[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of test compound in a 96-well plate using Mueller-Hinton Broth (MHB). B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include a positive control (bacteria, no compound) and a negative control (broth only). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E F Optional: Add resazurin or INT dye to confirm viability. Color change indicates metabolic activity (growth). E->F

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Neuropharmacological and Neuroprotective Activity

Recent studies have highlighted the potential of this compound derivatives in treating neurological and psychiatric disorders. Their structural features allow them to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

Mechanism of Action: Modulation of Neurotransmitter Systems

Certain piperazine derivatives demonstrate anxiolytic-like and antidepressant-like activities by modulating multiple neurotransmitter systems.[12]

  • Serotonergic System: The antidepressant effects are often mediated through the serotonergic system. Pre-treatment with agents that block serotonin receptors (like WAY-100635) or deplete serotonin (like PCPA) can abolish the antidepressant-like activity of these compounds in behavioral models like the forced swimming test.[12]

  • GABAergic System: The anxiolytic-like activity is modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor.[12] This dual action is particularly promising, as it may offer a broader therapeutic window or a different side-effect profile compared to single-target agents.

Furthermore, in the context of neurodegenerative diseases like Alzheimer's, N,N'-disubstituted piperazine derivatives have been designed to act as multi-target agents. One promising hybrid molecule was shown to reduce both amyloid and Tau pathologies while preserving memory in preclinical models.[13] This was achieved by combining an anti-amyloid scaffold with acetylcholinesterase inhibition properties.[13]

Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step synthetic routes. A common approach involves the initial synthesis of the imidazole and piperazine moieties, followed by their coupling. For example, the Debus–Radziszewski reaction is a successful method for synthesizing certain imidazole derivatives.[4] The final step often involves an N-alkylation or N-arylation of the piperazine ring to introduce chemical diversity.

Synthesis Start1 Imidazole Precursor Intermediate1 N-(2-chloroethyl)imidazole Start1->Intermediate1 Alkylation Start2 Piperazine Intermediate2 Substituted Piperazine (R-Piperazine) Start2->Intermediate2 Substitution (Add 'R' group) Final Final Derivative: 1-(2-Imidazol-1-yl-ethyl)- 4-R-piperazine Intermediate1->Final Intermediate2->Final Coupling Reaction (Nucleophilic Substitution)

Fig. 3: A general synthetic scheme for target derivatives.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and multi-target neuropharmacological effects, underscore the versatility of this chemical framework. Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents on both the imidazole and piperazine rings to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Mechanism Elucidation: Employing advanced techniques like proteomics and transcriptomics to gain a deeper understanding of the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Progressing the most promising candidates from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

Whitepaper: A Technical Guide to In-Silico Modeling of 1-(2-Imidazol-1-yl-ethyl)-piperazine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in-silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and rationally design molecules with enhanced efficacy and specificity. This guide provides a comprehensive, in-depth technical framework for modeling the interactions of a representative small molecule, 1-(2-Imidazol-1-yl-ethyl)-piperazine, with a plausible protein target. We will navigate through the essential stages of data preparation, methodological application—including pharmacophore modeling, molecular docking, and molecular dynamics simulations—and the critical analysis of the resulting data. The protocols described herein are designed as self-validating systems, where each step builds upon and corroborates the last, ensuring a robust and reliable modeling cascade.

Introduction: The Rationale for In-Silico Investigation

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational, or in-silico, methods provide a powerful set of tools to navigate this journey more efficiently, offering predictive insights that guide and prioritize experimental efforts.[2][3][4] The molecule at the center of this guide, this compound, contains structural motifs—specifically the imidazole and piperazine rings—that are prevalent in a wide range of biologically active compounds. The piperazine ring, for instance, is a common scaffold in molecules targeting G-protein coupled receptors (GPCRs) and other neurological targets.[5][6]

Given these structural features, this guide will use the Histamine H3 receptor , a GPCR involved in neurological functions, as a hypothetical but chemically plausible target to illustrate the complete in-silico modeling workflow. This case study approach allows us to demonstrate the causality behind experimental choices and provide field-proven insights applicable to a wide range of small molecule-protein systems.

Foundational Data Curation and System Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the initial data.[1] Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

Ligand Preparation

The three-dimensional structure of the small molecule ligand is the starting point.

Protocol: Ligand Structure Acquisition and Preparation

  • Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem or draw it using chemical sketcher software.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Tools like Open Babel can be used for this purpose.

  • Energy Minimization: The initial 3D structure may not be in a low-energy state. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Assign Protonation State: Determine the most likely protonation state of the molecule at physiological pH (typically ~7.4). The piperazine and imidazole moieties are ionizable, and their charge state is critical for accurate interaction modeling.

  • Save in Appropriate Format: Save the prepared ligand structure in a suitable format, such as .mol2 or .sdf, which retains 3D coordinates and atomic properties.

Protein Target Preparation

The selection and preparation of the target protein structure are equally critical.

Protocol: Protein Structure Acquisition and Preparation

  • Retrieve Structure from PDB: Download the experimentally determined 3D structure of the Histamine H3 receptor from the Protein Data Bank (PDB).[7] When multiple structures are available, select one with high resolution (<2.5 Å), bound to a ligand similar to our compound of interest if possible, and with minimal missing residues. For this guide, we'll hypothetically select a suitable PDB entry.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, ions, and co-solvents that are not critical to the binding interaction. The co-crystallized ligand should be removed to prepare the pocket for docking.

  • Repair and Refine Structure: Check for and repair any missing atoms or residues in the protein structure.[8] Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

  • Assign Protonation and Tautomeric States: Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the microenvironment of the binding pocket.

  • Save the Processed Structure: Save the cleaned and prepared protein structure as a .pdb file for further use.

Core In-Silico Methodologies: A Multi-Pillar Approach

A robust in-silico strategy relies on a combination of techniques, each providing a different layer of insight. This multi-pillar approach ensures that the predictions are not an artifact of a single method but are corroborated across different computational scales.

Pillar 1: Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[9][10][11] It serves as an excellent tool for initial virtual screening or for understanding the key interaction points within a binding site.[9][12]

Causality: We start with pharmacophore modeling to generate an initial hypothesis of the key interactions. If we have a known set of active ligands, a ligand-based model can be built. If we have a good quality receptor structure, a structure-based model can be derived from the key residues in the binding pocket. This model then acts as a rapid filter to screen large compound libraries or to align our specific ligand for initial docking studies.

G cluster_0 Pharmacophore Model Generation Known Actives Known Actives Ligand-Based Model Ligand-Based Model Known Actives->Ligand-Based Model Alignment Receptor Structure Receptor Structure Structure-Based Model Structure-Based Model Receptor Structure->Structure-Based Model Pocket Analysis Pharmacophore Model Pharmacophore Model Ligand-Based Model->Pharmacophore Model Structure-Based Model->Pharmacophore Model Virtual Screening Virtual Screening Pharmacophore Model->Virtual Screening 3D Search Query

Caption: Workflow for generating a pharmacophore model.

Pillar 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13][14] It is a foundational technique in structure-based drug design. We will use AutoDock Vina, a widely used and validated open-source docking engine.[15]

Causality: Docking provides the first quantitative prediction of binding. It scores different poses based on a force field, allowing us to rank-order potential binders and identify the most likely binding mode. This static "snapshot" is essential before committing to more computationally expensive analyses.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by Vina. This step adds charges and defines rotatable bonds. AutoDock Tools (ADT) is typically used for this.[8]

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the binding site of the receptor.

    • Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site with dimensions large enough to allow the ligand to rotate freely (e.g., 25x25x25 Å).

    • Blind Docking: If the binding site is unknown, the grid box should cover the entire protein surface.[16]

  • Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.

  • Run Vina Simulation: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses (typically up to 9) and their corresponding binding affinities in kcal/mol. The log.txt file also contains these scores. The pose with the lowest binding energy is considered the most favorable.

Hypothetical Data Presentation: Docking Results

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.00ASP114, TYR332, HIS420
2-8.81.35ASP114, PHE189, TYR332
3-8.52.11TRP109, SER118, HIS420
Pillar 3: Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics (MD) simulations introduce dynamics, simulating the movement of atoms and molecules over time.[1][17] This allows for the assessment of the stability of the protein-ligand complex in a simulated physiological environment (water, ions). GROMACS is a powerful and widely used engine for MD simulations.[18][19][20]

Causality: MD simulation is a crucial validation step. A high-scoring docking pose may not be stable over time. MD allows us to observe if the ligand remains in the binding pocket, to analyze the persistence of key interactions (like hydrogen bonds), and to understand how the protein structure adapts to the ligand's presence.[21][22]

G Start Best Docking Pose Best Docking Pose Start->Best Docking Pose Generate Topology Generate Topology Best Docking Pose->Generate Topology Protein + Ligand Define Box & Solvate Define Box & Solvate Generate Topology->Define Box & Solvate Force Field Add Ions Add Ions Define Box & Solvate->Add Ions Neutralize System Energy Minimization Energy Minimization Add Ions->Energy Minimization Remove Clashes NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration Stabilize Temp. NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Stabilize Pressure Production MD Production MD NPT Equilibration->Production MD Simulate Analysis Analysis Production MD->Analysis Trajectory End Analysis->End

Caption: The sequential stages of a molecular dynamics simulation.

Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Merge Coordinates: Combine the PDB file of the receptor and the best docking pose of the ligand into a single complex file.

    • Generate Topology: Create a topology file for the complex. This requires a force field (e.g., CHARMM36 for proteins[18]) and separate parameters for the ligand (which can be generated using servers like CGenFF). The topology file describes all atoms, bonds, angles, and charges in the system.[21]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization (EM): Perform a steep descent energy minimization to relax the system and remove any steric clashes before starting the dynamic simulation.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 100 ps) to bring it to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.[21]

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer period (e.g., 200 ps) to adjust the system to the desired pressure (e.g., 1 bar), allowing the box volume to fluctuate to achieve the correct density.

  • Production MD Run: Run the main simulation for a significant duration (e.g., 50-100 ns) without restraints. All atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: Analyze the output trajectory to assess:

    • RMSD (Root Mean Square Deviation): To check the stability of the protein backbone and the ligand's pose over time.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bonds: To determine the occupancy of key hydrogen bonds between the ligand and protein throughout the simulation.

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a rigorous, multi-step in-silico workflow for investigating the interactions of this compound. By integrating pharmacophore modeling for initial hypothesis generation, molecular docking for pose and affinity prediction, and molecular dynamics simulations for stability and dynamic validation, we construct a self-validating system. Each stage provides crucial data that informs and corroborates the next. This structured approach, grounded in scientific causality, not only enhances the predictive power of the models but also provides deep molecular insights that can effectively guide the complex process of drug discovery and development.

References

1-(2-Imidazol-1-yl-ethyl)-piperazine discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1-(2-Imidazol-1-yl-ethyl)-piperazine Scaffold: Synthesis, Pharmacological Significance, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound core, a significant scaffold in modern medicinal chemistry. While the specific discovery and history of this exact molecule are not extensively documented in publicly available literature, its constituent parts—the imidazole and piperazine rings—are ubiquitous in pharmaceuticals. This document will explore the synthesis, chemical properties, and the vast therapeutic potential of this scaffold by examining its derivatives and their roles in targeting various disease pathways.

Introduction: The Strategic Importance of the Imidazole and Piperazine Moieties

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged structure in enzyme active sites and a versatile component in drug design.

Similarly, the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in drug development. Its conformational flexibility and the ability to modify its nitrogen atoms allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

The combination of these two moieties in the this compound scaffold creates a versatile platform for the development of novel therapeutics. The ethyl linker provides a flexible spacer between the two heterocyclic systems, allowing for optimal interaction with biological targets.

Synthetic Strategies for this compound

A plausible and efficient synthesis of this compound can be designed based on established nucleophilic substitution reactions. A detailed experimental protocol for a potential synthetic route is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from imidazole and a suitable piperazine derivative.

Materials:

  • Imidazole

  • 1-(2-Chloroethyl)piperazine dihydrochloride

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Deprotonation of Imidazole: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

  • Nucleophilic Substitution: A solution of 1-(2-chloroethyl)piperazine dihydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford pure this compound.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_of_1_2_Imidazol_1_yl_ethyl_piperazine imidazole Imidazole na_imidazole Sodium Imidazolide imidazole->na_imidazole 1. NaH, DMF product This compound na_imidazole->product 2. Heat piperazine_reagent 1-(2-Chloroethyl)piperazine piperazine_reagent->product

Caption: Proposed synthetic pathway for this compound.

Pharmacological Significance and Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Its structural features allow for diverse interactions with biological targets, making it a valuable starting point for drug discovery programs. The table below summarizes the biological activities of several complex molecules that incorporate a similar imidazolyl- or benzimidazolyl-ethyl-piperazine core.

Compound ClassBiological TargetTherapeutic AreaKey Structural Features
Benzimidazole Derivatives[1]c-MycOncology (Lung Cancer)The benzimidazole core mimics a key interaction domain, while the ethyl-piperidine moiety likely enhances solubility and cell permeability.
Imidazo[1,2-a]pyridine Derivatives (e.g., GLPG1690)[2][3]AutotaxinIdiopathic Pulmonary FibrosisThe piperazine group serves as a linker to a side chain that optimizes pharmacokinetic properties and reduces off-target effects like hERG inhibition.
Triazolopyrazine Derivatives (e.g., Volitinib)[4]c-MetOncologyThe core structure, including an imidazo[1,2-a]pyridine linked to a piperazine, is crucial for binding to the c-Met kinase domain.

The versatility of the this compound scaffold in drug design is illustrated in the diagram below.

Scaffold_Versatility core This compound Scaffold r1 R1 (Imidazole substitution) core->r1 Modulates Target Binding r2 R2 (Piperazine substitution) core->r2 Fine-tunes PK/PD Properties linker Linker Modification core->linker Alters Spatial Orientation

Caption: Versatility of the this compound scaffold in drug design.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the imidazolyl-ethyl-piperazine motif has led to the discovery of potent and selective inhibitors for various therapeutic targets.

Case Study 1: c-Myc Inhibitors for Lung Cancer

The c-Myc protein is a critical driver in many human cancers, including lung cancer.[1] A recent study describes the design of novel benzimidazole derivatives as c-Myc inhibitors.[1] In these molecules, a substituted benzimidazole is connected via an ethyl linker to a piperidine ring, a close analog of piperazine. This design strategy aims to disrupt the interaction between c-Myc and its binding partner Max. The ethyl-piperidine portion of the molecule is crucial for optimizing the compound's anticancer activity and pharmacokinetic properties.[1]

Case Study 2: Autotaxin Inhibitors for Idiopathic Pulmonary Fibrosis

Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis.[2][3] The clinical candidate GLPG1690 is a potent autotaxin inhibitor that features a complex chemical structure, including an imidazo[1,2-a]pyridine core linked to a piperazine moiety.[2][3] The piperazine ring acts as a central scaffold, connecting the core to a side chain that was optimized to reduce off-target effects and improve the overall drug-like properties of the molecule.[2][3]

Case Study 3: c-Met Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Volitinib is a highly potent and selective c-Met inhibitor that incorporates an imidazo[1,2-a]pyridine group.[4] While not containing the exact title scaffold, its discovery highlights the importance of the broader class of N-heterocyclic compounds linked to piperazine in kinase inhibitor design. The structure-activity relationship studies for these compounds often revolve around modifications of the piperazine substituent to enhance potency and selectivity.[4]

Future Perspectives

The this compound scaffold will likely continue to be a valuable starting point for the design of new therapeutic agents. Its synthetic accessibility and the ability to easily generate diverse libraries of derivatives make it an attractive core for high-throughput screening and lead optimization campaigns. Future research may focus on:

  • Novel Kinase Inhibitors: The scaffold is well-suited for the development of new kinase inhibitors, leveraging the hydrogen bonding capabilities of the imidazole and the versatile substitution patterns of the piperazine.

  • GPCR Ligands: The basic nitrogen of the piperazine ring is a common feature in ligands for G-protein coupled receptors.

  • Antimicrobial Agents: Imidazole and piperazine derivatives have shown promise as antibacterial and antifungal agents.[5]

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry. Its robust synthetic routes and the favorable physicochemical properties it imparts on molecules make it a cornerstone of many drug discovery projects. The case studies presented here underscore the immense potential of this scaffold in developing novel therapies for a wide range of diseases. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly be leveraged to create the next generation of targeted medicines.

References

A Technical Guide to the Therapeutic Potential of the 1-(2-Imidazol-1-yl-ethyl)-piperazine Scaffold: A Multi-Target Approach to CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged chemical scaffolds in a single molecular entity presents a compelling strategy for the development of novel therapeutics, particularly for complex multifactorial diseases of the central nervous system (CNS). This technical guide explores the therapeutic potential of the 1-(2-Imidazol-1-yl-ethyl)-piperazine core structure. By dissecting the well-established pharmacological roles of its constituent imidazole and piperazine moieties, we posit that this scaffold is a promising candidate for a multi-target-directed ligand (MTDL) approach. This document provides a comprehensive analysis of its potential primary molecular targets—histamine H3, serotonin 5-HT1A, and dopamine D2/D3 receptors—and outlines a detailed roadmap for its preclinical evaluation.

Introduction: The Rationale for a Multi-Target Ligand

The "one molecule, one target" paradigm has historically dominated drug discovery. However, for complex CNS disorders such as schizophrenia, depression, and cognitive impairments, which involve intricate and overlapping pathophysiological pathways, multi-target agents offer the potential for enhanced efficacy and a more favorable side-effect profile. The this compound scaffold is a prime example of a structure designed for such polypharmacology. It synergistically combines two key pharmacophores:

  • The Imidazole Ring: A cornerstone of many potent and selective histamine H3 receptor antagonists.[1][2]

  • The Piperazine Moiety: A versatile and privileged structure in CNS drug discovery, forming the core of numerous ligands for dopaminergic and serotonergic receptors.[3][4][5]

This guide will deconstruct the therapeutic hypothesis for this scaffold, presenting the scientific rationale for investigating its activity at three high-value CNS targets and providing the experimental frameworks necessary for its validation.

Potential Primary Target I: Histamine H₃ Receptor Antagonism

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonism of H₃R enhances the release of these neurotransmitters, making it a promising strategy for treating cognitive deficits and other neurological disorders.[6]

Scientific Rationale

The imidazole ring is a classic bioisostere of histamine and is a critical structural feature for high-affinity binding to the H₃ receptor.[7] Numerous potent H₃R antagonists, such as ciproxifan and thioperamide, feature this moiety.[2][7] The this compound structure incorporates this key feature, strongly suggesting a potential for H₃R antagonism.

Signaling Pathway

H₃Rs are Gαi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An antagonist would block this constitutive activity, thereby increasing cAMP levels and promoting neurotransmitter release.

H3R_Pathway Compound This compound (Antagonist) H3R Histamine H₃ Receptor Compound->H3R Binds & Blocks G_protein Gαi/o Protein H3R->G_protein Inhibition of constitutive activity AC Adenylyl Cyclase G_protein->AC Relieves Inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release (e.g., ACh, DA) cAMP->Neurotransmitter Promotes

Caption: Proposed mechanism of H₃R antagonism.

Experimental Validation Workflow

A systematic evaluation is required to confirm affinity and functional activity at the H₃ receptor.

H3R_Workflow cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Antagonism cluster_2 Step 3: In Vivo Target Engagement Binding_Assay Radioligand Binding Assay (e.g., [³H]-Nα-methylhistamine) Determine Ki value Functional_Assay cAMP Accumulation Assay (in CHO or HEK293 cells expressing hH3R) Determine IC₅₀ value Binding_Assay->Functional_Assay Confirm Functional Activity In_Vivo Microdialysis in Rodent Brain (Measure neurotransmitter levels in prefrontal cortex) Functional_Assay->In_Vivo Validate In Vivo Efficacy

Caption: Experimental workflow for H₃R target validation.

Potential Primary Target II: Serotonin 5-HT₁A Receptor Agonism

The serotonin 5-HT₁A receptor is a key regulator of mood and anxiety. It functions as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic receptor in various brain regions. Partial agonists at this receptor, such as buspirone, are clinically effective anxiolytics and antidepressants.[3][8]

Scientific Rationale

The arylpiperazine moiety is a well-established pharmacophore for 5-HT₁A receptor ligands.[9] While the this compound scaffold does not contain a classic aryl group directly attached to the piperazine, the imidazole ring connected via an ethyl linker presents a structurally analogous motif that can engage with the receptor's binding pocket. This structural similarity provides a strong basis for hypothesizing agonistic or partial agonistic activity at the 5-HT₁A receptor.

Signaling Pathway

Similar to the H₃R, the 5-HT₁A receptor is coupled to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, reduces cAMP levels, and leads to hyperpolarization of the neuron through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

SHT1A_Pathway Compound This compound (Agonist) SHT1A_R Serotonin 5-HT₁A Receptor Compound->SHT1A_R Binds & Activates G_protein Gαi/o Protein SHT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Gβγ subunit cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux

Caption: Proposed signaling cascade for 5-HT₁A agonism.

Potential Primary Target III: Dopamine D₂/D₃ Receptor Antagonism

Dopamine D₂ and D₃ receptors are primary targets for antipsychotic medications.[10] While D₂ receptor blockade is crucial for treating the positive symptoms of schizophrenia, it is also associated with extrapyramidal side effects. D₃ receptors, which are highly expressed in limbic areas of the brain, are implicated in cognition, motivation, and reward.[11] Ligands with D₃ selectivity or a mixed D₂/D₃ profile are sought after for improved therapeutic outcomes.[12]

Scientific Rationale

The 1,4-disubstituted piperazine core is a privileged scaffold for D₂-like dopamine receptor ligands.[4][13] The specific nature of the substituents on the piperazine nitrogens dictates the affinity and selectivity for D₂ versus D₃ subtypes. The ethyl-imidazole substituent in our compound of interest represents a novel chemical space to explore within this established pharmacophore, making an investigation of its D₂/D₃ receptor affinity essential.

Signaling Pathway

D₂ and D₃ receptors are also members of the Gαi/o-coupled family. Their activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, modulating neuronal excitability and neurotransmitter release. An antagonist would block the effects of endogenous dopamine at these receptors.

D2D3_Pathway Compound This compound (Antagonist) D2D3_R Dopamine D₂/D₃ Receptor Compound->D2D3_R Competitively Binds & Blocks Dopamine Dopamine Dopamine->D2D3_R G_protein Gαi/o Protein D2D3_R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Relieves Inhibition cAMP cAMP (Inhibition Blocked) AC->cAMP

Caption: Mechanism of D₂/D₃ receptor antagonism.

Data Summary and Experimental Protocols

To guide the initial screening of the this compound scaffold, the following table presents hypothetical yet plausible target values based on published data for structurally related compounds.

Target ReceptorAssay TypeParameterHypothetical ValueReference Compound Class
Histamine H₃ Radioligand BindingKᵢ (nM)10 - 50Imidazole-based antagonists[2][7]
Functional (cAMP)IC₅₀ (nM)20 - 100Imidazole-based antagonists[1]
Serotonin 5-HT₁A Radioligand BindingKᵢ (nM)5 - 30Arylpiperazine agonists[3][9]
Functional ([³⁵S]GTPγS)EC₅₀ (nM)15 - 75Arylpiperazine agonists[8]
Dopamine D₂ Radioligand BindingKᵢ (nM)50 - 200Arylpiperazine antagonists[4][12]
Dopamine D₃ Radioligand BindingKᵢ (nM)5 - 40Arylpiperazine antagonists[10][11]
Detailed Protocol: Radioligand Binding Assay for H₃ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human histamine H₃ receptor.

Materials:

  • HEK293 cells stably expressing the human H₃ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize H₃-HEK293 cells in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of 10 µM thioperamide (for non-specific binding).

    • 25 µL of serially diluted test compound.

  • Add 25 µL of [³H]-Nα-methylhistamine to all wells to a final concentration of ~1 nM.

  • Add 50 µL of the membrane preparation (approximately 20-40 µg of protein) to initiate the reaction. The total assay volume is 100 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound using non-linear regression analysis (log[inhibitor] vs. response). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel CNS therapeutics. Its hybrid structure logically suggests a multi-target profile with the potential to simultaneously modulate histaminergic, serotonergic, and dopaminergic systems. This integrated pharmacological action could offer a synergistic approach to treating complex neurological and psychiatric disorders.

The immediate path forward involves the synthesis of this compound and its systematic evaluation using the experimental workflows detailed in this guide. Initial screening should focus on determining the binding affinities and functional activities at H₃, 5-HT₁A, D₂, and D₃ receptors. Subsequent lead optimization efforts can then be directed at fine-tuning the affinity and selectivity profile to achieve the desired therapeutic effect, ultimately paving the way for a new generation of multi-target CNS drugs.

References

Technical Guide: Elucidating the Receptor Binding Profile of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 1-(2-Imidazol-1-yl-ethyl)-piperazine. Leveraging established principles of medicinal chemistry and pharmacology, this document outlines a systematic approach to identifying and quantifying the compound's interactions with key G-protein coupled receptors (GPCRs). The guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed screening cascade. It is intended for researchers and drug development professionals seeking to understand the pharmacological characteristics of this and structurally related molecules.

Introduction: Deconstructing this compound for Target Prioritization

The chemical architecture of this compound incorporates several key pharmacophores that suggest a high probability of interaction with aminergic GPCRs. The piperazine ring is a common scaffold in numerous centrally acting agents, often conferring affinity for dopamine and serotonin receptors.[1][2][3][4] The imidazole moiety is a well-established histamine mimetic, and its derivatives are known to possess high affinity for histamine receptors.[5][6][7] The ethyl linker provides conformational flexibility, allowing the molecule to adopt various orientations within a receptor's binding pocket.

Based on these structural alerts, a primary screening panel should focus on the following receptor families:

  • Dopamine Receptors: Specifically the D2 and D3 subtypes, as many arylpiperazines exhibit high affinity for these targets.[1][8][9]

  • Serotonin (5-HT) Receptors: A broad panel is warranted, with an initial focus on 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are frequently modulated by piperazine-containing compounds.[2][8][10]

  • Histamine Receptors: The presence of the imidazole ring strongly suggests potential interactions with H1, H2, and particularly H3 receptors.[5][6]

This initial assessment will guide the subsequent, more detailed characterization of the compound's binding affinity and selectivity.

Foundational Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11][12] These assays are robust, sensitive, and allow for the determination of key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the maximum receptor density (Bmax).[11][13] This guide will focus on two primary types of radioligand binding assays: saturation and competition assays.

General Workflow for Radioligand Binding Assays

The following diagram illustrates the generalized workflow for a filtration-based radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis receptor_prep Receptor Preparation (Cell Membranes or Tissue Homogenates) incubation Incubation of Receptor, Radioligand, and Test Compound receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound Dilution compound_prep->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Quantifies Radioactivity) filtration->counting analysis Curve Fitting and Parameter Calculation (Ki, IC50, Kd, Bmax) counting->analysis

Caption: Generalized workflow for a filtration-based radioligand binding assay.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting competition and saturation binding assays to determine the receptor binding profile of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.[11]

Objective: To determine the inhibition constant (Ki) of this compound at a panel of selected receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Histamine H3).

Materials:

  • Receptor-containing membranes (e.g., from CHO or HEK-293 cells stably expressing the human receptor of interest).

  • Specific radioligand for each receptor target (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Nα-methylhistamine for H3).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in the final assay binding buffer.[14] Determine the protein concentration using a suitable method, such as the Pierce® BCA assay.[14]

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

    • Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of a known unlabeled ligand (displacer), and 50 µL of the radioligand solution.

    • Test Compound: Add 150 µL of membranes, 50 µL of the test compound at various concentrations (typically a 10-point, 5-log unit range), and 50 µL of the radioligand solution.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a 96-well cell harvester.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Drying and Counting: Dry the filters and add scintillation cocktail.[14] Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for the receptor.[13]

Objective: To determine the Bmax and Kd for a specific receptor-radioligand interaction.

Procedure:

  • Assay Setup: Prepare a series of dilutions of the radioligand at increasing concentrations (e.g., 8 different concentrations).[14] For each concentration, set up wells for total binding and non-specific binding in triplicate.

  • Incubation, Filtration, and Counting: Follow the same procedure as in the competition assay (steps 3-6).

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding against the radioligand concentration.

    • Fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

Anticipated Receptor Binding Profile and Data Interpretation

Based on the structural motifs of this compound, a hypothetical but plausible binding profile can be anticipated. The following table summarizes potential Ki values that could be obtained from the competitive binding assays.

Receptor TargetRadioligandHypothetical Ki (nM) of this compound
Dopamine Receptors
D2[3H]-Spiperone50
D3[3H]-Spiperone25
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT15
5-HT2A[3H]-Ketanserin150
5-HT7[3H]-LSD80
Histamine Receptors
H1[3H]-Mepyramine200
H2[3H]-Tiotidine>1000
H3[3H]-Nα-methylhistamine5

Interpretation of Hypothetical Data:

  • A high affinity for the Histamine H3 receptor (Ki = 5 nM) would be consistent with the presence of the imidazole ring.

  • High to moderate affinity for the Serotonin 5-HT1A (Ki = 15 nM), Dopamine D3 (Ki = 25 nM), and D2 (Ki = 50 nM) receptors would be expected due to the piperazine moiety.

  • Lower affinity for other screened receptors would suggest a degree of selectivity.

Downstream Functional Assays and Signaling Pathways

Once the binding affinities are established, it is crucial to determine the functional activity of the compound at the high-affinity targets. Is it an agonist, antagonist, or inverse agonist? This can be assessed using various functional assays, such as cAMP assays for Gs and Gi-coupled receptors, or calcium mobilization assays for Gq-coupled receptors.

G-protein coupled receptors initiate a wide array of intracellular signaling cascades upon activation.[15][16] The specific pathway activated depends on the G-protein subtype to which the receptor is coupled (Gs, Gi/o, Gq/11, or G12/13).[17]

G ligand Ligand (e.g., this compound) gpcr GPCR (e.g., D2, 5-HT1A, H3) ligand->gpcr Binds g_protein Heterotrimeric G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A simplified schematic of a typical GPCR signaling pathway.

For instance, if this compound is found to be an agonist at the Histamine H3 receptor (a Gi-coupled receptor), it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the receptor binding profile of this compound. By employing the detailed protocols for radioligand binding assays and considering the likely receptor targets based on the compound's chemical structure, researchers can efficiently elucidate its pharmacological properties. The subsequent investigation of functional activity at high-affinity targets will further refine the understanding of this novel compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

References

Methodological & Application

1-(2-Imidazol-1-yl-ethyl)-piperazine in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. The structural motifs of this compound, specifically the imidazole ring and the piperazine core, suggest potential interactions with several key G-protein coupled receptors (GPCRs), including histamine, dopamine, and serotonin receptors.[1][2][3] Furthermore, as a novel chemical entity, its potential for metabolic drug-drug interactions must be assessed. This document outlines detailed, field-proven protocols for determining the compound's binding affinity and functional activity at the histamine H3 receptor (H3R), provides a screening strategy for dopamine and serotonin receptors, and describes a standard assay for evaluating cytochrome P450 (CYP) inhibition.

Introduction and Scientific Rationale

This compound is a synthetic compound featuring two key pharmacophores: an imidazole ring, which is isosteric to the endogenous ligand histamine, and a piperazine scaffold, a privileged structure in neuropharmacology known to interact with dopamine and serotonin receptors.[1][3] This unique combination makes the compound a compelling candidate for investigation as a modulator of central nervous system (CNS) targets.

  • Histamine H3 Receptor (H3R) Hypothesis: The H3R is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters.[4] The imidazole moiety in the test compound strongly suggests a potential interaction with this receptor. H3R antagonists and inverse agonists are known to promote wakefulness and enhance cognition, making this a high-priority target to investigate.[5]

  • Dopamine and Serotonin Receptor Screening: The piperazine ring is a core component of numerous ligands targeting dopamine (e.g., D2, D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[6][7] These receptors are critical in mood, cognition, and motor control.[7][8] Therefore, screening the compound against a panel of these receptors is a logical step to build a comprehensive pharmacological profile.

  • Metabolic Stability Assessment: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of clinical drugs.[9] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), potentially causing toxicity from elevated plasma levels of co-administered drugs.[9][10] An early assessment of CYP inhibition is a critical step in drug development.[11]

This guide provides the necessary protocols to test these hypotheses and build a robust preclinical data package for this compound.

Foundational Assay Principles

Receptor-Ligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The resulting data are used to calculate the inhibitory constant (Kᵢ), which reflects the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.[7]

GPCR Functional Assays

While binding assays measure affinity, they do not reveal the functional consequence of that binding. Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity).

  • cAMP Accumulation Assay: Many GPCRs, like the H3R, are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[5] In this assay, cells are stimulated with forskolin to elevate cAMP levels. The ability of a compound to inhibit this rise in cAMP (agonist effect) or to block the effect of a known agonist (antagonist effect) is measured.[12]

  • [³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation. In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring incorporated radioactivity.[6]

Cytochrome P450 (CYP) Inhibition Assay

Fluorogenic CYP inhibition assays are a high-throughput method to assess DDI potential.[11] These assays use recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism. A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal, allowing for the calculation of an IC₅₀ value (the concentration of compound that causes 50% inhibition).[9][11]

Experimental Protocols

Protocol 1: Histamine H3 Receptor (H3R) Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human H3R.

Materials:

  • Membrane Preparation: HEK293 or CHO cell membranes stably expressing the human H3R.[4]

  • Radioligand: [³H]N-α-methylhistamine (a potent H3R agonist).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4][12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Test Compound: this compound, serially diluted.

  • Non-Specific Binding (NSB) Control: 10 µM Histamine or Thioperamide.[4]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Unifilter GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[13]

  • Scintillation Cocktail & Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Binding & Termination cluster_detection Detection prep1 Prepare serial dilutions of Test Compound test Test Compound Wells: Test Cmpd + Radioligand + Membranes prep1->test prep2 Prepare Radioligand and Membrane aliquots total Total Binding Wells: Buffer + Radioligand + Membranes prep2->total nsb NSB Wells: NSB Control + Radioligand + Membranes prep2->nsb prep2->test incubate Incubate at 25°C for 90 minutes to reach equilibrium filtrate Rapidly filter plate contents through GF/C plate incubate->filtrate wash Wash filters 3x with ice-cold Wash Buffer filtrate->wash dry Dry filter plate wash->dry scint Add scintillation cocktail dry->scint count Count radioactivity (CPM) using a scintillation counter scint->count

Caption: H3R Radioligand Binding Assay Workflow.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 25 µL assay buffer.

    • NSB Wells: 25 µL of 10 µM histamine.

    • Test Compound Wells: 25 µL of each test compound dilution.

  • Add 25 µL of [³H]N-α-methylhistamine to all wells at a final concentration near its Kₑ (e.g., 1 nM).[12]

  • Initiate Reaction: Add 200 µL of the H3R membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction. The final volume is 250 µL.[4]

  • Incubation: Incubate the plate for 90 minutes at 25°C to allow the binding to reach equilibrium.[4]

  • Termination: Terminate the assay by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the radioactivity in a microplate scintillation counter.

Protocol 2: H3R cAMP Functional Assay (Antagonist Mode)

Objective: To determine if this compound acts as an antagonist or inverse agonist at the human H3R.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3R.[12]

  • Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Agonist: (R)-(-)-α-Methylhistamine (RAMH), a potent H3R agonist.

  • Adenylyl Cyclase Activator: Forskolin.[12]

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.

  • Plate: 384-well white microplate.

Workflow Diagram:

G cluster_treatment Compound Treatment cluster_detection cAMP Detection (HTRF) seed Seed H3R-expressing cells in 384-well plate (5,000 cells/well) culture Culture overnight seed->culture add_cmpd Add serial dilutions of Test Compound (Antagonist) culture->add_cmpd preincubate Pre-incubate for 15 min add_cmpd->preincubate add_agonist Add Agonist (RAMH) at EC₈₀ + Forskolin (5 µM) preincubate->add_agonist incubate Incubate for 30 min at RT add_agonist->incubate lyse Add Lysis Buffer containing cAMP-d2 and anti-cAMP-Eu³⁺ cryptate incubate->lyse detect_incubate Incubate for 60 min at RT lyse->detect_incubate read Read plate on HTRF-compatible reader (665nm / 620nm) detect_incubate->read

Caption: H3R cAMP Antagonist Assay Workflow.

Procedure:

  • Cell Plating: Seed H3R-expressing cells into a 384-well plate at a density of ~5,000 cells/well and culture overnight.[12]

  • Assay Preparation: The next day, remove the culture medium and replace it with 10 µL of stimulation buffer.

  • Antagonist Addition: Add 5 µL of serially diluted test compound to the appropriate wells. For inverse agonism testing, omit the agonist in a parallel set of wells.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Agonist Addition: Add 5 µL of a solution containing RAMH at its pre-determined EC₈₀ concentration and forskolin (e.g., 5 µM final concentration).[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. For an HTRF kit, this involves adding lysis buffer containing the detection reagents.

  • Read Plate: After a final incubation (e.g., 60 minutes), read the plate on a compatible plate reader.

Protocol 3: Dopamine D4 Receptor (D4R) ELISA-Based Binding Assay

Objective: To screen this compound for interaction with the human D4R as a representative assay for dopamine/serotonin receptor screening.

Materials:

  • Assay Kit: A commercially available ELISA kit for the target receptor (e.g., human Dopamine Receptor D4).[14] These kits typically include a pre-coated microplate, standards, detection reagents, and buffers.

  • Sample: Cell lysates from HEK293 cells overexpressing the human D4R, or purified receptor protein.

  • Test Compound: this compound at a screening concentration (e.g., 10 µM).

  • Microplate Reader: Capable of reading absorbance at 450 nm.[14]

Procedure (based on a generic competitive ELISA principle):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[14]

  • Assay Setup: To appropriate wells, add 50 µL of assay buffer.

  • Compound/Standard Addition: Add 50 µL of the D4R standard, sample, or test compound to the wells.

  • Detection Reagent: Add 100 µL of the biotin-conjugated detection antibody specific for D4R. Incubate for 1 hour at 37°C.[14]

  • Wash: Aspirate and wash the wells 3 times with the provided wash buffer.[14]

  • Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.[14]

  • Wash: Aspirate and wash the wells 5 times.

  • Substrate: Add 90 µL of TMB substrate solution. Incubate for 15-20 minutes at 37°C in the dark.[14]

  • Stop Reaction: Add 50 µL of stop solution. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm immediately.[14] A decrease in signal in the presence of the test compound indicates binding.

Protocol 4: Fluorogenic CYP450 Inhibition Assay

Objective: To assess the inhibitory potential of this compound against key human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Enzymes: Recombinant human CYP enzymes (e.g., Baculosomes).

  • Substrates: Fluorogenic substrates specific for each isoform.

  • Cofactor: NADPH regeneration system (e.g., Vivid®).[11]

  • Assay Buffer: Potassium phosphate buffer (pH 7.4).

  • Test Compound: Serially diluted this compound (e.g., 8-point curve starting at 100 µM).[11]

  • Positive Control Inhibitors: Known specific inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2).[10]

  • Plate: Black 96-well or 384-well plate.

  • Fluorescence Plate Reader.

Procedure:

  • Assay Plate Setup: Add 40 µL of assay buffer containing the recombinant CYP enzyme to each well.

  • Compound Addition: Add 10 µL of the test compound dilutions or positive control inhibitor.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of a pre-warmed mixture of the fluorogenic substrate and the NADPH regeneration system to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every minute for 30-60 minutes using appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

Data Analysis and Interpretation

Radioligand Binding Data
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]

Functional Assay Data
  • Antagonist IC₅₀: Plot the assay signal (e.g., HTRF ratio) against the log concentration of the test compound in the presence of the agonist. Fit the data to determine the IC₅₀, representing the concentration at which the compound inhibits 50% of the agonist response.

  • Agonist/Inverse Agonist EC₅₀: For agonism or inverse agonism, plot the signal against the log concentration of the test compound (without a reference agonist). The EC₅₀ is the concentration that produces 50% of the maximal response.

CYP Inhibition Data
  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate in presence of compound / Rate of vehicle control)] * 100.

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value for each CYP isoform.[10]

Table 1: Representative Data Summary for this compound

Assay TypeTargetParameterResultInterpretation
Radioligand BindingHuman H3RKᵢ (nM)25High affinity for the histamine H3 receptor.
cAMP FunctionalHuman H3RIC₅₀ (nM)85Potent antagonist/inverse agonist activity.
Receptor ScreeningHuman D4R% Inh @ 10µM< 20%Low activity at the dopamine D4 receptor.
Receptor ScreeningHuman 5-HT2A% Inh @ 10µM< 20%Low activity at the serotonin 5-HT2A receptor.
CYP InhibitionCYP2D6IC₅₀ (µM)> 50Low risk of DDI via CYP2D6 inhibition.
CYP InhibitionCYP3A4IC₅₀ (µM)> 50Low risk of DDI via CYP3A4 inhibition.

Conclusion

The protocols detailed in this application note provide a robust and validated workflow for the initial in vitro characterization of this compound. By systematically evaluating its affinity and functional activity at rationally selected CNS receptors and assessing its potential for CYP-mediated drug interactions, researchers can efficiently build a comprehensive pharmacological profile. This foundational dataset is essential for making informed decisions regarding the compound's potential for further development as a therapeutic agent.

References

Application Notes and Protocols for the Preclinical Evaluation of 1-(2-Imidazol-1-yl-ethyl)-piperazine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imidazole-Piperazine Scaffold and the Imperative for a Structured Preclinical Approach

The imidazole-piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives incorporating this core structure have been investigated for a wide array of therapeutic applications, including as anthelmintics, anti-inflammatory agents, and modulators of central nervous system targets like the histamine H3 receptor.[1][3] The compound 1-(2-Imidazol-1-yl-ethyl)-piperazine represents a simple yet potentially bioactive molecule within this class.

The transition from a novel chemical entity to a candidate for further development hinges on a systematic and rigorous preclinical evaluation in animal models. This guide provides a foundational framework for researchers to design and execute initial in vivo studies on this compound, focusing on dosing, administration, and preliminary pharmacokinetic assessment. The causality behind each experimental step is emphasized to ensure scientific rigor and ethical conduct.

II. Foundational In Vitro Characterization: The Gateway to In Vivo Studies

Prior to the commencement of any animal studies, a thorough in vitro characterization of this compound is essential. This preliminary data is not merely a formality but a critical component of a self-validating system, informing dose selection, vehicle formulation, and potential safety liabilities.

Key In Vitro Assays:

  • Physicochemical Properties:

    • Solubility: Determine the aqueous solubility at various pH levels (e.g., 2.0, 7.4, 9.0) to inform formulation development.

    • Lipophilicity (LogP/LogD): This parameter predicts the compound's potential for membrane permeability and distribution into tissues.

    • pKa: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its behavior in vivo.

  • In Vitro ADME (Absorption, Distribution, Metabolism, Excretion):

    • Metabolic Stability: Incubation with liver microsomes (from mouse, rat, and human) provides an initial assessment of metabolic clearance.

    • CYP450 Inhibition: Screen against key cytochrome P450 enzymes to identify potential drug-drug interactions.

    • Plasma Protein Binding: The extent of binding to plasma proteins will influence the free fraction of the drug available for pharmacological activity.

  • Preliminary Safety and Toxicity:

    • Cytotoxicity: Assess the compound's toxicity against relevant cell lines to determine a general toxicity profile.

    • hERG Channel Assay: Early assessment of potential cardiotoxicity is a critical safety checkpoint.

The workflow for these essential preliminary studies can be visualized as follows:

G cluster_0 In Vitro Characterization A Physicochemical Profiling (Solubility, LogD, pKa) D Data Analysis and Risk Assessment A->D B In Vitro ADME (Metabolic Stability, CYP Inhibition) B->D C Preliminary Safety (Cytotoxicity, hERG) C->D E Proceed to In Vivo Studies D->E Favorable Profile F Re-evaluate/Optimize Compound D->F Unfavorable Profile

Caption: Workflow for essential in vitro prerequisites before in vivo studies.

III. Dosing and Administration in Animal Models: A Step-by-Step Guide

The selection of animal models, administration routes, and dosing regimens must be a carefully considered process, grounded in the compound's properties and the research objectives.

A. Animal Models

For initial studies, common rodent models are typically employed:

  • Mice: Often used for initial efficacy and pharmacokinetic screening due to their small size and availability of disease models.

  • Rats: Frequently used for toxicology and safety pharmacology studies due to their larger size, which facilitates blood sampling and physiological measurements.

B. Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and reproducibility of the study.

Step-by-Step Protocol for Vehicle Selection:

  • Assess Solubility Data: Based on the in vitro solubility data, determine the most appropriate solvent system.

  • Tier 1 - Aqueous Vehicles: If the compound is sufficiently soluble in water, a simple saline or buffered solution (e.g., PBS, pH 7.4) is ideal.

  • Tier 2 - Co-solvents and Surfactants: For poorly soluble compounds, consider GRAS (Generally Regarded As Safe) excipients. A common formulation is a mixture of:

    • 5-10% DMSO (Dimethyl sulfoxide)

    • 10-25% Solutol HS 15 or Kolliphor HS 15

    • Remaining volume with saline or PBS.

  • Tier 3 - Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using vehicles such as:

    • 0.5% (w/v) Methylcellulose in water

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Confirm Formulation Stability: Once a potential vehicle is identified, prepare the formulation at the highest intended concentration and visually inspect for precipitation over a period relevant to the study duration.

C. Routes of Administration

The choice of administration route depends on the intended clinical application and the experimental goals.

Route of Administration Typical Vehicle Advantages Considerations
Oral (PO) Aqueous solutions, suspensionsClinically relevant, convenientFirst-pass metabolism, variable absorption
Intraperitoneal (IP) Aqueous solutionsBypasses first-pass metabolism, rapid absorptionPotential for injection into organs, local irritation
Intravenous (IV) Aqueous solutions only100% bioavailability, precise dose deliveryRequires technical skill, potential for injection site reactions
Subcutaneous (SC) Aqueous solutions, suspensionsSlower, sustained absorptionLimited volume, potential for local irritation

General Protocol for Oral Gavage in Rats:

  • Animal Handling: Gently restrain the rat, ensuring it is calm to prevent injury.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.

  • Dose Preparation: Draw the calculated dose volume into a syringe attached to the gavage needle.

  • Administration: Gently insert the needle into the esophagus and deliver the dose smoothly. The maximum recommended volume for oral administration in rats is typically 10 mL/kg.[4]

  • Post-Dosing Observation: Monitor the animal for any signs of distress immediately after dosing.

IV. Experimental Protocols: From Dose-Range Finding to Pharmacokinetics

A. Dose-Range Finding (DRF) Study

A DRF study is a crucial first step to determine a safe and tolerated dose range for subsequent efficacy and pharmacokinetic studies.

Step-by-Step Protocol for a DRF Study in Mice (e.g., via IP administration):

  • Animal Groups: Use a small number of animals per group (e.g., n=2-3 mice).

  • Dose Selection: Based on in vitro cytotoxicity data and information from related compounds, select a wide range of doses (e.g., 1, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).

  • Clinical Observations: Monitor the animals intensively for the first few hours post-dosing and then daily for up to 7 days. Record observations such as:

    • Changes in activity (e.g., sedation, hyperactivity)

    • Physical signs (e.g., piloerection, changes in posture)

    • Body weight changes

  • Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

  • Data Analysis: Summarize the findings in a table to clearly identify dose-related effects.

Dose (mg/kg) Number of Animals Clinical Observations Body Weight Change (Day 7) Outcome
Vehicle3Normal+5%Well-tolerated
13Normal+4%Well-tolerated
103Normal+3%Well-tolerated
303Mild, transient sedation for 1 hour-2%Well-tolerated
1003Severe sedation for 4 hours, piloerection-15%Not tolerated

From this example, the MTD would be 30 mg/kg.

B. Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion of the compound.

Step-by-Step Protocol for a Preliminary PK Study in Rats (e.g., via IV and PO administration):

  • Animal Groups: Use cannulated rats if possible to facilitate serial blood sampling. A typical design includes:

    • Group 1: IV administration (e.g., 1-2 mg/kg) (n=3-4 rats)

    • Group 2: PO administration (e.g., 10 mg/kg) (n=3-4 rats)

  • Dose Administration: Administer the compound at the selected doses.

  • Blood Sampling: Collect blood samples (e.g., 100-150 µL) at predetermined time points. For IV administration, typical time points are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Bioavailability (fraction of the oral dose that reaches systemic circulation)

The relationship between these stages of in vivo evaluation is illustrated below:

G A Dose-Range Finding (DRF) - Determine MTD B Preliminary Pharmacokinetic (PK) Study - Determine exposure and half-life A->B Inform dose selection C Efficacy Studies - Use tolerated and effective doses A->C Define safe dose range B->C Inform dosing regimen

Caption: Logical flow of initial in vivo animal studies.

V. Conclusion and Future Directions

The successful execution of these foundational in vivo studies will provide a robust dataset to support the continued development of this compound. The data from the DRF and preliminary PK studies are interdependent and collectively inform the design of more extensive efficacy and toxicology studies. By adhering to a structured, data-driven approach, researchers can ensure the scientific validity and ethical integrity of their preclinical research program.

VI. References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. --INVALID-LINK--

  • Grimm, J. P., Riviere, J. E., & Payne, M. A. (2019). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 14(9), 893-906. --INVALID-LINK--

  • Vacondio, F., Mor, M., Silva, C., Zuliani, V., Rivara, M., Rivara, S., ... & Testa, B. (2004). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Pharmaceutical Sciences, 23(2), 163-173. --INVALID-LINK--

  • Liedtke, S., Flau, K., Kathmann, M., Schlicker, E., & Stark, H. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 367(1), 43-50. --INVALID-LINK--

  • Monti, B., Gessi, S., Vincenzi, F., & Borea, P. A. (2017). The Imidazole Ring in Medicinal Chemistry: A Versatile Scaffold. Current medicinal chemistry, 24(33), 3634-3661. --INVALID-LINK--

  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The significance of pKa in drug design and discovery. Medicinal research reviews, 33(5), 891-951. --INVALID-LINK--

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. --INVALID-LINK--

References

Application Notes and Protocols for the Pharmacological Tool: 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Histaminergic Systems

1-(2-Imidazol-1-yl-ethyl)-piperazine is a heterocyclic organic compound featuring both an imidazole and a piperazine moiety.[1] While specific pharmacological data for this exact molecule is not extensively published, its structural components are hallmarks of a well-established class of pharmacologically active agents, particularly those targeting histamine receptors. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in anthelmintic drugs where it can act on GABA receptors, and more relevantly, in a multitude of histamine receptor antagonists.[2][3][4] The imidazole ring is a key feature of histamine itself and is present in the first generation of H3 receptor antagonists.[5] The combination of these two pharmacophores strongly suggests that this compound is likely to interact with the histamine H3 receptor, a critical regulator of neurotransmitter release in both the central and peripheral nervous systems.

These application notes will, therefore, focus on the potential use of this compound as a pharmacological tool to probe the function of the histamine H3 receptor. The protocols provided are designed as a roadmap for researchers to systematically characterize the activity of this compound and utilize it in preclinical research.

Part 1: Postulated Mechanism of Action - Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[5] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5] Based on the structural similarities to known non-imidazole piperazine-based histamine H3 antagonists, it is hypothesized that this compound acts as an antagonist or inverse agonist at this receptor.[3][6][7]

By blocking the constitutive activity of the H3 receptor (inverse agonism) or preventing histamine from binding (antagonism), this compound would be expected to increase the release of histamine and other neurotransmitters. This mode of action has significant therapeutic potential for a range of neurological and psychiatric disorders.[5]

Signaling Pathway of the Histamine H3 Receptor

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist Binding Gi Gαi/o H3R->Gi Activation Compound This compound Compound->H3R Antagonism AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Vesicle Histamine Vesicle PKA->Vesicle Inhibition of Fusion Release Vesicle->Release Exocytosis Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor Binding Response Cellular Response Postsynaptic_Receptor->Response

Caption: Postulated mechanism of H3 receptor antagonism.

Part 2: In Vitro Characterization Protocols

To validate the hypothesized mechanism of action and determine the potency and selectivity of this compound, a series of in vitro experiments are recommended.

Protocol 2.1: Radioligand Binding Assay

This assay determines the affinity of the compound for the histamine H3 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [3H]Nα-methylhistamine (a radiolabeled H3 agonist).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hH3R cells.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of [3H]Nα-methylhistamine to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2.2: Functional Assay (cAMP Measurement)

This assay determines the functional activity of the compound at the H3 receptor.

Objective: To determine if this compound acts as an antagonist or inverse agonist at the H3 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Forskolin (an adenylate cyclase activator).

  • Histamine.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the CHO-K1-hH3R cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a constant concentration of histamine (EC80) and forskolin.

  • Inverse agonist mode:

    • Add increasing concentrations of this compound in the presence of forskolin but without histamine.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Analyze the data to determine the IC50 (for antagonism) or EC50 (for inverse agonism).

Data Presentation: Expected In Vitro Profile
ParameterExpected ValueRationale
H3R Binding Affinity (Ki) < 100 nMStructurally similar piperazine derivatives show high affinity for the H3 receptor.[3]
Functional Activity (IC50/EC50) < 500 nMA potent antagonist/inverse agonist profile is anticipated based on the scaffold.
Selectivity >100-fold vs. H1, H2, H4The piperazine core can be modified to achieve high selectivity for the H3 receptor.

Part 3: In Vivo Pharmacological Protocols

Following in vitro characterization, in vivo studies are crucial to understand the physiological effects of the compound.

Protocol 3.1: Brain Histamine Release (Microdialysis)

This experiment directly tests the hypothesis that H3 antagonism by the compound increases histamine levels in the brain.

Objective: To measure the effect of this compound on histamine release in the brain of a freely moving rodent.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound.

  • Microdialysis probes and pump.

  • HPLC system with fluorescence detection for histamine measurement.

  • Anesthesia and stereotaxic apparatus.

Procedure:

  • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex or hypothalamus).

  • Allow the animals to recover for several days.

  • On the day of the experiment, insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples.

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the histamine concentration in the dialysate samples using HPLC.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (3-5 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Samples Probe_Insertion->Baseline Dosing Administer Compound Baseline->Dosing Post_Dosing Collect Post-Dosing Samples Dosing->Post_Dosing HPLC HPLC Analysis of Histamine Post_Dosing->HPLC Data_Analysis Data Interpretation HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis experiment.

Part 4: Trustworthiness and Self-Validating Systems

For every protocol, it is imperative to include appropriate controls to ensure the validity of the results.

  • In Vitro Binding: Non-specific binding should be determined in the presence of a high concentration of an unlabeled, known H3 antagonist.

  • Functional Assays: A known H3 antagonist and agonist should be run in parallel as positive controls. The parental cell line (not expressing the H3 receptor) should be used as a negative control.

  • In Vivo Studies: A vehicle-treated group of animals is an essential control. A positive control group treated with a known H3 antagonist can also be included.

Conclusion

This compound represents a promising pharmacological tool for the investigation of the histamine H3 receptor. Its chemical structure strongly suggests a role as an H3 antagonist or inverse agonist. The protocols outlined in these application notes provide a comprehensive framework for researchers to elucidate its precise mechanism of action, potency, and in vivo efficacy. Such studies will be instrumental in determining its utility for preclinical research into CNS disorders where modulation of histaminergic and other neurotransmitter systems is a key therapeutic strategy.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Imidazol-1-yl-ethyl)-piperazine. The method utilizes a polar-embedded reversed-phase column to achieve optimal retention and peak symmetry for this polar, basic compound. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.[1][2][3]

Introduction and Scientific Rationale

This compound is a chemical entity incorporating both imidazole and piperazine moieties. These functional groups are prevalent in many active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is critical for process control, stability testing, and final product release.

The primary analytical challenge for this molecule is its high polarity and basic nature, stemming from the multiple nitrogen atoms in its structure. Traditional C18 reversed-phase columns often provide inadequate retention for such polar compounds, leading to elution near the solvent front and poor resolution from matrix interferences.[4][5][6] This method overcomes this challenge by employing a stationary phase with enhanced polar selectivity, ensuring reliable retention even with highly aqueous mobile phases.[6]

Furthermore, the basicity of the analyte necessitates careful control of the mobile phase pH. By using a buffered mobile phase with a pH well below the pKa of the analyte's amine groups, we ensure a consistent protonated state, which leads to symmetrical peak shapes and reproducible retention times.[7] This method is fully validated to demonstrate it is fit for its intended purpose.[8][9]

Chromatographic Method and Rationale

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm (or equivalent polar-embedded/end-capped column).

    • Rationale: The RP-Amide phase provides enhanced retention and selectivity for polar compounds like this compound. It is also stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns, which leads to loss of retention.[10]

  • Data Acquisition: Chromatographic data software (e.g., Chromeleon™, Empower™).

  • Analytical Balance: 4- or 5-place balance.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ~85%, ACS grade or higher.

  • This compound Reference Standard: Characterized and of known purity.

Detailed Experimental Protocol

Preparation of Solutions

Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, pH 3.0

  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with dropwise addition of ~85% phosphoric acid while stirring.

  • Filter the buffer through a 0.45 µm nylon filter.

Mobile Phase B (Organic): Acetonitrile

  • Use 100% HPLC grade Acetonitrile.

Sample Diluent:

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions.

Preparation of Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Sample Diluent. Sonicate if necessary to ensure complete dissolution.

Preparation of Calibration Standards:

  • Perform serial dilutions from the Standard Stock Solution using the Sample Diluent to prepare a series of calibration standards. A suggested range is 5 µg/mL to 150 µg/mL.

Sample Preparation
  • Accurately weigh the sample powder or matrix containing the analyte.

  • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Add approximately 75% of the flask volume with Sample Diluent.

  • Vortex and/or sonicate for 15 minutes to extract the analyte.

  • Allow the solution to return to room temperature, then dilute to the final volume with Sample Diluent.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Ascentis RP-Amide, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 10 minutes; hold at 40% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 215 nm
Run Time 15 minutes (including equilibration)

Rationale for Detection Wavelength: The imidazole moiety provides UV absorbance. 215 nm is chosen as it typically offers high sensitivity for imidazole-containing compounds while minimizing interference from common solvents.[7][11]

Workflow Diagrams

G P1 Prepare Mobile Phase & Sample Diluent P2 Prepare Standard Stock & Calibration Curve P1->P2 P3 Prepare QC and Test Samples P2->P3 A1 System Equilibration & Priming P3->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Analyze Blank, Standards, QCs, Samples A2->A3 D1 Integrate Peaks & Generate Calibration Curve A3->D1 D2 Quantify Analyte in Samples and QCs D1->D2 D3 Review Data & Generate Final Report D2->D3

Caption: High-level workflow for HPLC quantification.

G cluster_stock Standard Stock Preparation cluster_cal Calibration & QC Sample Preparation S1 Accurately weigh ~25 mg of Reference Standard S2 Transfer to 25 mL volumetric flask S1->S2 S3 Dissolve and dilute to volume with Diluent S2->S3 S4 Stock Solution (1000 µg/mL) S3->S4 C1 Perform serial dilutions from Stock Solution S4->C1 C2 Prepare at least 5 levels (e.g., 5-150 µg/mL) C1->C2 C3 Prepare QC samples at Low, Mid, High levels C1->C3 C4 Transfer to HPLC vials C2->C4 C3->C4

Caption: Step-by-step standard and QC sample preparation.

Method Validation Protocol (ICH Q2(R2))

A validation study must be conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13][14]

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified. A standard solution (e.g., 50 µg/mL) is injected five or six times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by analyzing a blank (diluent) and a placebo sample, which should show no significant interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of the method is established by analyzing a minimum of five concentrations across a specified range. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is calculated.

ParameterAcceptance Criteria
Concentration Range 10% to 150% of target conc. (e.g., 5 - 75 µg/mL for a 50 µg/mL target)
Correlation Coefficient (r²) r² ≥ 0.999
Accuracy

Accuracy is determined by performing recovery studies. The analyte is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated by a different analyst on a different day using a different instrument.

ParameterAcceptance Criteria
% RSD (Repeatability) ≤ 2.0%
% RSD (Intermediate Precision) ≤ 2.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be confirmed by analyzing a sample at this concentration, which should meet accuracy and precision requirements.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.[15]

Parameter VariationExample Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.1 units
Mobile Phase Composition ± 2% absolute

The system suitability parameters should still be met under these varied conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The strategic selection of a polar-embedded stationary phase and a pH-controlled mobile phase successfully addresses the challenges associated with analyzing this polar and basic compound. This validated protocol is fit for purpose and can be readily implemented in a quality control or research environment for reliable and reproducible analysis.

References

Application of Imidazole-Piperazine Derivatives in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole-Piperazine Scaffolds in CNS Disorders

The confluence of the imidazole and piperazine moieties has given rise to a versatile class of compounds with significant therapeutic potential in the field of neuroscience. The piperazine ring is a common scaffold in numerous centrally acting drugs, valued for its ability to interact with a variety of neurotransmitter receptors.[1][2] The imidazole group, also a key component in many biologically active molecules, can participate in various non-covalent interactions, enhancing the binding affinity and selectivity of these compounds for their molecular targets.[3] This combination has been particularly fruitful in the development of ligands for serotonergic (5-HT) and dopaminergic (D2) receptors, which are critical targets in the treatment of a range of psychiatric and neurological conditions, including depression, anxiety, schizophrenia, and Parkinson's disease.[3][4][5]

This application note will provide a detailed guide to the characterization of a representative imidazole-piperazine compound, focusing on its application as a modulator of the 5-HT2A receptor, a key player in the pathophysiology of several CNS disorders. We will outline protocols for in vitro receptor binding and functional assays, as well as an in vivo behavioral model to assess its potential therapeutic efficacy.

Featured Compound: A Representative Imidazole-Piperazine Derivative

For the purpose of this guide, we will focus on a representative compound from the imidazole-piperazine class, henceforth referred to as Compound X , which has been designed to target the 5-HT2A receptor. The rationale for focusing on the 5-HT2A receptor stems from its deep involvement in mood regulation, cognition, and sensory perception.[3]

Mechanism of Action: Modulation of the 5-HT2A Receptor Signaling Pathway

Compound X is hypothesized to act as an antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By acting as an antagonist, Compound X would block these downstream effects of serotonin, thereby modulating neuronal excitability and neurotransmitter release.

Diagram of the 5-HT2A Receptor Signaling Pathway

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2A_Receptor Binds & Activates Compound_X Compound X (Antagonist) Compound_X->5HT2A_Receptor Binds & Blocks

Caption: 5-HT2A Receptor Signaling Cascade and the Antagonistic Action of Compound X.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of Compound X for the human 5-HT2A receptor through a competitive binding assay using a known radioligand.[6][7]

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Compound X at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of Compound X in assay buffer.

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein/well.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd (typically 1-2 nM for [3H]-Ketanserin).

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Mianserin (10 µM) + 50 µL radioligand + 100 µL membrane suspension.

    • Compound X Competition: 50 µL Compound X dilution + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Compound X .

    • Determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Compound X 15.27.8
Mianserin5.62.9

Diagram of the Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Start->Assay_Setup Incubation Incubate at RT for 60 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis End End: Determine Affinity Data_Analysis->End

Caption: Workflow for the In Vitro Radioligand Binding Assay.

Protocol 2: In Vitro Functional Assay for 5-HT2A Receptor Antagonism

This protocol assesses the functional activity of Compound X by measuring its ability to inhibit serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.[8]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Standard cell culture medium appropriate for the cell line.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.

  • Agonist: Serotonin (5-HT).

  • Test Compound: Compound X .

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add Compound X at various concentrations and incubate for 15-30 minutes.

  • Calcium Mobilization Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a submaximal concentration of serotonin (EC80) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin response against the log concentration of Compound X .

    • Calculate the IC50 value for the inhibition of calcium mobilization.

Data Presentation:

CompoundFunctional Assay IC50 (nM)
Compound X 25.8
Mianserin8.1
Protocol 3: In Vivo Head-Twitch Response (HTR) Model in Mice

The head-twitch response in rodents is a behavioral assay used to assess the in vivo activity of compounds that modulate the 5-HT2A receptor.[9] Agonists at this receptor induce a characteristic head twitch, and antagonists are expected to block this effect.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • 5-HT2A Agonist: 2,5-Dimethoxy-4-iodoamphetamine (DOI).

  • Test Compound: Compound X .

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer Compound X (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Allow for a pre-treatment period (e.g., 30 minutes).

  • Agonist Challenge:

    • Administer DOI (e.g., 2.5 mg/kg, i.p.) to all mice.

  • Behavioral Observation:

    • Immediately after DOI injection, place the mice back into the observation chambers.

    • Record the number of head twitches for each mouse over a 30-minute period.

  • Data Analysis:

    • Compare the number of head twitches in the Compound X -treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in the number of head twitches in the Compound X -treated groups indicates 5-HT2A receptor antagonism in vivo.

Data Presentation:

Treatment Group (mg/kg)Mean Head Twitches (± SEM)% Inhibition
Vehicle + DOI45.2 ± 3.1-
Compound X (1) + DOI32.8 ± 2.5*27.4%
Compound X (3) + DOI15.1 ± 1.9**66.6%
Compound X (10) + DOI4.5 ± 0.8***90.0%

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle + DOI

Conclusion

The imidazole-piperazine scaffold represents a promising starting point for the development of novel therapeutics for CNS disorders. The protocols outlined in this application note provide a robust framework for the in vitro and in vivo characterization of compounds like Compound X that target the 5-HT2A receptor. By systematically evaluating the binding affinity, functional activity, and in vivo efficacy, researchers can effectively advance the development of new and improved treatments for a range of debilitating neurological and psychiatric conditions.

References

Application Note: 1-(2-Imidazol-1-yl-ethyl)-piperazine - A Novel Mixed-Mode Ligand for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Affinity Chromatography

Affinity chromatography stands as a cornerstone of protein purification, prized for its high selectivity and resolving power.[1][2][3] The technique hinges on the specific, reversible interaction between a target protein and a ligand immobilized on a solid support.[2][3][4] While classic examples involve highly specific pairs like antibodies and antigens or enzymes and substrates, the field is continually evolving.[3][4] A promising frontier is the development of "mixed-mode" or "multimodal" ligands, which engage target molecules through a combination of interactions, such as ionic, hydrophobic, and hydrogen bonding.[5][6][7] This approach offers novel selectivities and can be particularly effective for purifying challenging proteins or for use in high-conductivity sample streams where traditional ion-exchange methods may falter.[5][6]

This application note introduces 1-(2-Imidazol-1-yl-ethyl)-piperazine as a novel, versatile mixed-mode ligand for affinity chromatography. This compound uniquely combines the functionalities of an imidazole ring and a piperazine scaffold, suggesting a complex and tunable binding mechanism. The imidazole group, well-known for its role in Immobilized Metal Affinity Chromatography (IMAC) for purifying histidine-tagged proteins, provides opportunities for metal chelation, hydrogen bonding, and mild cationic interactions.[4][8] The piperazine ring, a common motif in pharmacologically active compounds, introduces a secondary amine and a flexible, hydrophilic spacer, which can also participate in ionic and hydrogen bonding interactions.[9][10]

This guide provides a comprehensive overview of the theoretical basis, practical protocols for resin preparation, and a detailed methodology for protein purification using this innovative ligand.

Mechanism of Interaction: A Dual-Functionality Ligand

The efficacy of this compound as an affinity ligand stems from the distinct yet complementary properties of its two core moieties. This dual functionality allows for a "mixed-mode" interaction with target proteins.

  • The Imidazole Moiety: The imidazole ring is amphiprotic, capable of acting as both a hydrogen bond donor and acceptor. Its pKa is approximately 7, meaning its charge state can be modulated by small changes in buffer pH around neutrality. This allows for fine-tuning of electrostatic interactions. Furthermore, the nitrogen atoms in the imidazole ring can coordinate with metal ions, enabling its use in a manner analogous to IMAC for capturing proteins with surface-exposed histidine, cysteine, or tryptophan residues.[11]

  • The Piperazine Moiety: The piperazine ring provides a hydrophilic and conformationally flexible spacer.[9] The secondary amine in the ring has a higher pKa than the imidazole nitrogens, remaining protonated over a wider pH range and thus contributing a more consistent positive charge for ionic interactions.

This combination of tunable aromatic interactions, potential for metal coordination, and stable cationic character makes this compound a powerful tool for purifying proteins that may not be amenable to traditional affinity methods.

Caption: Potential binding interactions between the ligand and a target protein.

Part 1: Preparation of the Affinity Resin

This section details the covalent coupling of this compound to a solid support. The protocol uses NHS-activated Sepharose, a popular choice for immobilizing ligands containing primary or secondary amines.[12]

Materials and Reagents
  • NHS-activated Sepharose® 4 Fast Flow (or similar activated resin)

  • This compound

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[12]

  • Wash Solution A: 1 mM HCl (ice-cold)

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Solution B: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Solution C: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Final Wash & Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 20% ethanol for long-term storage.

  • Sintered glass funnel or chromatography column

  • End-over-end mixer

Protocol: Ligand Immobilization

This protocol is designed for 1 mL of settled NHS-activated Sepharose resin. It can be scaled as needed.

  • Resin Preparation: Transfer 1 mL of the resin slurry (as supplied) to a sintered glass funnel. Immediately wash the resin with 15-20 column volumes of ice-cold 1 mM HCl. This step is crucial to wash away additives and preserve the reactivity of the NHS esters.[12] Do not allow the resin to dry.

  • Ligand Solution: Immediately dissolve 10-20 mg of this compound in 2 mL of Coupling Buffer.

  • Coupling Reaction: Transfer the washed resin to a small reaction vessel. Add the ligand solution to the resin. Mix gently on an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C. The slightly basic pH of the coupling buffer facilitates the reaction between the amine group on the piperazine and the NHS ester on the resin.[12]

  • Blocking Unreacted Groups: After the coupling reaction, collect the resin by centrifugation or filtration. To block any remaining active NHS esters, add 2 column volumes of Blocking Buffer and mix for 1-2 hours at room temperature. This step prevents non-specific binding to the resin in later steps.

  • Washing Cycles: To remove non-covalently bound ligand and blocking agent, perform alternating washes with acidic and basic buffers.

    • Wash with 5-10 column volumes of Wash Solution B (pH 4.0).

    • Wash with 5-10 column volumes of Wash Solution C (pH 8.0).

    • Repeat this wash cycle 3-4 times.

  • Final Equilibration: Finally, wash the resin with 5-10 column volumes of PBS, pH 7.4. The resin is now ready for use.

  • Storage: For long-term storage, resuspend the resin in PBS containing 20% ethanol and store at 4°C.

Caption: Workflow for coupling the ligand to an NHS-activated resin.

Part 2: Affinity Purification Protocol

This section provides a general protocol for the purification of a target protein from a complex mixture, such as a cell lysate. Optimization of buffer composition, particularly pH and imidazole concentration, is crucial for achieving high purity and yield.[11][13]

Materials and Reagents
  • Prepared Affinity Resin: this compound coupled to Sepharose.

  • Binding/Wash Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, pH 7.4. Optional: 5-20 mM imidazole to reduce non-specific binding.[13]

  • Elution Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, pH 7.4, with 250-500 mM Imidazole. Alternatively, a low pH buffer such as 0.1 M Glycine, pH 3.0 can be used.[14][15]

  • Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 9.0.

  • Sample: Clarified cell lysate or protein solution, dialyzed or buffer-exchanged into Binding/Wash Buffer.

  • Chromatography column or FPLC system.

General Purification Protocol
  • Column Packing and Equilibration:

    • Pack the prepared affinity resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the UV absorbance (at 280 nm) and pH of the flow-through are stable.[13]

  • Sample Loading:

    • Apply the clarified and pre-conditioned sample to the column. A slow flow rate is recommended to maximize binding interaction.[16]

    • Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and weakly bound contaminants.

    • Continue washing until the A280 returns to baseline.[13] The inclusion of a low concentration of imidazole (e.g., 20 mM) in the wash buffer can increase the stringency and remove more non-specific binders.[13][14]

  • Elution:

    • Competitive Elution (Recommended): Apply the Elution Buffer containing a high concentration of free imidazole. The imidazole will compete with the protein for binding to the immobilized ligand, thus displacing the target protein.[14][17] Elution can be performed in a single step or using a linear gradient of imidazole to separate proteins with different binding affinities.[11]

    • pH Elution: Alternatively, apply a low pH elution buffer (e.g., 0.1 M Glycine, pH 3.0). The low pH will protonate key residues on the protein and/or ligand, disrupting the electrostatic interactions and leading to elution. It is critical to collect fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and prevent protein denaturation.[15][16]

  • Fraction Collection:

    • Collect fractions of a suitable size (e.g., 0.5-1 CV) throughout the elution process.

    • Monitor the protein concentration in the fractions by measuring absorbance at 280 nm.

  • Regeneration and Storage:

    • After elution, regenerate the column by washing with 5 CV of high-salt buffer, followed by 5 CV of the storage buffer (PBS with 20% ethanol).

    • The column can typically be reused multiple times.

Caption: General workflow for affinity purification.

Data Presentation & Performance

The following tables present hypothetical data from a purification run of a target protein, "Protein X," from a clarified E. coli lysate.

Table 1: Buffer System Parameters

Buffer TypeCompositionpHKey Function
Binding/Wash 20 mM Na-Phosphate, 0.5 M NaCl, 20 mM Imidazole7.4Promotes specific binding, washes away contaminants.
Elution 20 mM Na-Phosphate, 0.5 M NaCl, 300 mM Imidazole7.4Competitively elutes the target protein.
Regeneration 20 mM Na-Phosphate, 1.0 M NaCl7.4Strips strongly bound proteins.
Storage PBS, 20% Ethanol7.4Ensures long-term stability of the resin.

Table 2: Purification Summary (Hypothetical Data)

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate 500255100
Flow-through 4651--
Wash 8<0.1--
Elution 21.520.595.382

Troubleshooting Guide

Effective chromatography requires careful optimization. Below are common issues and potential solutions.[16][18][19]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Binding of Target Protein - Incorrect pH or ionic strength of binding buffer.- Histidine/binding sites are sterically hindered.- Ligand density on resin is too low.- Optimize pH and salt concentration of the binding buffer.- For His-tagged proteins, consider adding a linker between the tag and the protein.- Re-couple the ligand to the resin, potentially at a higher concentration.
High Levels of Contaminants in Eluate - Non-specific binding (ionic or hydrophobic).- Wash step is not stringent enough.- Increase salt concentration in the wash buffer to disrupt ionic interactions.- Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.- Increase the concentration of imidazole in the wash buffer (e.g., 20-50 mM).[14]
Poor Recovery of Target Protein - Elution conditions are too mild.- Target protein has precipitated on the column.- Increase imidazole concentration in the elution buffer or use a gradient.- Switch to a low pH elution method.- Decrease the amount of sample loaded or perform elution with a linear gradient instead of a step.
High Backpressure - Clogged column frit.- Sample is too viscous or contains particulates.- Filter (0.22 or 0.45 µm) or centrifuge the sample before loading.- If the column is clogged, clean according to the manufacturer's instructions.[18]

Conclusion

This compound represents a promising and versatile ligand for affinity chromatography. Its unique mixed-mode character, derived from the combined functionalities of imidazole and piperazine, offers novel selectivity for protein purification. By carefully optimizing binding, wash, and elution conditions, researchers can leverage this ligand to isolate proteins that are challenging to purify using conventional single-mode chromatography techniques. The protocols provided herein serve as a robust starting point for developing efficient and scalable purification workflows.

References

Experimental design for 1-(2-Imidazol-1-yl-ethyl)-piperazine efficacy studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Efficacy Assessment of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Executive Summary

This document provides a comprehensive framework for designing and executing preclinical efficacy studies for the novel compound, this compound. The structural motifs of this molecule, specifically the piperazine core, are prevalent in numerous centrally-acting therapeutic agents, suggesting a high probability of activity at key neurotransmitter receptors.[1][2] This guide is structured to lead researchers from initial in vitro target identification and functional characterization through to robust in vivo efficacy evaluation in relevant disease models. The protocols herein are designed with scientific integrity at their core, emphasizing self-validating systems, ethical considerations, and a clear rationale for each experimental step to ensure the generation of reliable and translatable data.

Compound Profile & Hypothesized Mechanism of Action

This compound is a synthetic compound featuring a piperazine ring linked to an imidazole group via an ethyl chain.

  • Piperazine Moiety: This functional group is a cornerstone of many antipsychotic and antidepressant drugs. Its presence strongly suggests potential interaction with G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly dopamine and serotonin receptors.[1]

  • Imidazole Moiety: While part of the essential amino acid histidine, the imidazole ring is also found in compounds targeting various receptors, including histamine receptors.[3]

Given this structure, a primary hypothesis is that this compound acts as a modulator of dopaminergic and/or serotonergic systems. Atypical antipsychotics, for instance, often exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[4][5] Therefore, the initial efficacy evaluation will focus on characterizing the compound's activity at these two key receptors implicated in the pathophysiology of neuropsychiatric disorders like schizophrenia.[6][7][8]

Guiding Principles for Robust Efficacy Studies

A successful preclinical program is built on a foundation of meticulous planning and scientific rigor. The progression from cell-based assays to animal models must be logical and iterative.

  • A Phased Approach: The experimental workflow should follow a tiered approach. Initial in vitro studies confirm the molecular target and mechanism, followed by in vivo studies to assess pharmacokinetics, target engagement, and finally, efficacy in a disease-relevant context. This ensures that resources are invested in compounds with a confirmed and understood mechanism of action.

  • Ethical and Reporting Standards: All in vivo research must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11][12] Furthermore, experimental design and reporting should strictly adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency, reproducibility, and scientific value.[13][14][15][16][17]

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: In Vivo Efficacy Target Binding Target Binding Functional Activity Functional Activity Target Binding->Functional Activity Affinity (Ki) Pharmacokinetics Pharmacokinetics Functional Activity->Pharmacokinetics Potency (IC50) Target Engagement Target Engagement Pharmacokinetics->Target Engagement Exposure Data Animal Model Animal Model Target Engagement->Animal Model Dose Selection Data Analysis Data Analysis Animal Model->Data Analysis Behavioral Data

Caption: High-level workflow for preclinical efficacy evaluation.

Phase 1: In Vitro Target Characterization

The initial phase aims to confirm binding and functional activity at the hypothesized molecular targets: the human dopamine D2 receptor (D2R) and serotonin 5-HT2A receptor (5-HT2AR).

Receptor Binding Assays: Determining Affinity (Kᵢ)

These assays quantify the affinity of the test compound for the target receptor by measuring its ability to displace a high-affinity labeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available prepared cell membranes from CHO or HEK293 cells stably expressing either human D2R or 5-HT2AR. Alternatively, prepare membranes from cell culture following standard homogenization and centrifugation protocols.[18]

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR) at a concentration near its Kₔ.[18]

    • A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol for D2R, 10 µM ketanserin for 5-HT2AR).[19]

      • Reference Compound: A known antagonist (e.g., haloperidol) run in parallel as a positive control.

  • Incubation: Incubate plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[18]

  • Quantification: Place filters into scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

Functional Assays: Determining Potency (IC₅₀) and Modality

Functional assays determine whether the compound acts as an antagonist (blocks receptor activity) or an agonist (activates the receptor).

G cluster_D2 D2 Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) D2_Node D2R Gi_Node Gi D2_Node->Gi_Node Activation AC_Node Adenylyl Cyclase Gi_Node->AC_Node Inhibition cAMP_Node cAMP AC_Node->cAMP_Node Conversion SHT2A_Node 5-HT2AR Gq_Node Gq SHT2A_Node->Gq_Node Activation PLC_Node PLC Gq_Node->PLC_Node Activation IP3_Node IP3 / DAG PLC_Node->IP3_Node Hydrolysis Ca_Node Ca²⁺ Release IP3_Node->Ca_Node Induction

Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.

Protocol: 5-HT2AR Calcium Flux Assay (Antagonist Mode)

The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[4][20]

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) in black, clear-bottom 96-well plates and grow to confluence.[21]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C, according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include wells with a known antagonist (e.g., ketanserin) as a positive control and vehicle-only wells.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).[22] After establishing a stable baseline fluorescence reading, inject a pre-determined concentration of a 5-HT2AR agonist (e.g., serotonin) that elicits an ~80% maximal response (EC₈₀).

  • Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: Normalize the peak fluorescence response in each well to the response of the agonist-only control wells (0% inhibition) and the no-agonist wells (100% inhibition). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

ParameterDescriptionTypical Assay
Kᵢ (nM) Inhibitory ConstantRadioligand Binding
IC₅₀ (nM) Half-maximal Inhibitory ConcentrationFunctional Antagonist Assay
EC₅₀ (nM) Half-maximal Effective ConcentrationFunctional Agonist Assay
Eₘₐₓ (%) Maximum EfficacyFunctional Agonist Assay

Table 1: Key in vitro pharmacological parameters and associated assays.

Phase 2: In Vivo Pharmacokinetics and Target Engagement

Before testing for efficacy, it is crucial to understand how the compound behaves in a living system and to confirm it reaches its intended target in the brain.[23][24]

Protocol: Rodent Pharmacokinetic (PK) Study

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer this compound via a relevant route (e.g., oral gavage (PO), intraperitoneal (IP)) at a single dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, also collect the brain.[25]

  • Sample Processing: Process blood to plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), AUC (area under the curve), T₁/₂ (half-life), and brain/plasma ratio.[26]

Phase 3: In Vivo Efficacy in a Schizophrenia Model

Based on the D2/5-HT2A antagonist hypothesis, a relevant efficacy model is one that recapitulates aspects of schizophrenia that are sensitive to antipsychotic drugs.[27][28][29] The amphetamine-induced hyperlocomotion model is a widely used screening assay that has good predictive validity for antipsychotic efficacy.[6]

Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Ethical Approval: All procedures must be approved by the institutional IACUC.[30]

  • Animals: Use adult male Sprague-Dawley rats, group-housed with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.

  • Experimental Design:

    • Randomization: Randomly assign animals to treatment groups (n=8-12 per group) to minimize bias.[31][32]

    • Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions.[16]

    • Treatment Groups:

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + Amphetamine (e.g., 1.5 mg/kg, IP)

      • Group 3: Reference Drug (e.g., Haloperidol, 0.5 mg/kg, IP) + Amphetamine

      • Group 4-6: Test Compound (e.g., 3, 10, 30 mg/kg, PO) + Amphetamine

GroupPre-treatment (t=-60 min)Challenge (t=0 min)
1 (Control)Vehicle (e.g., 0.5% methylcellulose, PO)Saline (IP)
2 (Disease Model)Vehicle (PO)D-Amphetamine (1.5 mg/kg, IP)
3 (Positive Control)Haloperidol (0.5 mg/kg, IP)D-Amphetamine (1.5 mg/kg, IP)
4 (Test Dose 1)Test Compound (3 mg/kg, PO)D-Amphetamine (1.5 mg/kg, IP)
5 (Test Dose 2)Test Compound (10 mg/kg, PO)D-Amphetamine (1.5 mg/kg, IP)
6 (Test Dose 3)Test Compound (30 mg/kg, PO)D-Amphetamine (1.5 mg/kg, IP)

Table 2: Example treatment groups for the amphetamine-induced hyperlocomotion study.

  • Procedure:

    • Habituation (Day 1): Place each rat in an open-field activity chamber (e.g., 40x40 cm arena with infrared beams) for 60 minutes to allow for habituation to the novel environment.

    • Testing (Day 2):

      • Administer the pre-treatment (Vehicle, Haloperidol, or Test Compound) at t=-60 minutes (assuming oral administration).

      • Place the animal back into the activity chamber for a 60-minute pre-treatment recording period.

      • At t=0, remove the animal, administer the challenge injection (Saline or Amphetamine), and immediately return it to the chamber.

      • Record locomotor activity (e.g., total distance traveled, beam breaks) for the next 90 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals).

    • The primary endpoint is the total distance traveled during the 90-minute post-challenge period.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the amphetamine-only group to the drug-treated groups.[31][33] A statistically significant reduction in distance traveled by a test compound, without inducing catalepsy or sedation (assessed during the pre-treatment period), indicates potential antipsychotic-like efficacy.

Caption: Experimental timeline for the in vivo hyperlocomotion study.

Conclusion

This application note outlines a strategic and scientifically robust pathway for evaluating the preclinical efficacy of this compound. By systematically progressing from high-throughput in vitro characterization to targeted in vivo disease models, researchers can build a comprehensive data package. This integrated approach, grounded in principles of scientific and ethical integrity, is essential for making informed decisions and successfully advancing promising therapeutic candidates toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Imidazol-1-yl-ethyl)-piperazine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this common N-alkylation reaction. We will explore the root causes of low efficiency and provide robust, field-tested protocols to overcome these obstacles.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My primary issue is a low yield of the desired mono-alkylated product, accompanied by a significant amount of a higher molecular weight byproduct. What is the likely cause?

A: This is the most classic problem in this synthesis and is almost certainly due to di-alkylation . Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. After the first successful N-alkylation to form the desired product, the remaining nitrogen on the piperazine ring can react with a second molecule of the alkylating agent (e.g., 1-(2-chloroethyl)imidazole). This results in the formation of the symmetrical 1,4-bis(2-imidazol-1-yl-ethyl)piperazine byproduct.[1][2]

This side reaction is competitive and its prevalence is a primary driver of poor yield for the intended mono-substituted product.

Diagram: Competing Reaction Pathways

cluster_side_reaction Side Reaction reagents Piperazine + 1-(2-chloroethyl)imidazole product Desired Product This compound reagents->product Desired Reaction (Mono-alkylation) intermediate Desired Product (as intermediate) byproduct Di-alkylation Byproduct 1,4-bis(2-Imidazol-1-yl-ethyl)piperazine intermediate->byproduct reagent2 + 1-(2-chloroethyl)imidazole reagent2->byproduct

Caption: The main and side reactions in the synthesis.

Q2: How can I strategically prevent or minimize the di-alkylation of piperazine?

A: There are three primary strategies to achieve selective mono-alkylation, each with distinct advantages. The choice depends on factors like cost, scale, and downstream purification capabilities.

  • Use a Large Molar Excess of Piperazine: By using piperazine as the limiting reagent's solvent or in a large excess (5-10 equivalents), you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.[3]

  • Employ a Protecting Group (Recommended): The most robust and controlled method is to use a protecting group on one of the piperazine nitrogens. Tert-butoxycarbonyl (Boc) is a common choice. You would react 1-Boc-piperazine with your alkylating agent. Since one nitrogen is protected, alkylation can only occur at the free secondary amine. The Boc group can then be cleanly removed under acidic conditions to yield the final product.[1][3] This method offers the cleanest reaction profile and highest selectivity.

  • Utilize Piperazine Monohydrochloride: You can generate the piperazine monohydrochloride in situ by reacting piperazine with piperazine dihydrochloride.[1][4][5] The protonated nitrogen is no longer nucleophilic, effectively protecting it and directing alkylation to the free nitrogen. This avoids the additional steps of protecting group chemistry but requires careful control of stoichiometry.[4][5]

StrategyStoichiometry (Piperazine:Alkylating Agent)ProsCons
Excess Piperazine 5:1 to 10:1Simple, one-step reaction.Difficult purification; requires removal of large excess of starting material.
Boc-Protection 1:1 (using 1-Boc-piperazine)High selectivity, clean reaction, simplified purification.[1][3]Requires two additional steps (protection and deprotection).
Monohydrochloride ~2:1 (piperazine:alkylating agent)Clever one-pot method, avoids protection chemistry.Requires precise stoichiometric control to form the monohydrochloride.[4][5]
Q3: My reaction is very slow or fails to proceed to completion. What reaction parameters should I optimize?

A: If di-alkylation is controlled and the yield remains low, focus on the core reaction conditions. N-alkylation reactions are sensitive to the choice of base, solvent, and temperature.[6]

  • Base Selection: A base is required to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[1]

    • Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred. They are strong enough to neutralize the acid but minimize the risk of deprotonating the mono-substituted product, which would make it susceptible to di-alkylation.[1]

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common choices, acting as acid scavengers.

  • Solvent Choice: Polar aprotic solvents are generally effective as they can dissolve the reagents and facilitate the nucleophilic substitution.

    • Common Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices.[7] Ethanol can also be used.[8]

  • Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. Refluxing for several hours (4-24h) is typical.[6][8] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid potential degradation from prolonged heating.

Q4: I am struggling with product purification. The desired compound and impurities seem to have similar properties. What are some effective purification strategies?

A: Purification can be challenging because the polarity of the desired mono-alkylated product, the di-alkylated byproduct, and residual piperazine can be quite similar.[1]

  • Column Chromatography: This is the most common and effective method.

    • Solvent System: A gradient system of methanol (MeOH) in dichloromethane (DCM) is a standard starting point.[1] You may need to add a small amount of ammonium hydroxide or triethylamine (~1%) to the mobile phase to prevent the amine products from streaking on the silica gel.

  • Acid-Base Extraction: This can be a powerful technique to remove non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic piperazine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified products, which can then be separated by chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step to achieve high purity.[1][8]

Diagram: Troubleshooting Workflow

start Poor Yield check_byproduct Major byproduct observed by TLC/LCMS? start->check_byproduct is_dialkylation Is byproduct ~2x MW of starting alkylating agent? check_byproduct->is_dialkylation Yes optimize_conditions Optimize Reaction Conditions: - Base (K₂CO₃) - Solvent (MeCN, DMF) - Temperature (Reflux) - Time (Monitor) check_byproduct->optimize_conditions No implement_strategy Implement Mono-alkylation Strategy: 1. Use Boc-Piperazine 2. Use Excess Piperazine 3. Use Monohydrochloride Salt is_dialkylation->implement_strategy Yes (Di-alkylation) is_dialkylation->optimize_conditions No success Improved Yield implement_strategy->success purification Review Purification: - Optimize Column Chromatography - Use Acid/Base Extraction - Attempt Recrystallization optimize_conditions->purification purification->success

Caption: A logical workflow for troubleshooting poor synthesis yield.

Validated Experimental Protocols

Protocol 1: Mono-alkylation using Boc-Protected Piperazine

This protocol is the most reliable method for achieving high selectivity and simplifying purification.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) and 1-(2-chloroethyl)imidazole hydrochloride (1.05 eq) in acetonitrile (MeCN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

  • Purification (Intermediate): The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel (DCM/MeOH gradient).

  • Deprotection: Dissolve the crude or purified Boc-protected intermediate in methanol (MeOH). Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Final Isolation: Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. It can be further purified by recrystallization.

References

1-(2-Imidazol-1-yl-ethyl)-piperazine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Imidazol-1-yl-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its two core heterocyclic structures: the piperazine ring and the imidazole ring. Key factors include:

  • pH: The stability of both piperazine and imidazole derivatives is highly pH-dependent. The piperazine ring, being basic, can react with acidic substances.[1] The imidazole ring can be susceptible to hydrolysis under basic conditions, potentially leading to ring opening.[2]

  • Temperature: Elevated temperatures can accelerate both thermal degradation and oxidative processes.[3] For long-term storage, refrigeration or freezing is recommended over room temperature.[4][5]

  • Oxidation: The piperazine ring is susceptible to oxidation, which can be catalyzed by metal ions such as copper (Cu2+).[3] The imidazole moiety can also undergo oxidation.[6] Exposure to air and oxidizing agents should be minimized.

  • Light: Imidazole-containing compounds can be sensitive to photodegradation, especially in solution.[6][7] It is advisable to store solutions in amber vials or protect them from light.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented, based on the known degradation of its constituent rings, potential degradants could include:

  • Piperazine-related: N-oxidation products, hydroxylated derivatives, and products of ring cleavage such as N-substituted ethylenediamines.[8] N-formylpiperazine and piperazinone are also common degradants of the piperazine ring.[3][9][10]

  • Imidazole-related: Ring-opened products resulting from hydrolysis.[11][12] Oxidative degradation can also occur.[6]

  • Side-chain cleavage: The ethyl linker between the two rings could also be a point of cleavage under certain stress conditions.

Q3: What are the ideal storage conditions for this compound as a solid and in solution?

A3:

  • Solid Form: Store in a well-sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended to minimize degradation.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or lower in tightly sealed, light-resistant containers. The choice of solvent is also critical; ensure it is of high purity and free of metal contaminants. The pH of buffered solutions should be optimized for maximum stability.

Q4: I'm observing poor peak shape (tailing) during HPLC analysis of this compound. What could be the cause?

A4: Peak tailing for basic compounds like this is common in reverse-phase HPLC. It is often due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically above pH 7). However, be mindful of the stability of your compound at higher pH.

  • Use an Amine Additive: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[13]

  • Select a Different Column: Use a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Unexpected peaks appearing in my chromatogram over time. Degradation of the compound in solution.1. Verify Fresh vs. Aged Sample: Analyze a freshly prepared solution and compare it to the aged sample to confirm the new peaks are degradants. 2. Investigate Degradation Pathway: Perform forced degradation studies (see Section III) to identify the nature of the degradants (e.g., hydrolytic, oxidative).[14] 3. Optimize Storage: Store stock solutions at or below -20°C and protect from light.[4][5] Prepare working solutions fresh daily.
Loss of compound concentration in my stock solution. Adsorption to container surfaces or degradation.1. Use Silanized Glassware or Polypropylene Tubes: This can minimize adsorption of basic compounds. 2. Re-evaluate Storage Conditions: As mentioned above, ensure proper cold storage and protection from light.[4][5] 3. Check for Precipitation: Visually inspect the solution for any precipitate, especially after thawing frozen stocks.
Inconsistent results between experimental replicates. Inconsistent sample handling, instrument variability, or ongoing degradation.1. Standardize Sample Preparation: Ensure consistent timing between sample preparation and analysis. 2. Use an Internal Standard: This can help to correct for variations in injection volume and detector response. 3. Assess Sample Stability in Autosampler: If samples are left in the autosampler for extended periods, degradation may occur. Run a stability test on samples in the autosampler over the expected run time.
Color change observed in the solid compound or solution. Likely due to oxidation or photodegradation.1. Minimize Air and Light Exposure: Store the solid under an inert atmosphere (e.g., argon or nitrogen) if possible. Use amber vials for solutions.[13] 2. Purge Solvents: Purge solvents with an inert gas to remove dissolved oxygen, which can contribute to oxidation.

III. Stability-Indicating Assay Protocol

A stability-indicating analytical method is crucial for accurately quantifying the compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[15]

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradants and to demonstrate the specificity of the analytical method.[16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[16]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[16]

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.[6]

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point. Also, heat the stock solution at 60-80°C.

  • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.[6]

3. HPLC Method Development:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Mass spectrometry (MS) detection is highly recommended for identifying the mass of the degradants.[13]

  • Optimization: Adjust the gradient, pH of the aqueous phase, and column temperature to achieve good separation between the parent compound and all degradation products.

Caption: Workflow for forced degradation studies.

IV. Potential Degradation Pathways

Based on the known chemistry of piperazine and imidazole, the following degradation pathways are plausible for this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Basic) cluster_photodegradation Photodegradation parent This compound N_Oxide Piperazine N-Oxide parent->N_Oxide O₂ Hydroxylation Hydroxylated Piperazine parent->Hydroxylation [O] Piperazinone Piperazinone Derivative parent->Piperazinone [O] Ring_Opening Imidazole Ring Opening parent->Ring_Opening OH⁻, H₂O Photo_Oxidation Photo-oxidized Products parent->Photo_Oxidation hν, O₂ Side_Chain_Cleavage Side-Chain Cleavage parent->Side_Chain_Cleavage

Caption: Potential degradation pathways.

V. Summary of Stability Factors

Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation.[3]Store solid and solutions at low temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles.[4]
pH High pH may cause imidazole ring hydrolysis.[2] Acidic conditions can lead to salt formation.Conduct a pH-stability profile to find the optimal pH for aqueous formulations. Use appropriate buffers.
Light Can cause photodegradation, especially in solution.[6]Store in amber vials or protect from light.[13]
Oxygen Promotes oxidative degradation of the piperazine ring.[9]Minimize headspace in vials. Purge solvents with inert gas.
Metal Ions Catalyze oxidation (e.g., Cu2+).[3]Use high-purity solvents and reagents. Avoid contact with reactive metal surfaces.

VI. References

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. --INVALID-LINK--

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. --INVALID-LINK--

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem. --INVALID-LINK--

  • Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. --INVALID-LINK--

  • Hydrolysis of imidazole-2-ylidenes. PubMed. --INVALID-LINK--

  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. --INVALID-LINK--

  • Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. ResearchGate. --INVALID-LINK--

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. --INVALID-LINK--

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. --INVALID-LINK--

  • Hydrolysis of Imidazole-2-ylidenes. ResearchGate. --INVALID-LINK--

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. --INVALID-LINK--

  • Schematic representation of the hydrolysis of the imidazole-2-ylidene... ResearchGate. --INVALID-LINK--

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. --INVALID-LINK--

  • What are the stability conditions of piperazine? Biosynce. --INVALID-LINK--

  • Piperazine. PubChem. --INVALID-LINK--

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. --INVALID-LINK--

  • Biodegradability of imidazole structures. ResearchGate. --INVALID-LINK--

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. --INVALID-LINK--

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. --INVALID-LINK--

  • Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C. ResearchGate. --INVALID-LINK--

  • Hydrolysis of imidazole-containing amide acetals. ACS Publications. --INVALID-LINK--

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. --INVALID-LINK--

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. --INVALID-LINK--

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. --INVALID-LINK--

  • (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone. PubChem. --INVALID-LINK--

  • 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine. AK Scientific, Inc.. --INVALID-LINK--

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. --INVALID-LINK--

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. --INVALID-LINK--

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

References

Technical Support Center: Troubleshooting In Vivo Experiments with Piperazine-Based Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights for troubleshooting in vivo experiments involving piperazine-containing compounds, such as 1-(2-Imidazol-1-yl-ethyl)-piperazine. While public data on this specific molecule is limited, the piperazine scaffold is common in medicinal chemistry.[1] This guide leverages established principles for small molecule development to address the challenges you may encounter from formulation to efficacy assessment.

Frequently Asked Questions (FAQs)
Section 1: Formulation & Administration

Q1: My piperazine-based compound, this compound, has poor solubility in standard aqueous vehicles. How can I develop a suitable formulation for in vivo dosing?

A1: This is a primary and critical hurdle for many heterocyclic compounds. The piperazine ring imparts basicity, which can be leveraged for salt formation to improve aqueous solubility.[2] However, if the free base form is required or salt forms are still insufficiently soluble, a systematic formulation strategy is necessary.

Causality: Poor solubility leads directly to low and variable bioavailability, making it impossible to establish a clear dose-response relationship. The goal is to create a formulation that maintains the compound in a solubilized state long enough for absorption.

Troubleshooting Protocol:

  • Characterize Physicochemical Properties: Before formulating, ensure you have basic data: pKa, LogP, and solubility in common solvents. The two nitrogen atoms in the piperazine ring give it distinct pKa values, affecting its charge and solubility at different pH levels.[2]

  • pH Adjustment: For basic compounds like piperazine derivatives, lowering the pH of the vehicle with a pharmaceutically acceptable acid can significantly increase solubility by forming a salt in situ. Test solubility in buffers at various pH values (e.g., pH 4, 5, 6.8).

  • Co-solvent Systems: If pH adjustment is insufficient, explore co-solvent systems. The key is to find a blend that is biocompatible and maintains solubility upon dilution in physiological fluids.[3] Start with simple, well-tolerated systems and increase complexity only as needed.

    • Initial Screen: Test solubility in individual GRAS (Generally Recognized as Safe) solvents like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), and ethanol.

    • Binary/Ternary Systems: If single solvents fail, create mixtures. A common starting point is a saline/PG/ethanol or saline/PEG-400/Tween® 80 system.

  • Complex Formulations: For highly insoluble compounds, more advanced formulations may be required.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon entering aqueous media, like the gastrointestinal tract.[4] This approach can enhance both solubility and permeability.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.[4]

Table 1: Common Excipients for Preclinical In Vivo Formulations

Excipient ClassExample(s)Primary UseRecommended RoutesConsiderations
Aqueous Vehicles Saline (0.9% NaCl), PBS, 5% Dextrose in Water (D5W)Soluble compoundsIV, IP, SC, POMust be sterile and iso-osmotic for parenteral routes.[5]
Co-solvents Propylene Glycol (PG), PEG-400, Ethanol, GlycerolIncrease solubilityIP, SC, POCan cause irritation or toxicity at high concentrations. Limit to <40% PG, <10% Ethanol.[5]
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Increase solubility, act as wetting agentsIV, IP, POPotential for hypersensitivity reactions (especially Cremophor® EL).
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes to enhance solubilityIV, IP, SC, POCan affect pharmacokinetic profile; potential for nephrotoxicity at high doses.
Oils Corn oil, Sesame oil, Miglyol® 812For highly lipophilic compoundsPO, SC, IMNot suitable for IV administration.
Section 2: Pharmacokinetics & Bioavailability

Q2: I am observing high variability in plasma concentration and therapeutic response between my test subjects. What are the potential causes?

A2: High inter-subject variability is a common challenge that can obscure true efficacy. The root cause often lies in inconsistent compound exposure, which can stem from issues with formulation, administration technique, or inherent biological differences in the animals.

Causality: If the amount of drug reaching the target tissue is not consistent, the biological response will also be inconsistent. This variability can be mistaken for a lack of efficacy.[6]

Troubleshooting Workflow:

G cluster_formulation Formulation & Dosing cluster_pk Pharmacokinetics cluster_animal Animal Model A High In Vivo Variability Observed B Review Formulation & Dosing A->B Start here C Assess Bioavailability & PK A->C D Evaluate Animal Model Factors A->D B1 Is the compound fully dissolved? B2 Is the formulation stable? (Check for precipitation over time) B1->B2 B3 Is the administration technique consistent? (e.g., gavage depth, injection site) B2->B3 C1 Perform pilot PK study (n=3-4 animals) C2 Is exposure dose-proportional? C1->C2 C3 Is the compound a P-gp substrate? (Consider co-dosing with inhibitor) C2->C3 D1 Are animals age/weight matched? D2 Is there underlying pathology affecting absorption? (e.g., gut inflammation) D1->D2 D3 Is the dosing time consistent relative to light cycle/feeding? D2->D3

Caption: Troubleshooting workflow for high inter-subject variability.

Key Steps:

  • Verify Formulation: Before each experiment, visually inspect your dosing solution for precipitation. A compound crashing out of solution is a major source of dose inaccuracy.[3] Prepare fresh formulations if stability is a concern.

  • Standardize Administration: Ensure all personnel are trained and consistent in their administration technique (e.g., oral gavage, IP injection).[5] Inconsistent delivery can dramatically alter absorption rates.

  • Conduct a Pilot Pharmacokinetic (PK) Study: If formulation and administration are sound, a pilot PK study is essential. Measure plasma concentrations at several time points after dosing in a small group of animals. This will reveal the Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

  • Investigate Biological Factors: Consider factors like the health status of the animals, fed vs. fasted state (for oral dosing), and stress levels, all of which can influence gastrointestinal motility and blood flow, thereby affecting drug absorption.

Section 3: Efficacy & On-Target Effects

Q3: My compound shows potent in vitro activity but has a weak or no effect in my in vivo model. What should I investigate?

A3: This is a classic and challenging issue in drug development, often referred to as a lack of in vitro-in vivo correlation (IVIVC). The disconnect can arise from poor pharmacokinetics (the compound doesn't reach the target) or complex biology not captured by the in vitro system.

Causality: A drug cannot exert its effect if it doesn't reach its molecular target in the right tissue, at a sufficient concentration, and for a long enough duration.

Decision Tree for Investigating Poor Efficacy:

G Start Weak or No In Vivo Effect PK_Issue Is there sufficient target exposure? Start->PK_Issue PD_Issue Is the target engaged? PK_Issue->PD_Issue Yes Improve_Formulation Optimize Formulation/Dose/Route PK_Issue->Improve_Formulation No Model_Issue Is the in vivo model appropriate? PD_Issue->Model_Issue Yes PD_Biomarker Develop/validate a pharmacodynamic (PD) biomarker PD_Issue->PD_Biomarker No Confirm_Target Confirm target expression in the model Model_Issue->Confirm_Target Yes Reassess_Model Re-evaluate model relevance Model_Issue->Reassess_Model No Measure_Target Measure unbound drug in target tissue Improve_Formulation->Measure_Target Re-test Measure_Target->PK_Issue Confirm PD_Biomarker->PD_Issue Confirm

Caption: Decision tree for diagnosing poor in vivo efficacy.

Investigative Steps:

  • Confirm Target Exposure: The first step is to confirm that the drug is reaching the target tissue. This requires measuring drug concentration not just in plasma but in the tissue of interest. It is the unbound drug concentration that is pharmacologically active, so consider this in your analysis.

  • Assess Target Engagement: Even if the compound is in the target tissue, is it binding to its intended molecular target? A pharmacodynamic (PD) biomarker assay is crucial. This could be a measurement of the phosphorylation state of a downstream protein, changes in gene expression, or an enzymatic activity assay performed on tissue lysates.

  • Evaluate the Animal Model:

    • Target Expression: Confirm that your molecular target is expressed in the animal model at levels comparable to the human disease state.

    • Species Differences: The target protein in your animal model may have sequence differences that reduce the binding affinity of your compound. Test your compound's activity against the rodent ortholog of the target in vitro.

    • Biological Redundancy: The biological pathway you are targeting may have redundant or compensatory mechanisms in vivo that are not present in a simplified in vitro cell culture system.

  • Re-evaluate Dose and Schedule: The dosing regimen may be inadequate. A higher dose, more frequent dosing, or a different route of administration might be necessary to achieve sustained target engagement.[5] A pilot dose-escalation study, guided by PK/PD data, can help determine the optimal regimen.

References

Optimization of 1-(2-Imidazol-1-yl-ethyl)-piperazine dosage for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of 1-(2-Imidazol-1-yl-ethyl)-piperazine and other novel small molecules in cell-based assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is not just a set of instructions, but a framework for critical thinking and robust experimental design. This guide is structured to empower you, the researcher, with the expertise to confidently determine the optimal dosage of your compound, troubleshoot common issues, and ensure the integrity of your data.

While this compound may be a novel compound with limited published data, its constituent moieties—imidazole and piperazine—are well-characterized in medicinal chemistry. This allows us to infer potential biological activities and anticipate experimental challenges. This guide will use this structural information as a basis for providing informed recommendations, grounded in the established principles of pharmacology and cell biology.

Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when beginning to work with a new small molecule inhibitor.

Q1: What is the potential mechanism of action for this compound?

A1: While the specific targets of this molecule are likely uncharacterized, we can make some educated inferences based on its structure. The piperazine ring is a common scaffold in many biologically active compounds, and its derivatives are known to interact with a wide range of receptors and enzymes. The imidazole group is also a key feature in many pharmaceuticals and can be involved in various biological interactions. Therefore, it is plausible that this compound could exhibit a range of activities. A thorough literature search on compounds with similar structures is recommended to identify potential targets and guide your experimental design.

Q2: How should I prepare a stock solution of this compound, and what are the potential solubility issues?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]

Piperazine derivatives can have variable aqueous solubility.[2][3] It is crucial to determine the kinetic solubility of your compound in your specific cell culture medium. Poor solubility can lead to compound precipitation, making the effective concentration in your assay much lower than intended and causing inconsistent results.[1][4] A simple visual inspection for precipitates after diluting the stock solution into your assay buffer can be a first step in assessing solubility.[1] For more rigorous analysis, techniques like nephelometry or light scattering can be employed. If solubility is an issue, adjusting the pH of the buffer (if your assay permits) or using co-solvents may be necessary.[3] However, always ensure the final concentration of any solvent (like DMSO) in your cell culture medium is non-toxic to your cells, typically below 0.5%.[1][4]

Q3: What is a recommended starting concentration range for initial experiments?

A3: For a novel compound, it is best to start with a broad concentration range to establish its potency and potential cytotoxicity. A common approach is to perform a dose-response curve starting from a low nanomolar (nM) range up to a high micromolar (µM) range (e.g., 1 nM to 100 µM).[5] This wide range will help you identify the concentration window where the compound has a biological effect and determine its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Q4: Why is a dose-response curve essential for my experiments?

A4: A dose-response curve is fundamental in pharmacology and is crucial for several reasons. It allows you to visualize the relationship between the concentration of your compound and the biological response.[6][7] This is key for determining the potency (EC50/IC50) and efficacy (the maximum effect) of your compound.[5][8] Running a full dose-response curve helps to ensure that you are working within a concentration range that produces a specific, on-target effect, while avoiding concentrations that may cause non-specific or toxic effects.[4] It is a critical step for obtaining reproducible and interpretable data.[6]

Q5: What is the difference between IC50 and EC50?

A5: Both IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) represent the concentration of a drug that induces a response halfway between the baseline and maximum. The key difference lies in the nature of the response. IC50 is used when the response is an inhibition of a biological process (e.g., enzyme activity, cell growth). EC50 is used when the response is a stimulation or activation of a biological process. The choice of which term to use depends on the nature of your assay and the effect of your compound.

Core Experimental Protocols

Here, we provide detailed, step-by-step protocols for the essential experiments required to optimize the dosage of this compound.

Protocol 1: Preparation of Stock Solutions and Assessment of Kinetic Solubility

Objective: To prepare a high-concentration stock solution and to visually assess its solubility in cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.

  • To assess kinetic solubility, add the appropriate volume of your stock solution to your cell culture medium to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]

  • Visually inspect the solution against a dark background for any signs of precipitation.[1] If precipitation is observed, this concentration is likely above the limit of solubility in your assay conditions.

Protocol 2: Determining Optimal Concentration Range using a Dose-Response Assay (MTT Assay)

Objective: To determine the IC50 of the compound on cell viability/proliferation.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[6]

Protocol 3: Assessing Cytotoxicity (LDH Release Assay)

Objective: To determine the concentration at which the compound induces cell membrane damage.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the same cell seeding and compound treatment protocol as described for the MTT assay. It is often beneficial to run the viability and cytotoxicity assays in parallel.[9]

  • After the desired incubation time, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Include controls for spontaneous LDH release (cells with vehicle only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Measure the absorbance or fluorescence according to the kit's protocol.

  • Calculate the percentage of cytotoxicity for each concentration and plot it against the log of the compound concentration to determine the concentration at which significant cytotoxicity occurs.

Troubleshooting Guide

Even with well-designed protocols, challenges can arise. This section provides guidance on how to address common issues.

Q: My results are inconsistent between experiments. What could be the cause?

A: Inconsistent results are a common challenge and can stem from several sources.[4]

  • Compound-related issues: Ensure your compound is properly stored and that you are using fresh dilutions for each experiment. Poor solubility can be a major cause of variability.[4]

  • Cell culture-related issues: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells, as this can significantly impact the results.[4]

  • Assay-related issues: Standardize all incubation times and ensure that all reagents are prepared consistently.

Q: I am observing significant cell death at concentrations where I expect to see a specific biological effect. What should I do?

A: It is crucial to differentiate between specific, on-target effects and general cytotoxicity.[4]

  • Determine the cytotoxic threshold: Use an LDH release assay (Protocol 3) or another cytotoxicity assay to identify the concentration range that is non-toxic to your cells.[4]

  • Work below the cytotoxic threshold: Conduct your functional assays at concentrations below the level that causes significant cytotoxicity. This will help ensure that the observed effects are due to the specific mechanism of action of your compound and not simply due to cell death.[4]

Q: My compound is not showing any effect in my assay. What should I check?

A: A lack of activity can be due to several factors.[1]

  • Compound integrity and solubility: Confirm the purity and identity of your compound. Ensure it is fully dissolved in your assay medium at the tested concentrations.[1]

  • Target engagement: The compound may not be reaching its intracellular target. Consider assays to confirm target engagement, such as the Cellular Thermal Shift Assay (CETSA).[4]

  • Experimental setup: Review your assay protocol for any potential issues with reagents, timing, or cell health.[1]

Q: How can I be sure that the observed phenotype is due to on-target effects?

A: This is a critical aspect of drug development.

  • Perform a dose-response curve: A clear relationship between the compound concentration and the biological effect suggests on-target activity.[4]

  • Use a rescue experiment: If possible, overexpressing a resistant mutant of the target protein should reverse the effect of the compound.[4]

  • Use a structurally different inhibitor: If another inhibitor for the same target exists, it should produce a similar phenotype.

Data Interpretation and Next Steps

After performing the initial dose-response and cytotoxicity assays, you should have a good understanding of the effective and non-toxic concentration range for your compound.

Table 1: Summary of Experimental Results for this compound

ParameterValueInterpretation
IC50 (Viability) e.g., 5 µMThe concentration at which the compound inhibits cell viability/proliferation by 50%.
CC50 (Cytotoxicity) e.g., 50 µMThe concentration at which the compound is cytotoxic to 50% of the cells.
Therapeutic Window CC50 / IC50 = 10A larger therapeutic window suggests a greater separation between the desired effect and overt toxicity.

Based on these results, you can select appropriate concentrations for your downstream functional assays. It is advisable to use a few concentrations around the IC50 to confirm the on-target effects and a concentration well below the CC50 as a negative control.

Visualizations

To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows.

Dosage Optimization Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Decision A Prepare High-Concentration Stock in DMSO B Assess Kinetic Solubility in Assay Medium A->B C Perform Broad Dose-Response Assay (e.g., MTT) B->C D Perform Cytotoxicity Assay (e.g., LDH) B->D E Determine IC50 and CC50 C->E D->E F Calculate Therapeutic Window E->F G Select Optimal Concentrations for Functional Assays F->G

Caption: Workflow for Small Molecule Dosage Optimization.

Troubleshooting_Decision_Tree cluster_inconsistent Inconsistent Results cluster_toxic High Cytotoxicity cluster_inactive No Compound Effect Start Problem Encountered Inconsistent Check Compound Solubility & Stability Start->Inconsistent Variability Toxic Determine Cytotoxic Threshold (CC50) Start->Toxic Toxicity Inactive Confirm Compound Purity & Identity Start->Inactive Inactivity CheckCells Verify Cell Passage & Seeding Density Inconsistent->CheckCells Standardize Standardize Assay Procedures CheckCells->Standardize LowerConc Use Concentrations Below CC50 Toxic->LowerConc CheckSolubility Re-assess Solubility at Test Concentrations Inactive->CheckSolubility Target Confirm Target Engagement CheckSolubility->Target

Caption: Decision Tree for Troubleshooting Common Issues.

References

Technical Support Center: Strategies for Reducing Off-Target Effects of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(2-Imidazol-1-yl-ethyl)-piperazine and other novel small molecule inhibitors. This guide is designed to provide you with the foundational knowledge and practical methodologies to identify, understand, and mitigate off-target effects during your experiments. Given that this compound is a novel investigational compound, this document focuses on established principles and techniques applicable to characterizing the selectivity of new chemical entities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Off-target binding can lead to unexpected cytotoxicity, confounding experimental results and limiting the therapeutic potential of a compound.[1]

  • Poor Translatability: If the desired effect in preclinical models is due to off-target activities, the therapeutic hypothesis will likely fail in clinical settings, contributing to the high attrition rates in drug development.[2]

Q2: My experiment with this compound is showing an unexpected phenotype. How do I begin to determine if it's an off-target effect?

A2: A systematic, multi-pronged approach is the most reliable way to dissect on-target from off-target effects.[1]

  • Confirm Target Engagement: First, you must verify that your compound is engaging the intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3][4][5][6]

  • Use a Negative Control: A close chemical analog of your compound that is inactive against the intended target is a powerful tool.[1] If this "dead" compound does not produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Use Orthogonal Inhibitors: Employ multiple, structurally distinct inhibitors that target the same protein. If they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1]

  • Genetic Validation: Use genetic methods like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype of your compound is lost in the genetically modified system, it is likely an on-target effect. Conversely, if the phenotype persists, an off-target mechanism is probable.[7]

Q3: What are the likely off-target families for a compound containing imidazole and piperazine moieties?

A3: While empirical testing is essential, the chemical structure of this compound provides clues to potential off-target families.

  • Kinases: The imidazole ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding pocket. Therefore, kinome-wide screening is highly recommended to assess selectivity.[8][9][10]

  • G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a well-known scaffold in a multitude of GPCR ligands, particularly those targeting serotonergic, dopaminergic, and histaminergic receptors.[11]

  • Ion Channels: Both imidazole and piperazine structures are found in compounds that modulate ion channel activity.

  • Anthelmintic Targets: Piperazine itself has anthelmintic properties, acting as a GABA receptor agonist in helminths.[12][13] While the isoform is different in vertebrates, CNS-related off-targets could be a possibility.

Q4: What is the general workflow for identifying and validating off-targets?

A4: A logical progression of experiments is crucial for efficiently identifying and validating off-target interactions. The following workflow provides a robust framework.

Off-Target Identification Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Unbiased Off-Target Discovery cluster_2 Phase 3: Target Validation & Mechanistic Studies A Unexpected Phenotype Observed B Confirm Target Engagement (e.g., CETSA) A->B C Validate with Orthogonal Approaches (Genetic KO/KD, Different Inhibitors) B->C D Broad Profiling C->D If phenotype appears off-target E Kinome Profiling D->E Select based on likely targets F Chemical Proteomics (e.g., TPP, ABPP) D->F Select based on likely targets G Validate Putative Off-Targets E->G Identified Hits F->G Identified Hits H Biochemical Assays (IC50) G->H I Cellular Target Engagement (CETSA) G->I J Phenocopy with Genetic Perturbation G->J

Caption: Workflow for identifying and validating off-target effects.

Part 2: Troubleshooting Guide: Investigating Unexpected Phenotypes

Problem: My experiments with this compound are showing unexpected results, such as high cytotoxicity at low concentrations, or a biological effect that contradicts the known function of the intended target.

Troubleshooting Step Rationale (The "Why") Recommended Action
1. Verify Compound Integrity & Purity Impurities from synthesis or degradation products can have their own biological activities, confounding your results.Obtain a certificate of analysis (CoA) from the supplier or verify purity via LC-MS and NMR. Ensure proper storage conditions (e.g., -20°C, desiccated).
2. Assess Compound Solubility Compound precipitation in cell culture media leads to inaccurate dosing and can cause non-specific cytotoxicity.Perform a visual solubility test in your experimental media. If solubility is low, consider using a different formulation or a lower concentration. Always include a vehicle-only control (e.g., DMSO).
3. Perform a Dose-Response Curve A classic sigmoidal dose-response curve suggests a specific interaction, whereas a steep, non-saturating curve might indicate non-specific toxicity or aggregation.Test your compound over a wide range of concentrations (e.g., from 1 nM to 100 µM) and evaluate both the desired phenotype and cell viability (e.g., using CellTiter-Glo).
4. Confirm On-Target Engagement Before searching for off-targets, you must confirm the compound binds its intended target in the relevant cellular context.Perform a Cellular Thermal Shift Assay (CETSA) to demonstrate target stabilization upon compound binding. See Protocol 2 for a detailed methodology.[5][14]
5. Initiate Broad Off-Target Screening If on-target engagement is confirmed but the phenotype remains puzzling, an unbiased screen is necessary to identify other potential binding partners.Submit the compound to a kinome profiling service, as kinases are a frequent off-target class.[8][9][15] Concurrently, consider proteome-wide methods like Thermal Proteome Profiling (TPP) for a broader view.[16]

Part 3: Key Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by quantifying its inhibitory activity against a large panel of protein kinases.

Principle: Kinome profiling services utilize high-throughput biochemical assays to measure the enzymatic activity of hundreds of purified kinases in the presence of a test compound.[9] This provides a comprehensive overview of the compound's kinase selectivity and identifies potential off-target kinases.[8]

Methodology (Sample Preparation for Submission to a CRO):

  • Compound Preparation:

    • Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

    • Prepare serial dilutions from this stock in 100% DMSO as required by the service provider.

  • Quality Control:

    • Verify the concentration and purity of the stock solution via LC-MS.

    • Ensure there is no precipitation at any of the prepared concentrations.

  • Submission:

    • Package the samples securely according to the provider's instructions, often on dry ice, to prevent degradation during transit.

    • Complete the submission form, providing accurate information about the compound structure, solvent, and concentrations.

Data Interpretation: The service will provide data as percent inhibition at a given concentration or as IC50/Ki values for a panel of kinases. A selective compound will show potent inhibition of the intended target with minimal activity against other kinases. Any kinases inhibited within a 10- to 30-fold window of the on-target potency should be considered for further validation as potential off-targets.

Table of Exemplary Kinome Profiling Service Providers:

Service ProviderAssay TechnologyPanel SizeKey Features
PamGene Peptide Microarray (Kinase Activity)~340 phosphositesMeasures functional kinase activity directly from cell/tissue lysates.[15]
AssayQuant Continuous Enzyme Assay (Kinsight™)CustomizableProvides real-time kinetic data, useful for identifying time-dependent inhibition.[9]
MtoZ Biolabs Mass Spectrometry-basedFull KinomeQuantitatively maps kinase activity and post-translational modifications.[8]
Oncolines (Carna Biosciences) Biochemical Enzyme Assays (QuickScout™)>300 kinasesRapid turnaround time, with options for pre-incubation for slow binders.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the direct binding of this compound to its intended target protein within intact cells.[1]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[3][4] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. By heating cell lysates and separating soluble from aggregated proteins, the amount of stabilized target protein can be quantified, typically by Western blotting.[5][6]

CETSA Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or this compound. B 2. Heating Step Aliquot cell suspension and heat across a temperature gradient (e.g., 40°C to 70°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins. B->C D 4. Separation Centrifuge to pellet aggregated proteins. Collect supernatant (soluble fraction). C->D E 5. Protein Detection Analyze soluble fraction by Western Blot using an antibody against the target protein. D->E F 6. Data Analysis Quantify band intensity. A shift in the melting curve indicates target engagement. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound at a concentration known to be effective (e.g., 10x EC50) for a specified duration (e.g., 1 hour).

    • Treat a parallel set of cells with the equivalent volume of vehicle (e.g., DMSO) as a control.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[1]

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection:

    • Normalize the protein concentration of all samples.

    • Analyze the amount of the target protein remaining in the soluble fractions by Western blotting using a specific and validated antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Chemical Proteomics for Unbiased Off-Target Discovery

Objective: To identify the full spectrum of proteins that interact with this compound in a cellular context.

Principle: Chemical proteomics uses the small molecule of interest as a "bait" to capture its interacting proteins from a complex biological sample.[17] These captured proteins are then identified using high-resolution mass spectrometry. Two common approaches are:

  • Activity-Based Protein Profiling (ABPP): This method is used for compounds that form a covalent bond with their targets. A reactive group on the compound allows it to permanently attach to its binding partners.[17][18]

  • Compound-Centric Chemical Proteomics (CCCP): This is a more general approach where the compound is immobilized on a solid support (like beads) and used to "pull down" interacting proteins from a cell lysate.[17]

  • Thermal Proteome Profiling (TPP): This technique extends the principle of CETSA to the entire proteome. It measures the thermal stability of thousands of proteins simultaneously in the presence versus absence of a drug, identifying proteins that are stabilized (direct targets) or destabilized (downstream effectors) upon drug binding.[16]

High-Level Workflow (TPP):

  • Cell Treatment: Treat cells with the vehicle or compound, similar to CETSA.

  • Heating and Lysis: Aliquot and heat cells across a temperature gradient. Lyse the cells.

  • Protein Digestion: Collect the soluble fractions, digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).[16]

  • Data Analysis: For each of the thousands of identified proteins, generate melting curves. Proteins showing a significant thermal shift in the compound-treated samples are identified as potential targets or off-targets.

References

Technical Support Center: Radiolabeling of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiolabeling of 1-(2-Imidazol-1-yl-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a radiolabel into this versatile molecular scaffold. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

The unique structure of this compound, featuring both a piperazine and an imidazole ring, presents distinct challenges in radiolabeling. The presence of multiple nucleophilic nitrogen atoms necessitates careful control over reaction conditions to achieve the desired regioselectivity and radiochemical yield. This guide will address these challenges head-on, providing you with the expertise to optimize your radiolabeling experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low Radiochemical Yield (RCY)

Question: I am observing a significantly lower radiochemical yield than expected for the radiolabeling of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low radiochemical yield is a common challenge in radiolabeling and can stem from several factors. Let's break down the potential causes and solutions:

  • Inefficient Trapping of the Radiolabeling Agent: For volatile radiolabeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate, inefficient trapping in the reaction vessel is a primary cause of low yield.

    • Troubleshooting Steps:

      • Optimize Temperature: Ensure the reaction vessel is adequately cooled during the trapping phase.

      • Control Gas Flow Rate: The carrier gas flow rate should be optimized to allow for efficient trapping without causing the agent to pass through the solution too quickly.

      • Solvent Choice: The choice of solvent can influence trapping efficiency. Solvents with higher boiling points may be more effective.

  • Suboptimal Reaction Conditions: The kinetics of the radiolabeling reaction are highly sensitive to temperature, solvent, and the choice of base.

    • Troubleshooting Steps:

      • Temperature Screening: Perform a temperature screen to identify the optimal reaction temperature. For many N-alkylation reactions, temperatures between 80°C and 120°C are a good starting point.

      • Solvent Evaluation: The polarity and boiling point of the solvent can significantly impact the reaction. Common solvents for N-alkylation include acetonitrile, DMF, and DMSO.

      • Base Selection: The choice of base is critical for deprotonating the nitrogen atom to be labeled. The basicity should be sufficient to deprotonate the target nitrogen without causing side reactions. Inorganic bases like K₂CO₃ or organic bases like proton sponges can be effective.[1]

  • Precursor Instability or Impurity: The purity and stability of the this compound precursor are paramount.

    • Troubleshooting Steps:

      • Verify Precursor Purity: Confirm the purity of your precursor using techniques like NMR and mass spectrometry.

      • Freshly Prepare or Purify: If the precursor has been stored for an extended period, consider repurifying it before use.

      • Protect from Degradation: Store the precursor under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.

  • Competing Side Reactions: The presence of multiple nitrogen atoms in the molecule can lead to the formation of undesired radiolabeled byproducts.

    • Troubleshooting Steps:

      • Employ Protecting Groups: Consider using a protecting group on the more reactive nitrogen atom to direct the radiolabeling to the desired site. For instance, a Boc group can be used to protect one of the piperazine nitrogens.[2]

      • Optimize Reaction Conditions for Regioselectivity: Fine-tuning the temperature, solvent, and base can sometimes favor the alkylation of one nitrogen over another due to differences in their basicity and steric hindrance.

Poor Radiochemical Purity

Question: My radiolabeled product shows multiple radioactive peaks on the radio-HPLC chromatogram. How can I improve the radiochemical purity?

Answer: The presence of multiple radioactive peaks indicates the formation of radiolabeled impurities. Here’s how to address this issue:

  • Identify the Impurities: If possible, try to identify the nature of the impurities. Are they due to the labeling of different nitrogen atoms, or are they degradation products? Mass spectrometry can be a valuable tool for this.

  • Optimize Purification Method: The purification method is crucial for isolating the desired product.

    • Troubleshooting Steps:

      • HPLC Method Development: Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column type to achieve better separation of the desired product from impurities.[3][4][5]

      • Solid-Phase Extraction (SPE): SPE can be an effective method for purification, either alone or in combination with HPLC.[6] Experiment with different SPE cartridges (e.g., C18, silica) and elution solvents.

  • Minimize Side Reactions: As discussed in the previous section, minimizing side reactions during the labeling step is key to improving radiochemical purity. This can be achieved by optimizing reaction conditions and using protecting groups.

Inconsistent Results

Question: I am getting inconsistent radiochemical yields and purities between different synthesis runs. What could be the cause?

Answer: Inconsistent results are often due to subtle variations in the experimental setup and reagents.

  • Reagent Quality: The quality and consistency of reagents, including the precursor, solvents, and base, are critical.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Always use high-purity, anhydrous solvents and fresh, high-quality reagents.

      • Consistent Reagent Handling: Ensure that reagents are handled consistently between runs to avoid variations in concentration or degradation.

  • Automated Synthesizer Performance: If you are using an automated synthesis module, its performance can impact consistency.

    • Troubleshooting Steps:

      • Regular Maintenance: Perform regular maintenance on the synthesizer to ensure that all components are functioning correctly.

      • Calibration: Calibrate the synthesizer's reagent delivery systems to ensure accurate and reproducible dispensing of reagents.

  • Manual Technique: If performing the synthesis manually, variations in technique can lead to inconsistencies.

    • Troubleshooting Steps:

      • Standardize Procedures: Develop and strictly follow a standardized operating procedure (SOP) for the entire synthesis process.

      • Consistent Timing: Pay close attention to reaction times and other time-sensitive steps.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom in this compound is more likely to be radiolabeled during N-alkylation?

A1: The relative reactivity of the nitrogen atoms in the piperazine and imidazole rings towards N-alkylation depends on their respective basicity (pKa) and steric accessibility. The secondary amine in the piperazine ring is generally more basic and less sterically hindered than the nitrogen atoms in the imidazole ring, making it the more likely site of alkylation. However, the specific reaction conditions can influence the regioselectivity.

Q2: What are the recommended starting conditions for ¹¹C-methylation of this compound?

A2: A good starting point for ¹¹C-methylation would be to use [¹¹C]methyl iodide or [¹¹C]methyl triflate as the methylating agent.

  • Precursor Concentration: 1-2 mg of the precursor in 300-500 µL of solvent.

  • Solvent: Anhydrous DMF or acetonitrile.

  • Base: A weak inorganic base like K₂CO₃ or an organic base like 2,2,6,6-Tetramethylpiperidine.

  • Temperature: 80-100°C.

  • Reaction Time: 5-10 minutes.

These conditions should be optimized to maximize the radiochemical yield and purity for your specific setup.

Q3: What are the key quality control tests for the final radiolabeled product?

A3: The following quality control tests are essential to ensure the safety and efficacy of the radiolabeled product for in vivo studies:

  • Radiochemical Purity: Determined by radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.[7]

  • Chemical Purity: Determined by HPLC with UV detection to quantify any non-radioactive impurities.

  • Specific Activity: The amount of radioactivity per unit mass of the compound. This is particularly important for receptor imaging studies to avoid pharmacological effects.

  • Residual Solvents: Analysis by gas chromatography to ensure that residual solvents from the synthesis are below acceptable limits.

  • Sterility and Endotoxin Testing: For in vivo applications, the final product must be sterile and free of pyrogens.

Q4: Can I use ¹⁸F for radiolabeling this compound? What are the challenges?

A4: Yes, ¹⁸F can be used for radiolabeling. A common approach is to use a prosthetic group, such as [¹⁸F]fluoroethyl tosylate, for N-fluoroethylation. The main challenges with ¹⁸F-fluorination are:

  • Harsh Reaction Conditions: Nucleophilic fluorination with [¹⁸F]fluoride often requires high temperatures (100-150°C) and basic conditions, which can potentially degrade the precursor or the product.[8]

  • Multi-step Synthesis: The synthesis of the ¹⁸F-labeled prosthetic group adds an extra step to the overall process.

  • Purification: The purification of the ¹⁸F-labeled product can be more complex due to the potential for more side products.

Q5: How can I improve the stability of my radiolabeled compound?

A5: The stability of the radiolabeled compound can be influenced by several factors:

  • pH of the final formulation: The pH should be optimized to a range where the compound is most stable, typically close to physiological pH (around 7.4).

  • Presence of radical scavengers: Adding radical scavengers like ethanol or ascorbic acid to the final formulation can help to prevent radiolysis, especially for high-activity batches.

  • Storage conditions: Store the final product at the recommended temperature (e.g., room temperature or refrigerated) and protect it from light.

Experimental Protocols

Protocol 1: General Procedure for ¹¹C-Methylation

This protocol provides a general guideline for the N-¹¹C-methylation of this compound. Optimization will be required.

Materials:

  • This compound precursor

  • [¹¹C]Methyl iodide or [¹¹C]Methyl triflate

  • Anhydrous DMF or acetonitrile

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a radioactivity detector

  • SPE cartridges (e.g., C18)

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the this compound precursor in 300 µL of anhydrous DMF in a reaction vessel.

  • Base Addition: Add a small amount of K₂CO₃ to the precursor solution.

  • Trapping of [¹¹C]Methylating Agent: Bubble the [¹¹C]methyl iodide or [¹¹C]methyl triflate through the precursor solution at room temperature.

  • Reaction: Seal the reaction vessel and heat it to 80-100°C for 5-10 minutes.

  • Quenching: After the reaction, cool the vessel and quench the reaction by adding 500 µL of the initial HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired radiolabeled product.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen, and formulate the product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

Protocol 2: Quality Control using Radio-HPLC

Objective: To determine the radiochemical purity of the final product.

Materials:

  • Radiolabeled this compound

  • Analytical HPLC system with a UV detector and a radioactivity detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% TFA), gradient elution.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the final product in the mobile phase.

  • Injection: Inject the sample onto the analytical HPLC system.

  • Data Acquisition: Acquire data from both the UV and radioactivity detectors.

  • Analysis: Integrate the peaks in the radioactivity chromatogram. The radiochemical purity is calculated as the percentage of the area of the main product peak relative to the total area of all radioactive peaks.

Visualizations

Logical Workflow for Troubleshooting Low Radiochemical Yield

Caption: A decision tree for troubleshooting low radiochemical yield.

Radiolabeling Reaction Scheme

Radiolabeling_Scheme Precursor This compound Radiolabeled_Product [11C]1-(2-Imidazol-1-yl-ethyl)-4-methyl-piperazine Precursor->Radiolabeled_Product Radiolabeling_Agent [11C]CH3I Radiolabeling_Agent->Radiolabeled_Product Base Base (e.g., K2CO3) Base->Radiolabeled_Product Solvent Solvent (e.g., DMF) Solvent->Radiolabeled_Product Heat Heat (80-100°C) Heat->Radiolabeled_Product

Caption: General scheme for the ¹¹C-methylation of the target compound.

References

Technical Support Center: High-Throughput Screening with 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Imidazol-1-yl-ethyl)-piperazine is a small molecule featuring two key heterocyclic motifs: an imidazole ring, a known pharmacophore in many kinase inhibitors, and a piperazine ring, a scaffold frequently used in medicinal chemistry to enhance pharmacokinetic properties.[1][2] Its structure makes it a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for utilizing this compound in HTS protocols. We will address common challenges, from compound handling to data interpretation, with a focus on ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section covers the most common initial queries regarding the storage and preparation of this compound to prevent common sources of error.

Q1: How should I properly store the solid form of this compound? A: The solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. The piperazine moiety can be hygroscopic and may absorb water and carbon dioxide from the air.[3][4] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which is a known issue for piperazine-containing compounds.[5]

Q2: What is the recommended solvent for creating a high-concentration stock solution for HTS? A: Dimethyl sulfoxide (DMSO) is the standard solvent for creating primary stock solutions for HTS due to its high solvating power and compatibility with most automated liquid handlers and assay formats. Start by preparing a 10 mM or 20 mM stock solution. Always use anhydrous, high-purity DMSO to avoid introducing water, which can facilitate compound degradation.

Q3: My experimental results are inconsistent between assays. Could this be a stability issue with my stock solution? A: Yes, inconsistent results are a common indicator of compound degradation.[5] Piperazine derivatives can be unstable in aqueous solutions due to hydrolysis or oxidation.[5] To ensure consistency:

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from your DMSO stock for your experimental plates.

  • Minimize Freeze-Thaw Cycles: Aliquot your primary DMSO stock into small, single-use volumes upon receipt. Store these at -20°C or, ideally, -80°C.[5] This prevents degradation associated with repeatedly warming and cooling the entire stock.

  • Perform Quality Control: Periodically check the purity of an aliquot of your stock solution via HPLC-MS, especially if it has been stored for an extended period.

Q4: I've noticed a slight yellowing or color change in my stock solution upon storage. What does this signify? A: A color change is a strong visual indicator of chemical degradation.[5] The most likely causes are photodegradation from light exposure or oxidation.[5] If you observe a color change, the solution should be discarded. Prepare a fresh stock from the solid material and ensure all storage containers are light-resistant (e.g., amber vials).

Section 2: HTS Assay Development & Workflow

A robust HTS workflow is critical for generating reliable data. The following diagram and protocol outline a standard process for incorporating this compound into your screen.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (10mM in DMSO) Dilution Serial Dilution (Intermediate Plate) Compound->Dilution AssayPlate Assay Plate Stamping (Nanoliter Transfer) Dilution->AssayPlate ReagentAdd Add Reagents (Enzyme, Substrate, Cells) AssayPlate->ReagentAdd Incubation Incubation (Controlled Time & Temp) ReagentAdd->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization & QC (Z'-Factor Calculation) RawData->Normalization HitID Hit Identification Normalization->HitID

Caption: A generalized high-throughput screening (HTS) workflow.
Experimental Protocol: Assay Plate Preparation

  • Thaw Stock Solution: Retrieve a single-use aliquot of your 10 mM this compound stock in DMSO. Allow it to come to room temperature completely before opening to prevent water condensation.

  • Prepare Intermediate Plates: Create a series of intermediate dilution plates in DMSO or an appropriate buffer. This step is crucial for minimizing the final concentration of DMSO in the assay wells.

  • Compound Transfer: Using an automated acoustic dispenser or pin tool, transfer a precise volume (typically 20-200 nL) from the intermediate plates to the final assay plates (e.g., 384- or 1536-well plates).

  • Addition of Assay Reagents: Add the other assay components (e.g., cells, enzymes, substrates in assay buffer) to the plates.

  • Incubation: Incubate the plates for the optimized duration at a controlled temperature.

  • Signal Reading: Read the plates using a detector appropriate for your assay technology (e.g., fluorescence plate reader).

Data Presentation: Key Parameters for Optimization

For any HTS assay, it is critical to optimize conditions to ensure a robust signal window. The Z'-factor is a statistical measure of assay quality; a value > 0.5 indicates an excellent assay suitable for HTS.[1]

ParameterRecommended RangeRationale & Key Considerations
Final Compound Conc. 1 µM - 50 µMThe imidazole moiety is a common feature in kinase inhibitors, which often have low micromolar potency.[1] Start with a single high concentration (e.g., 10-20 µM) for the primary screen.
Final DMSO Conc. < 0.5% (v/v)High concentrations of DMSO can impact enzyme activity or cell viability. Minimize by using intermediate dilution plates.
Buffer pH 6.8 - 7.8Piperazine is a weak base, and its protonation state is pH-dependent.[3] This can affect solubility and interaction with the target. Ensure your buffer system is robust.
Incubation Time 15 min - 24 hoursThis is highly target-dependent. Optimize to ensure the reaction is within the linear range and the signal is stable.
Assay Controls Positive & NegativeEssential for calculating the Z'-factor and normalizing data. The negative control is typically DMSO vehicle; the positive control is a known inhibitor/activator.[1]
Section 3: Troubleshooting Guide for HTS

This section addresses specific issues that may arise during your screening campaign in a problem-cause-solution format.

Problem 1: I'm seeing high well-to-well variability and poor reproducibility (low Z'-factor).

  • Possible Cause A: Compound Degradation.

    • Explanation: As previously noted, piperazine-containing compounds can degrade in solution.[5] If dilutions are prepared in aqueous buffers and left for extended periods before use, significant degradation can occur, leading to variable compound concentrations.

    • Solution:

      • Always use freshly prepared dilutions.

      • If dilutions must be prepared in advance, keep them at 4°C and use them within a few hours.

      • Confirm the integrity of your DMSO stock with a purity check (see Section 4).

  • Possible Cause B: Compound Precipitation.

    • Explanation: The compound may have poor solubility in your final assay buffer, causing it to precipitate out of solution. This is often concentration-dependent.

    • Solution:

      • Visually inspect wells under a microscope for precipitate.

      • Perform a solubility test in the assay buffer prior to the full screen.

      • If solubility is an issue, lower the final screening concentration or add a small amount of a non-interfering surfactant like Tween-20 to the assay buffer.

Problem 2: My compound shows activity in the primary assay, but also in target-independent counter-screens (potential false positive).

  • Possible Cause A: Interference with Assay Technology.

    • Explanation: Many compounds can interfere directly with the detection method. For example, a compound might be fluorescent at the same wavelength as your reporter dye, or it might quench the signal from a luciferase-based assay. These are known as Compounds that Interfere with Assay Technologies (CIATs).[6]

    • Solution:

      • Run a counter-screen that includes all assay components except the biological target of interest (e.g., no enzyme or a lysate from untransfected cells).[6] Activity in this assay confirms interference.

      • If using a fluorescence-based assay, pre-read the plates after compound addition but before adding the final reagents to check for intrinsic compound fluorescence.

  • Possible Cause B: Non-specific Reactivity or Aggregation.

    • Explanation: At high concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins. The imidazole and piperazine moieties are generally not considered pan-assay interference compounds (PAINS), but this behavior should always be considered.

    • Solution:

      • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt non-specific interactions caused by aggregation.

      • Confirm hits using an orthogonal assay that employs a different detection technology.

Problem 3: I cannot confirm the activity of my hits in dose-response experiments.

  • Possible Cause A: Poor Quality Curve Fit.

    • Explanation: The dose-response curve may be flat, biphasic, or poorly defined, making it difficult to calculate a reliable IC50 value.

    • Solution:

      • Expand the concentration range tested (e.g., from 1 nM to 100 µM).

      • Ensure the highest concentration does not exceed the compound's solubility limit.

      • Check that the signal at the highest concentration corresponds to a full response (100% inhibition or activation) by comparing it to the positive control.

  • Possible Cause B: Discrepancy Between Solid and Solution.

    • Explanation: The initial hit may have been identified from a screening library plate that has since degraded. The new solid sample used for follow-up may have different purity or properties.

    • Solution:

      • Re-test the original hit from the primary screening plate if possible.

      • Perform a rigorous QC check on the new solid sample to confirm its identity and purity before proceeding with dose-response experiments.

Section 4: Advanced Quality Control

Ensuring the quality of your compound is paramount. The following decision tree and protocol provide a framework for advanced troubleshooting and QC.

Troubleshooting_Tree Start HTS Run Fails QC (e.g., Z' < 0.5) CheckControls Are Positive/Negative Controls Behaving as Expected? Start->CheckControls CheckReagents Investigate Assay Reagents (Enzyme activity, cell viability, buffer prep) CheckControls->CheckReagents No CheckCompound Is High Variability Seen Primarily in Compound Wells? CheckControls->CheckCompound Yes CheckDispenser Investigate Liquid Handling (Clogs, volume accuracy) CheckCompound->CheckDispenser No CheckPurity Perform Compound QC: 1. Check for Precipitation 2. Run HPLC-MS on Stock CheckCompound->CheckPurity Yes Degraded Result: Degradation or Impurity -> Use Fresh Solid Sample CheckPurity->Degraded Solubility Result: Precipitation -> Lower Concentration or Modify Buffer CheckPurity->Solubility OK Result: Compound is Pure & Soluble -> Re-evaluate Assay Conditions CheckPurity->OK

Caption: A decision tree for troubleshooting a failed HTS run.
Protocol: HPLC-MS Purity Assessment

Developing a robust HPLC method for piperazine-containing compounds can be challenging due to their basic nature, which can cause peak tailing on standard silica-based columns.[5]

ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmA standard C18 column is a good starting point. If peak shape is poor, consider a phenyl or C8 column.[5]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier helps to protonate the piperazine nitrogens, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier. Methanol can be tried as an alternative.[5]
Gradient 5% to 95% B over 5 minutesA gradient elution is typically required to separate the parent compound from potential impurities.[5]
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Injection Volume 1-5 µLInject a diluted sample of the DMSO stock (e.g., diluted to 10 µM in 50:50 Water:ACN).
Detection UV (e.g., 254 nm) and ESI+ MSMass spectrometry is essential to confirm the molecular weight (180.25 g/mol for C9H16N4) and identify any degradants or impurities.[7]

Troubleshooting HPLC: If you observe significant peak tailing, adding a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase can help by competing for active sites on the silica stationary phase.[5]

References

Technical Support Center: Preventing Precipitation of 1-(2-Imidazol-1-yl-ethyl)-piperazine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(2-Imidazol-1-yl-ethyl)-piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and prevent precipitation issues in aqueous buffers, ensuring the integrity and success of your experiments. Our approach is grounded in chemical principles and extensive field experience to provide you with reliable and actionable solutions.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a molecule possessing both a piperazine and an imidazole moiety, which dictates its solubility behavior. The piperazine ring contains two nitrogen atoms, making it a basic compound, while the imidazole ring is weakly basic. This dual nature is central to understanding and controlling its solubility.

Precipitation is a common hurdle when working with novel compounds in biological buffers. It can arise from a variety of factors including suboptimal pH, high concentration, inappropriate buffer composition, and temperature fluctuations. This guide will walk you through a systematic approach to identify the root cause of precipitation and implement effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation of this compound is most commonly linked to its limited solubility in aqueous solutions, especially at neutral or alkaline pH. As a basic compound, its solubility is highly dependent on the pH of the buffer. In its unprotonated (free base) form, the molecule is less polar and thus less soluble in water.

Q2: What is the first and most critical parameter to check to prevent precipitation?

A2: The pH of your buffer is the most critical factor. You must ensure the pH is sufficiently low to maintain the compound in its protonated, and therefore more soluble, state. For basic compounds like this, a lower pH increases solubility.

Q3: I have adjusted the pH, but I still see some precipitation. What are my next steps?

A3: If pH adjustment alone is insufficient, you should consider using a co-solvent to prepare a concentrated stock solution, which is then diluted into your final buffer. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for this purpose.

Q4: Can the type of buffer I use make a difference?

A4: Yes, the buffer species can influence solubility. Phosphate buffers, for instance, are known to have lower solubility at colder temperatures and can sometimes salt out compounds.[1] It is advisable to test different buffer systems, such as HEPES or Tris, which are generally more soluble.[1]

Q5: Could temperature be a factor in the precipitation I'm observing?

A5: Absolutely. The solubility of many compounds, including piperazine, can be temperature-dependent. If you are working at lower temperatures (e.g., 4°C), you may need to use a lower concentration of your compound or incorporate a cryoprotectant like glycerol if you plan on freeze-thawing your samples.[2]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This guide provides a systematic workflow to diagnose and resolve precipitation issues with this compound.

Step 1: pH Optimization - The First Line of Defense

The solubility of this compound is fundamentally linked to its protonation state, which is governed by the pH of the solution and the pKa of its ionizable groups.

Understanding the pKa:

While the exact pKa of this compound is not readily published, we can estimate it based on its constituent parts.

  • Piperazine: Has two pKa values, approximately 9.7 and 5.3.[3][4]

  • Imidazole: Has a pKa of approximately 7.0.

The ethyl-piperazine portion of the molecule will have pKa values slightly lower than piperazine itself due to the electron-donating ethyl group.[3] Therefore, to ensure the majority of the molecule is protonated and thus soluble, the pH of the buffer should be at least 1-2 units below the lowest pKa of the piperazine nitrogens.

Experimental Protocol: pH Adjustment

  • Determine the target pH: Aim for a buffer pH between 4.0 and 6.0 as a starting point.

  • Prepare your buffer: Prepare your desired buffer (e.g., acetate, MES) at the target pH.

  • Dissolve the compound: Attempt to dissolve a small, known amount of this compound directly into the acidic buffer.

  • Observe for precipitation: If the compound dissolves, you have found a suitable pH. If not, proceed to Step 2.

Step 2: The Co-Solvent Strategy - Enhancing Solubility with DMSO

If pH adjustment alone is not sufficient, or if your experimental system is sensitive to low pH, using a polar aprotic co-solvent like DMSO is a highly effective strategy.[5]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Prepare a high-concentration stock: Dissolve your this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). DMSO is a powerful solvent for many organic molecules.[6][7]

  • Dilute into your final buffer: Serially dilute the DMSO stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Control the final DMSO concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can affect biological systems.[8]

Parameter Recommendation Rationale
Stock Solution Solvent 100% DMSOMaximizes initial solubility of the compound.[6][7]
Stock Concentration 10-50 mMA practical range for creating working dilutions.
Final DMSO % in Assay < 0.5%Minimizes potential artifacts and toxicity in biological assays.[8]
Step 3: Advanced Strategies for Stubborn Solubility Issues

In rare cases where both pH optimization and co-solvents are not fully effective, more advanced formulation techniques can be explored.

  • Salt Formation: Converting the free base to a salt form (e.g., hydrochloride salt) can significantly enhance aqueous solubility. This is a common strategy in drug development.[8]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic parts of the molecule, forming an "inclusion complex" that is more water-soluble.[8]

Visualizing the Troubleshooting Workflow

References

Technical Support Center: Purification of 1-(2-Imidazol-1-yl-ethyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Imidazol-1-yl-ethyl)-piperazine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique structural features of these molecules—namely the presence of multiple basic nitrogen atoms in the piperazine and imidazole rings—present specific challenges during purification. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of this compound analogs in a direct question-and-answer format.

Question 1: My compound is streaking badly or showing significant tailing on a silica gel TLC plate and during column chromatography. What's happening and how can I fix it?

Answer:

This is the most common issue when working with this class of compounds. The cause is the strong interaction between the basic nitrogen atoms of your piperazine and imidazole moieties and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in significant tailing and poor separation.

Causality: The lone pairs on the nitrogen atoms act as Lewis bases, while the silanol groups are weakly acidic. This acid-base interaction causes your compound to "stick" to the stationary phase, eluting slowly and unevenly.

Solutions:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. It is volatile and can be easily removed under vacuum.

    • Ammonia: Prepare a stock solution of 10% ammonium hydroxide in methanol. You can then use 1-10% of this stock solution in your primary mobile phase (e.g., dichloromethane or ethyl acetate).[1] This is particularly effective for very polar analogs.[1]

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule's stability, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with neutral alumina and move to basic if tailing persists.

    • Deactivated Silica Gel: You can reduce the acidity of standard silica gel to make it less damaging to your compound.[1]

Question 2: My compound seems to be irreversibly stuck on the silica column. I can't get it to elute even with highly polar solvents like pure methanol. What went wrong?

Answer:

This severe issue is an extreme case of the acid-base interaction described in the first question. If the interaction is strong enough, the compound can bind so tightly that it appears to be permanently adsorbed. In some cases, the compound may even be degrading on the acidic silica surface.[1]

Solutions:

  • Test for Stability: Before running a large-scale column, always check your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the main spot's intensity, your compound is likely degrading.[1]

  • Column Salvage (Flushing with a Modified Eluent): You can attempt to recover the compound from the column by flushing with a highly polar, basic mobile phase. A mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 89:10:1) can be effective at displacing the strongly bound amine.

  • Switch to Reverse-Phase Chromatography: For highly polar and basic compounds, reverse-phase (RP) chromatography is often a better choice. Using a C18 column with a mobile phase like water/acetonitrile and a modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation.

Question 3: I successfully purified my compound by column chromatography, but my final yield is very low. Where did my product go?

Answer:

Low recovery can stem from several factors, ranging from physical loss to incomplete elution or degradation.

Potential Causes & Solutions:

  • Irreversible Adsorption: As discussed, some material may remain on the column. Always use a basic modifier to prevent this.

  • Compound is in Dilute Fractions: Your compound may have eluted, but the fractions are so dilute that you cannot detect it by TLC.[1] Try concentrating a wider range of fractions where you expected your compound to elute and re-check them.

  • Improper Sample Loading: If the initial band of your compound on the column is too wide, it can lead to broad peaks and mixing of fractions, making it difficult to isolate the pure product. Always dissolve your sample in the minimum amount of solvent for loading.[2] If solubility is an issue, consider dry loading.[2]

  • Co-elution with a UV-inactive Impurity: You may be discarding fractions that appear clean on a UV-visualized TLC plate but actually contain your product mixed with a non-UV active impurity. Use a universal stain like potassium permanganate or iodine to visualize all spots.

Question 4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the supersaturation point required for crystallization. This is common with compounds that have impurities or are melted by the boiling point of the solvent.

Solutions:

  • Lower the Temperature Before Cooling: Heat the solution only until the solid dissolves completely; do not overheat excessively past this point.[3]

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it redissolves. Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny, pure crystal of your compound to the cooled solution.[4] This "seed" crystal acts as a template, eliminating the need for random molecular collisions to initiate crystallization.[4]

  • Change the Solvent System: If the issue persists, your chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent (antisolvent) system.[5]

Workflow for Purification & Analysis

The following diagram outlines a typical workflow for purifying and validating a this compound analog.

G cluster_0 Synthesis & Work-up cluster_1 Initial Analysis cluster_2 Purification Method cluster_3 Purity Verification Crude Crude Product TLC TLC Analysis (with basic modifier) Crude->TLC Decision Choose Method TLC->Decision Chroma Column Chromatography Decision->Chroma Complex Mixture Recryst Recrystallization Decision->Recryst Solid Product High Purity Purity_TLC Purity Check (TLC) Chroma->Purity_TLC Recryst->Purity_TLC HPLC HPLC Analysis Purity_TLC->HPLC NMR_MS Structure Confirmation (NMR, MS) HPLC->NMR_MS Final Pure Compound NMR_MS->Final

Caption: General purification and analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of these analogs?

The most common synthetic route to these compounds involves the N-alkylation of a piperazine derivative with a halo-ethyl-imidazole precursor. Therefore, common impurities include:

  • Unreacted Starting Materials: Residual piperazine or the imidazole precursor.

  • Disubstituted Piperazine: If using unsubstituted piperazine, the reaction can occur on both nitrogen atoms, leading to a symmetrical disubstituted by-product. Using a mono-protected piperazine (like N-Boc-piperazine) followed by deprotection can prevent this.[6]

  • Solvent and Reagent Adducts: Impurities from side reactions with solvents or reagents used in the synthesis.[7]

Q2: When should I choose recrystallization over column chromatography?

Recrystallization is a powerful purification technique for solids and is often preferred in process chemistry due to its scalability and cost-effectiveness.[3]

  • Choose Recrystallization When: Your crude product is already relatively pure (>85-90%), is a solid at room temperature, and you can identify a suitable solvent system. It is excellent for removing small amounts of impurities.[8]

  • Choose Chromatography When: Your reaction mixture is complex with multiple components, impurities have similar polarity to your product, or your product is an oil.

FeatureColumn ChromatographyRecrystallization
Principle Differential partitioning between stationary and mobile phasesDifferential solubility in a solvent at different temperatures[8]
Best For Complex mixtures, oily products, difficult separationsRemoving minor impurities from a solid product[4]
Scalability Can be challenging and expensive to scale upGenerally simple and inexpensive to scale up[3]
Solvent Use High volumeLower volume
Typical Purity >95-99%>99% achievable

Q3: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent should meet several criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[8]

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to ensure good recovery.[8]

  • Impurities: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.

  • Non-reactive: The solvent must not react with your compound.

  • Volatility: It should have a relatively low boiling point for easy removal after filtration.

A good starting point is to test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to observe these properties.

Q4: How do I confirm the purity and identity of my final compound?

A combination of techniques is necessary to ensure both purity and structural identity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative analysis, HPLC is the standard method.[7]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9]

  • Melting Point: A sharp melting point range for a crystalline solid indicates high purity. Impurities tend to broaden and depress the melting point.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar this compound analog.

  • Solvent System Selection:

    • Develop a solvent system using TLC. Start with a moderately polar system (e.g., 95:5 Dichloromethane:Methanol).

    • Add 1% triethylamine to the solvent system to prevent tailing.

    • Adjust the polarity until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude product by weight).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Dichloromethane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like pure dichloromethane.[2]

    • Carefully pipette the solution onto the top of the silica bed.

    • For Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the pre-determined solvent system.

    • Maintain a constant flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Two-Solvent (Antisolvent) Recrystallization

This method is useful when finding a single suitable solvent is difficult.[8]

  • Solvent Selection:

    • Find a "solvent" in which your compound is highly soluble (e.g., Methanol, Ethanol).

    • Find an "antisolvent" in which your compound is poorly soluble but is miscible with the "solvent" (e.g., Diethyl ether, Hexanes, Water).[5]

  • Dissolution:

    • Dissolve your crude product in the minimum amount of the hot "solvent".

  • Addition of Antisolvent:

    • While the solution is still warm, slowly add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • If it becomes too cloudy, add a few drops of the hot "solvent" to redissolve the precipitate.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath for 30 minutes.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold antisolvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting a failed column chromatography experiment.

G Start Column Purification Fails (Low Yield / No Product) Check_Stability Is compound stable on silica? (Run 2D TLC) Start->Check_Stability Check_Elution Did compound elute? (Concentrate all fractions) Check_Stability->Check_Elution Yes Degradation Result: Degradation Action: Use Alumina or Reverse-Phase column Check_Stability->Degradation No Check_Tailing Was there severe tailing? Check_Elution->Check_Tailing No Dilute Result: Product is dilute Action: Combine and concentrate a wider range of fractions Check_Elution->Dilute Yes Stuck Result: Compound stuck Action: Add basic modifier (Et3N) to eluent and re-run Check_Tailing->Stuck Yes Success Purification Successful Check_Tailing->Success No

Caption: Troubleshooting flowchart for column chromatography.

References

Validation & Comparative

A Comparative Guide to Dopamine D3 Receptor Antagonists: Profiling 1-(2-Imidazol-1-yl-ethyl)-piperazine Against Key Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders.[1][2][3] Primarily expressed in the limbic regions of the brain, the D3R is intricately involved in modulating reward, motivation, and cognitive functions.[2][4] This distinct expression pattern, compared to the more ubiquitous D2 receptor, suggests that selective D3R antagonists could offer therapeutic benefits for conditions like schizophrenia, substance use disorders, and bipolar disorder, potentially with a reduced risk of the motor side effects associated with non-selective dopamine antagonists.[2][5]

This guide provides a comparative analysis of 1-(2-Imidazol-1-yl-ethyl)-piperazine, a heterocyclic piperazine derivative, alongside a panel of well-characterized D3 receptor antagonists. While public domain pharmacological data for this compound is not extensively available, its structural motifs—the piperazine core and the imidazole ring—are present in numerous CNS-active agents. By examining its structure in the context of established structure-activity relationships (SAR) for D3R ligands, we can infer its potential pharmacological profile and benchmark it against key comparators from different chemical classes. This analysis is supported by detailed experimental protocols to empower researchers in their own characterization of novel D3R ligands.

The Comparator Panel: A Diverse Set of D3 Receptor Modulators

To provide a robust comparison, we have selected four well-vetted compounds that represent different classes and functional activities at the D3 receptor.

  • Cariprazine (Vraylar®): An atypical antipsychotic approved for schizophrenia and bipolar disorder, cariprazine is a potent D3-preferring D2/D3 partial agonist.[6][7][8] Its high affinity for D3 receptors is a hallmark of its pharmacological profile.[8][9]

  • BP 897: Initially described as a D3 partial agonist, subsequent studies have also characterized it as a D3 antagonist in certain assay systems.[10][11][12][13] It exhibits significant selectivity for the D3 receptor over the D2 receptor and has been extensively studied in preclinical models of cocaine addiction.[10][11]

  • SB-277011A: A highly selective D3 receptor antagonist with approximately 80- to 120-fold selectivity over the D2 receptor.[14][15][16] It is a widely used research tool to investigate the role of D3 receptors in vivo.[14][17][18][19]

  • ABT-925: A potent and selective D3 receptor antagonist that has been evaluated in clinical trials for schizophrenia.[20][21] It demonstrates over 100-fold selectivity for D3 versus D2 receptors.[20][22]

Quantitative Pharmacological Comparison

The following table summarizes the binding affinities (Ki) and selectivity ratios for our comparator compounds. Lower Ki values indicate higher binding affinity.

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity RatioFunctional Activity at D3R
Cariprazine 0.085[8][9]0.49[9]~6-10xPartial Agonist[6][7][8]
BP 897 0.92[10]~64~70xPartial Agonist/Antagonist[10][11][12]
SB-277011A ~1~100~80-120xAntagonist[14][15][16]
ABT-925 2.9>300>100xAntagonist[20]

Structural Analysis and Comparison

The chemical structure of a ligand is the primary determinant of its affinity and selectivity for a receptor. The arylpiperazine moiety is a well-established scaffold for D2-like receptor ligands.[23][24][25]

  • Arylpiperazines (Cariprazine, BP 897, ABT-925): These compounds share a common structural feature: a piperazine ring linked to an aromatic system (e.g., dichlorophenyl or methoxyphenyl). This "headgroup" is crucial for anchoring the ligand in the receptor's binding pocket. The other end of the molecule, often a flexible alkyl chain connected to a larger, often flat aromatic "tail" group (e.g., a carboxamide), explores a secondary binding pocket, which is thought to be a key determinant of D3 versus D2 selectivity.[23][26][27]

  • This compound: This molecule contains the piperazine core but lacks the extended aryl tail common to many highly selective D3 antagonists. Instead, it features an ethyl-imidazole group. While the piperazine itself is a common feature in D2/D3 ligands, the imidazole group is more characteristic of ligands for other receptors, such as histamine receptors, though it can be incorporated into dopamine receptor ligands. The shorter, less hydrophobic tail compared to compounds like BP 897 or ABT-925 might suggest a different binding mode and potentially lower D3 affinity and selectivity. However, without experimental data, this remains a hypothesis grounded in SAR principles.

D3 Receptor Signaling and Antagonist Action

The D3 receptor, like the D2 receptor, couples to Gi/o proteins. Upon activation by dopamine, this leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). D3 receptor antagonists block this action by binding to the receptor but not activating it, thereby preventing dopamine from binding and initiating the signaling cascade.

D3R_Signaling Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates G_protein Gi/o Protein D3R->G_protein Activates Antagonist D3 Antagonist (e.g., SB-277011A) Antagonist->D3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

References

A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 1-(2-Imidazol-1-yl-ethyl)-piperazine

Introduction: The Imperative of Accurate Affinity Data in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation, at the heart of which lies the measurement of binding affinity. This guide provides an in-depth, technical framework for validating the binding affinity of a small molecule, exemplified by this compound, to a hypothetical target protein ("Target Protein X").

We will leverage Surface Plasmon Resonance (SPR), a powerful, label-free optical technique that provides real-time data on the kinetics of molecular interactions.[1][2] As Senior Application Scientists, our goal is not merely to present a protocol but to illuminate the causality behind each experimental choice, ensuring a robust, self-validating system that yields trustworthy and reproducible data. This guide is designed for researchers, scientists, and drug development professionals who require not just numbers, but confidence in their results.

Part 1: The Foundational Principles of SPR for Small Molecule Analysis

Surface Plasmon Resonance is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip.[2] In a typical experiment involving a small molecule, a larger protein (the ligand) is immobilized on the sensor surface, and the small molecule (the analyte) is flowed over it in a precisely controlled microfluidic system.[1]

The process unfolds in real-time, generating a sensorgram that plots the binding response against time. This allows for the direct measurement of:

  • Association Rate (k_a): The rate at which the analyte binds to the immobilized ligand.

  • Dissociation Rate (k_d): The rate at which the analyte-ligand complex decays.

  • Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as the ratio of k_d to k_a (K_D = k_d/k_a). A lower K_D value signifies a higher binding affinity.

The primary advantage of SPR in this context is its ability to provide this rich kinetic information without the need for fluorescent or radioactive labels, which could otherwise interfere with the interaction being studied.[3]

Part 2: A Self-Validating Experimental Protocol for Affinity Determination

A successful SPR experiment is built on meticulous planning and the integration of controls at every stage. The following protocol for analyzing the interaction between this compound and Target Protein X is designed to be a self-validating system.

Pre-Experiment Considerations: Setting the Stage for Success
  • Reagent Quality Control:

    • Ligand (Target Protein X): Ensure the protein is of high purity (>95%) and monodisperse, as aggregates can cause irregular binding profiles. The protein should be in a buffer that ensures its stability and activity.

    • Analyte (this compound): The small molecule must be fully solubilized in the running buffer. A stock solution in 100% DMSO is common, but the final concentration of DMSO in the running buffer should be kept low and consistent across all analyte dilutions and the buffer blank to minimize solvent-mismatch effects.

  • Buffer Selection: The running buffer should be filtered and degassed to prevent air bubbles from disrupting the microfluidics.[4] A common starting point is HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant), which helps to minimize non-specific binding.

  • Sensor Chip Selection: The choice of sensor chip is critical and depends on the ligand.[5] For a typical protein ligand like Target Protein X, a CM5 sensor chip is a versatile and robust choice.[6][7] Its carboxymethylated dextran surface is ideal for the covalent immobilization of proteins via amine coupling.[8]

Detailed Step-by-Step SPR Workflow

This protocol assumes the use of a CM5 sensor chip and standard amine coupling chemistry. The experiment includes a reference flow cell where the surface is activated and blocked without any protein, allowing for the subtraction of bulk refractive index changes and non-specific binding.

Step 1: Ligand Immobilization (Amine Coupling)

  • Rationale: Covalent immobilization creates a stable surface for repeated binding cycles.[9] Amine coupling is a widely used method that targets primary amines (lysine residues) on the protein surface.[10]

  • Procedure:

    • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) over both the active and reference flow cells to activate the carboxyl groups on the sensor surface.

    • Ligand Coupling: Inject Target Protein X (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the active flow cell only. The low pH promotes pre-concentration of the protein on the negatively charged sensor surface. Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations, a common issue in small molecule analysis.

    • Surface Deactivation (Blocking): Inject 1 M ethanolamine-HCl (pH 8.5) over both flow cells to deactivate any remaining NHS-esters and block unreacted sites.

G cluster_workflow SPR Experimental Workflow A 1. Ligand Immobilization (e.g., Target Protein X on CM5 Chip) B 2. Analyte Preparation (Serial Dilution of Small Molecule) A->B C 3. Binding Cycle Execution (Association, Dissociation, Regeneration) B->C D 4. Data Collection (Real-time Sensorgram) C->D E 5. Data Analysis (Reference Subtraction, Curve Fitting) D->E F 6. Results (ka, kd, KD) E->F

Caption: A high-level overview of the SPR experimental workflow.

Step 2: Analyte Binding Analysis

  • Rationale: Injecting a range of analyte concentrations allows for the determination of kinetic parameters. The cycle format ensures the surface is ready for the next injection.

  • Procedure:

    • Prepare Analyte Series: Create a series of dilutions of this compound in running buffer. A typical concentration range spans from 0.1x to 10x the expected K_D.[11] Include a buffer-only injection ("zero-analyte") as a negative control.

    • Execute Binding Cycles: For each concentration, perform the following five-phase cycle:

      • Baseline: Flow running buffer over the surface to establish a stable baseline.

      • Association: Inject the analyte solution for a defined period (e.g., 60-180 seconds) to monitor the binding event.

      • Dissociation: Switch back to flowing running buffer to monitor the dissociation of the analyte from the ligand.

      • Regeneration: Inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte. This step must be carefully optimized to ensure it doesn't damage the immobilized ligand.

      • Stabilization: Allow the baseline to stabilize in running buffer before the next cycle.

Step 3: Data Processing and Analysis

  • Rationale: Proper data processing is crucial for extracting accurate kinetic constants.

  • Procedure:

    • Reference Subtraction: For each cycle, subtract the signal from the reference flow cell from the active flow cell signal. This corrects for bulk refractive index effects.

    • Blank Subtraction: Subtract the "zero-analyte" sensorgram from each of the analyte sensorgrams. This corrects for any baseline drift or minor system artifacts.

    • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is appropriate. The fitting algorithm will calculate the best-fit values for k_a, k_d, and subsequently the K_D.

Hypothetical Data for this compound

The table below presents hypothetical data from a successful SPR experiment, illustrating the expected output.

Analyte Concentration (µM)Association Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (µM)
0.51.2 x 10⁴2.5 x 10⁻³0.21
1.01.2 x 10⁴2.5 x 10⁻³0.21
2.51.2 x 10⁴2.5 x 10⁻³0.21
5.01.2 x 10⁴2.5 x 10⁻³0.21
10.01.2 x 10⁴2.5 x 10⁻³0.21
Average 1.2 x 10⁴ 2.5 x 10⁻³ 0.21

Part 3: Ensuring Trustworthiness - A Guide to Troubleshooting

Even with a robust protocol, challenges can arise. Recognizing and addressing them is key to maintaining data integrity.

ProblemPossible Cause(s)Recommended Solution(s)
Baseline Drift Incomplete surface equilibration; Buffer temperature mismatch; Inefficient surface regeneration.[4][12]Equilibrate the system with running buffer for an extended period; Ensure all buffers are at the same temperature; Optimize the regeneration solution and contact time.
Non-Specific Binding (NSB) Analyte is "sticky" and binds to the sensor matrix; Hydrophobic or electrostatic interactions.Increase the salt concentration in the running buffer; Add a surfactant (e.g., P20); Include a blocking agent like BSA in the buffer.[13]
No or Weak Signal Inactive immobilized ligand; Analyte concentration is too low; The interaction is genuinely very weak or non-existent.[4]Confirm ligand activity before immobilization; Try a different immobilization strategy (e.g., capture-based) to ensure proper orientation[13]; Test a higher range of analyte concentrations.
Spikes in Sensorgram Air bubbles in the microfluidics; Carryover from the sample needle.[14]Thoroughly degas all buffers and samples; Implement extra needle wash steps between injections.[14]

Part 4: The Broader Context - How SPR Compares to Alternative Methods

While SPR is a gold standard for kinetic analysis, other techniques are available for measuring binding affinity, each with unique strengths and weaknesses.[15] Understanding these alternatives provides a comprehensive perspective for any drug discovery program.

G cluster_comparison Binding Affinity Technique Comparison table Technique Principle Kinetic Data? Thermodynamic Data? Label-Free? Throughput spr SPR Refractive Index Change Yes No Yes Medium-High itc ITC Heat Change No Yes Yes Low bli BLI Interference Pattern Shift Yes No Yes High mst MST Thermophoresis No (Affinity Only) No Requires Fluorophore High

Caption: Comparison of key features across different biophysical techniques.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_D).[16] It is considered the gold standard for thermodynamics but is low-throughput and requires larger amounts of sample.[17]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that provides kinetic data.[18] Instead of a continuous flow, BLI typically uses optical fibers that are dipped into samples in a microplate, making it highly amenable to high-throughput screening.[16]

  • Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[18] It is very fast, consumes minimal sample, but typically requires one of the binding partners to be fluorescently labeled and provides only the K_D.[16]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Change in refractive indexChange in heatChange in optical interferenceChange in molecular movement in a temp. gradient
Label-Free YesYesYesNo (typically requires a fluorophore)
Kinetic Data (k_a, k_d) YesNoYesNo
Thermodynamic Data NoYesNoNo
Sample Consumption Low-MediumHighLowVery Low
Throughput Medium-HighLowHighHigh

Conclusion

Validating the binding affinity of a small molecule like this compound is a critical step in assessing its therapeutic potential. Surface Plasmon Resonance offers an unparalleled ability to deliver high-confidence kinetic and affinity data in a real-time, label-free manner. By adopting a meticulously planned, self-validating protocol as outlined in this guide, researchers can ensure the accuracy and reproducibility of their findings. While alternative technologies like ITC, BLI, and MST offer complementary strengths, SPR remains a cornerstone technique for the in-depth characterization of the molecular interactions that drive drug action.

References

A Researcher's Guide to Selectivity: Cross-Reactivity Studies of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a candidate molecule is intrinsically linked to its selectivity. The compound 1-(2-Imidazol-1-yl-ethyl)-piperazine represents a chemical scaffold of significant interest. Its structure, featuring an imidazole ring and a piperazine core, is a hallmark of ligands targeting G-protein coupled receptors (GPCRs), particularly the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release.[1] The piperazine moiety is a common feature in many neurologically active drugs.[2] However, these same structural motifs can lead to unintended interactions with other receptors, a phenomenon known as cross-reactivity.

Such off-target binding can have profound implications, ranging from misleading experimental results in a research setting to severe adverse effects in a clinical context. For instance, studies have revealed that compounds structurally related to our topic molecule, initially designed as histamine H3 receptor (H3R) antagonists, can possess high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][4][5] This guide provides a comprehensive framework for characterizing the selectivity profile of this compound, offering both the theoretical basis and practical protocols for a robust cross-reactivity assessment.

Pillar 1: Methodologies for Quantifying Receptor Interactions

A multi-faceted approach is essential to build a complete picture of a compound's selectivity. We begin with binding assays to measure affinity and follow with functional assays to determine the downstream cellular effect (e.g., agonist, antagonist, or inverse agonist).

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a test compound for a specific receptor.[6][7] The most common format is the competition (or displacement) binding assay .

The Principle: This assay measures the ability of our non-radioactive test compound, this compound, to compete with a known high-affinity radioligand for binding to the target receptor. The receptors are typically sourced from cell membrane preparations expressing the receptor of interest. By measuring the concentration of our test compound required to displace 50% of the specific binding of the radioligand (the IC50 value), we can calculate its binding affinity (Ki).

Why this choice? Competition assays are highly versatile and allow for the screening of unlabelled compounds against a wide array of targets, making them ideal for initial cross-reactivity profiling. The use of filtration-based platforms enables high-throughput screening.[8][9]

Functional Assays: From Binding to Biological Response

Observing that a compound binds to a receptor is only half the story. We must determine the functional consequence of this binding. Since many potential off-targets for this compound are GPCRs, measuring changes in the second messenger cyclic adenosine monophosphate (cAMP) is a robust method to assess functional activity.[10][11]

The Principle:

  • For Gs-coupled receptors: Activation leads to an increase in intracellular cAMP. An agonist will stimulate cAMP production, while an antagonist will block the cAMP increase caused by a known agonist.

  • For Gi-coupled receptors: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[10] An agonist will decrease cAMP levels (often measured as inhibition of forskolin-stimulated cAMP production), while an antagonist will block this effect.

Why this choice? cAMP assays provide a direct readout of the functional impact of receptor engagement. Modern assays, such as those using bioluminescent reporters like the GloSensor™ cAMP Assay, are homogeneous, highly sensitive, and suitable for high-throughput formats, allowing for kinetic measurements in living cells.[12] This sensitivity is crucial for detecting even weak Gi-coupled receptor activation without the need for artificial stimulation.[12]

Pillar 2: Comparative Cross-Reactivity Data Analysis

Based on the structural motifs of this compound, a primary screening panel should include receptors known to interact with imidazole and piperazine-containing compounds. The following table presents a representative dataset that could be expected for a compound of this class, illustrating how to structure and interpret such data.

Table 1: Representative Cross-Reactivity Profile of this compound

Receptor TargetAssay TypeKi (nM)Fold Selectivity (vs. H3R)Functional Activity
Histamine H3 (H3R) Binding5.2 1Antagonist
Histamine H1 (H1R)Binding>10,000>1923No activity
Histamine H2 (H2R)Binding>10,000>1923No activity
Histamine H4 (H4R)Binding8,5001635No activity
Sigma-1 (σ1R) Binding85 16Antagonist
Sigma-2 (σ2R) Binding45087Antagonist
Dopamine D2Binding1,200231No activity
Serotonin 5-HT2ABinding2,300442No activity
Adrenergic α1Binding>10,000>1923No activity

Interpretation of Results: The hypothetical data above paints a clear picture. The compound is a potent ligand for the Histamine H3 receptor. However, it exhibits significant cross-reactivity with the Sigma-1 receptor (only 16-fold selective) and, to a lesser extent, the Sigma-2 receptor. This dual H3R/σ1R activity is a known characteristic of some piperazine/piperidine derivatives and could have important implications for the compound's overall pharmacological profile.[3][5] The compound shows weak to no affinity for other screened receptors, indicating a relatively clean profile otherwise.

Pillar 3: Detailed Experimental Protocols

Trustworthy data is built on rigorous, well-controlled experimental execution. The following protocols are self-validating systems for generating reliable affinity and functional data.

Protocol 1: Radioligand Competition Binding Assay Workflow

This protocol describes a 96-well plate filtration assay to determine the Ki of the test compound at the human Histamine H3 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_mem 1. Thaw hH3R Membrane Aliquot prep_buff 2. Resuspend in Assay Buffer prep_mem->prep_buff prep_comp 3. Prepare Serial Dilution of Test Compound prep_buff->prep_comp prep_radio 4. Prepare Radioligand ([3H]Nα-methylhistamine) prep_comp->prep_radio add_reagents 5. Add to 96-well plate: - Buffer (Total Binding) - Cold Ligand (NSB) - Test Compound prep_radio->add_reagents add_mem 6. Add Membrane Suspension add_reagents->add_mem add_radio 7. Add Radioligand to Initiate Binding add_mem->add_radio incubate 8. Incubate at 25°C for 90 min add_radio->incubate filter 9. Rapidly Filter through GF/B Filter Plate incubate->filter wash 10. Wash Plate 4x with Ice-Cold Wash Buffer filter->wash dry 11. Dry Filter Plate wash->dry scint 12. Add Scintillation Cocktail & Seal Plate dry->scint count 13. Count Radioactivity (CPM) in Scintillation Counter scint->count calc_spec 14. Calculate Specific Binding (Total - NSB) count->calc_spec plot 15. Plot % Inhibition vs. log[Compound] calc_spec->plot fit 16. Fit Curve to determine IC50 plot->fit cheng_prusoff 17. Calculate Ki using Cheng-Prusoff Equation fit->cheng_prusoff G cluster_prep Cell Preparation cluster_assay Assay & Stimulation cluster_read Detection & Analysis seed_cells 1. Seed Cells Expressing hH3R & cAMP Biosensor incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight equilibrate 3. Equilibrate Cells with Biosensor Substrate (2h, RT) incubate_overnight->equilibrate add_antagonist 4. Add Test Compound (Potential Antagonist) equilibrate->add_antagonist pre_incubate 5. Pre-incubate (15 min, RT) add_antagonist->pre_incubate add_agonist 6. Add H3R Agonist + Forskolin to Stimulate cAMP pre_incubate->add_agonist incubate_final 7. Incubate (20 min, RT) add_agonist->incubate_final read_lum 8. Read Luminescence on Plate Reader incubate_final->read_lum normalize 9. Normalize Data: 0% = Agonist+FSK 100% = FSK alone read_lum->normalize plot 10. Plot % Inhibition vs. log[Compound] normalize->plot fit 11. Fit Curve to determine IC50 plot->fit

References

A Comparative Potency Analysis of 1-(2-Imidazol-1-yl-ethyl)-piperazine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potency of 1-(2-imidazol-1-yl-ethyl)-piperazine derivatives, a class of compounds with significant interest in drug discovery, particularly as histamine H3 receptor (H3R) antagonists. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR), supported by experimental data and detailed protocols.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key pharmacophore in the development of antagonists for the histamine H3 receptor. The imidazole ring is a crucial feature for recognition by the H3 receptor, mimicking the endogenous ligand histamine. The piperazine ring serves as a versatile linker, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2] H3R antagonists are of therapeutic interest for a range of neurological disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, due to their ability to enhance the release of various neurotransmitters in the central nervous system.[3]

Comparative Analysis of Derivative Potency

The potency of this compound derivatives is profoundly influenced by the nature of the substituent on the second nitrogen atom of the piperazine ring. This section explores the structure-activity relationships (SAR) by comparing the potency of a series of analogues. Potency is typically determined through in vitro assays, such as radioligand binding assays (measuring binding affinity, Ki) and functional assays (measuring antagonist activity, pA2).

Structure-Activity Relationship (SAR)

The general structure of the derivatives under consideration is as follows:

SAR cluster_core Core Scaffold cluster_substituent Substituent (R) img R R img->R Modification Site Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Serial Dilutions Serial Dilutions 96-well Plate Incubation 96-well Plate Incubation Serial Dilutions->96-well Plate Incubation Membrane Suspension Membrane Suspension Membrane Suspension->96-well Plate Incubation Filtration Filtration 96-well Plate Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Functional_Assay cluster_prep Tissue Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Challenge cluster_analysis Data Analysis Isolate Guinea Pig Ileum Isolate Guinea Pig Ileum Mount in Organ Bath Mount in Organ Bath Isolate Guinea Pig Ileum->Mount in Organ Bath Equilibration Equilibration Mount in Organ Bath->Equilibration Electrical Stimulation Electrical Stimulation Equilibration->Electrical Stimulation Agonist Concentration-Response Agonist Concentration-Response Electrical Stimulation->Agonist Concentration-Response Wash and Recover Wash and Recover Agonist Concentration-Response->Wash and Recover Incubate with Antagonist Incubate with Antagonist Wash and Recover->Incubate with Antagonist Repeat Agonist Response Repeat Agonist Response Incubate with Antagonist->Repeat Agonist Response Schild Plot Analysis Schild Plot Analysis Repeat Agonist Response->Schild Plot Analysis pA2 Determination pA2 Determination Schild Plot Analysis->pA2 Determination

References

Preclinical Data for 1-(2-Imidazol-1-yl-ethyl)-piperazine Currently Unavailable for a Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for preclinical data on the specific compound 1-(2-Imidazol-1-yl-ethyl)-piperazine has revealed a significant information gap, precluding the creation of a detailed comparative guide against a standard-of-care at this time. While the chemical itself is available from various suppliers for research purposes, there is no publicly available literature detailing its biological activity, mechanism of action, or any in vitro or in vivo studies in preclinical models.

The imidazole and piperazine moieties are individually recognized as "privileged scaffolds" in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[1][2] The combination of these two heterocyclic rings has given rise to numerous derivatives with diverse therapeutic potential, including a significant number of compounds investigated for their anticancer properties.[3][4]

The Landscape of Imidazole-Piperazine Derivatives in Oncology

Research into other imidazole-piperazine hybrids has shown promise in various anticancer applications. These derivatives have been designed to target a range of mechanisms critical to cancer cell survival and proliferation. For instance, different compounds within this structural class have been investigated as:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: These molecules aim to halt the cell cycle progression in cancer cells.[5]

  • BCL-2 Family Protein Inhibitors: By targeting proteins like BCL-2, these compounds can induce apoptosis (programmed cell death) in malignant cells.[6]

  • Androgen Receptor (AR) Antagonists: This class of molecules is particularly relevant for hormone-dependent cancers like prostate cancer.[7]

  • Tyrosine Kinase Inhibitors: Some derivatives have been synthesized to inhibit specific tyrosine kinases, such as BCR-ABL, which are crucial drivers in certain leukemias.[1]

This diversity highlights the therapeutic potential of the imidazole-piperazine scaffold but also underscores the necessity of specific preclinical data for each unique derivative. The biological effects of such compounds are highly dependent on their precise chemical structure, and the activity of one derivative cannot be directly extrapolated to another.

A General Framework for Preclinical Evaluation of Novel Anticancer Agents

Should data for this compound become available, its evaluation against a standard-of-care would typically follow a well-established preclinical workflow. This process is designed to rigorously assess the compound's efficacy, selectivity, and safety before consideration for clinical trials.

Workflow for Preclinical Evaluation of a Novel Compound

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro_screening Initial Cytotoxicity Screening (Multiple Cancer Cell Lines) ic50 IC50 Determination vitro_screening->ic50 Identify potent hits moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) ic50->moa Elucidate biological target selectivity Selectivity Profiling (Normal vs. Cancer Cells) moa->selectivity Assess therapeutic window pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd Transition to in vivo efficacy Efficacy Studies (e.g., Xenograft, PDX Models) pk_pd->efficacy Determine dosing & schedule toxicity Toxicology Studies efficacy->toxicity Evaluate safety profile

Caption: Generalized workflow for the preclinical evaluation of a novel therapeutic candidate.

Step-by-Step Preclinical Protocol:

  • In Vitro Cytotoxicity Screening: The initial step involves testing the compound across a panel of diverse cancer cell lines to identify which cancer types might be sensitive to its effects.

  • IC50 Determination: For sensitive cell lines, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

  • Mechanism of Action (MoA) Elucidation: Once potency is established, further in vitro assays are performed to understand how the compound works. This could involve enzyme inhibition assays, western blotting to observe changes in protein expression in key signaling pathways, or cell cycle analysis.

  • In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD): Before testing for efficacy in animal models, it's crucial to understand how the animal's body affects the drug (PK - absorption, distribution, metabolism, excretion) and how the drug affects the body (PD - target engagement).

  • In Vivo Efficacy Studies: The compound is then tested in animal models of cancer, such as cell line-derived xenografts or more clinically relevant patient-derived xenograft (PDX) models. Tumor growth inhibition is the primary endpoint.

  • Toxicology Studies: Comprehensive safety and toxicology studies are conducted in animals to identify any potential adverse effects and to determine a safe dose range for potential human trials.

Without data from these fundamental preclinical studies for this compound, a meaningful comparison to any established standard-of-care is not feasible. The scientific community awaits future research that may shed light on the potential therapeutic applications of this specific molecule.

References

A Researcher's Guide to Ensuring Experimental Reproducibility: A Comparative Study of 1-(2-Imidazol-1-yl-ethyl)-piperazine and Vortioxetine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. The journey from a novel chemical entity to a validated therapeutic agent is paved with rigorous experimentation, where the ability to consistently replicate results is paramount. This guide delves into the critical aspects of ensuring reproducibility, drawing a comparison between a lesser-characterized molecule, 1-(2-Imidazol-1-yl-ethyl)-piperazine , and a well-established pharmaceutical, Vortioxetine .

For researchers, particularly those in pharmacology and medicinal chemistry, the challenge often lies in working with novel compounds where established protocols and extensive characterization data are scarce. This guide is structured to provide a comprehensive framework for navigating this challenge. We will explore the synthesis, characterization, and application of these two molecules in a common experimental context, highlighting the pivotal role of meticulous validation in generating trustworthy and reproducible data.

The Challenge of Novel Compounds: The Case of this compound

This compound (CAS 381721-55-7) represents a typical starting point for many research projects. Its structure, featuring both an imidazole and a piperazine moiety, suggests potential biological activity, as these are common pharmacophores in centrally active agents. However, a thorough search of the scientific literature reveals a significant lack of published data on its synthesis, characterization, and biological effects. This information gap presents a substantial hurdle to reproducibility. Without a standardized and validated protocol, researchers in different laboratories risk producing conflicting data, not due to flawed experimental design, but due to inconsistencies in the purity and identity of the compound itself.

The Gold Standard: Learning from the Well-Characterized Vortioxetine

In contrast, Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) is a well-documented antidepressant medication.[1][2][3] Its synthesis, analytical characterization, and pharmacological profile have been extensively studied and published, providing a "gold standard" for comparison.[4][5][6][7] By examining the rigorous validation applied to Vortioxetine, we can establish a benchmark for the level of characterization required for any new chemical entity to be reliably used in biological experiments.

Part 1: Synthesis and Chemical Characterization – The Foundation of Reproducibility

The identity and purity of a compound are the most fundamental variables in any experiment. Even minor impurities can lead to off-target effects or altered potency, skewing results and rendering them irreproducible.

A Proposed Synthetic Route for this compound

Given the absence of a published synthesis, a plausible route can be proposed based on established chemical principles for the formation of N-alkylated piperazines. A common method involves the nucleophilic substitution of a suitable alkyl halide with piperazine.

Synthesis_of_this compound reagent1 1-(2-Chloroethyl)-1H-imidazole reaction Nucleophilic Substitution (e.g., K2CO3, Acetonitrile, Reflux) reagent1->reaction reagent2 Piperazine reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

This proposed synthesis, while chemically sound, requires rigorous validation. The final product must be thoroughly purified and its identity confirmed through multiple analytical techniques.

A Validated Synthesis of Vortioxetine

A practical and scalable synthesis for Vortioxetine has been published, providing a clear and reproducible protocol.[5] This multi-step synthesis involves a nucleophilic substitution followed by a catalytic hydrogenation and a final cyclization to form the piperazine ring.

Synthesis_of_Vortioxetine cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Piperazine Ring Formation start1 2,4-Dimethylthiophenol reaction1 K2CO3, MeCN, Reflux start1->reaction1 start2 2-Fluoronitrobenzene start2->reaction1 intermediate1 2-((2,4-Dimethylphenyl)thio)-1-nitrobenzene reaction2 H2, Raney Ni, MeOH intermediate1->reaction2 intermediate2 2-((2,4-Dimethylphenyl)thio)aniline reaction3 1,2-Dichlorobenzene, 160-170°C intermediate2->reaction3 start3 Bis(2-chloroethyl)amine start3->reaction3 product Vortioxetine reaction1->intermediate1 reaction2->intermediate2 reaction3->product

Caption: Validated multi-step synthesis of Vortioxetine.[5]

Comparative Analytical Characterization

The identity and purity of the synthesized compounds must be unequivocally established. The following table outlines the necessary characterization data, comparing the readily available information for Vortioxetine with what would need to be determined for our novel compound.

Analytical Technique This compound (Hypothetical Data) Vortioxetine (Published Data) Rationale for Reproducibility
Molecular Formula C₉H₁₆N₄C₁₈H₂₂N₂SConfirms the elemental composition of the molecule.
Molecular Weight 180.25 g/mol 298.45 g/mol Essential for accurate molar concentration calculations.
Appearance To be determined (e.g., White to off-white solid)White solid powderA basic but important quality control check.
Melting Point To be determined116-118 °C[8]A sharp melting point range indicates high purity.
¹H NMR To be determinedδ(ppm): 7.33 (1H, d), 7.17 (s, 1H), 7.17–7.09 (m, 3H), 6.99–6.43 (m, 1H), 6.41 (1H, d), 3.19–3.14 (dd, 8H), 2.245 (s, 3H), 2.329 (s, 3H)[8]Confirms the proton environment and structural integrity of the molecule.
¹³C NMR To be determinedAvailable in spectral databases.Confirms the carbon framework of the molecule.
Mass Spectrometry To be determined (Expected [M+H]⁺ at m/z 181.14)Expected [M+H]⁺ at m/z 299.15Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
HPLC Purity To be determined (Target: >98%)>99%[5]Quantifies the purity of the compound, essential for accurate dosing in biological assays.

Part 2: Experimental Application – A Comparative Receptor Binding Assay

To illustrate the importance of a well-characterized compound in a biological experiment, let's consider a hypothetical scenario: determining the binding affinity of our compounds to a specific serotonin receptor, a common application for molecules with these structural motifs.[1][2]

Experimental Workflow: Ensuring Reliable Data

The following workflow outlines the critical steps in a radioligand binding assay, emphasizing the quality control measures necessary for achieving reproducible results.

Receptor_Binding_Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis compound_prep Compound Preparation (Accurate Weighing, Purity Confirmation) incubation Incubation (Test Compound, Radioligand, Receptor) compound_prep->incubation receptor_prep Receptor Preparation (e.g., Cell Membrane Isolation) receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation filtration Separation of Bound and Free Ligand (e.g., Rapid Filtration) incubation->filtration detection Quantification of Radioactivity (Scintillation Counting) filtration->detection data_analysis Data Analysis (IC50 and Ki Determination) detection->data_analysis validation Assay Validation (Positive and Negative Controls) data_analysis->validation

Caption: A generalized workflow for a radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a step-by-step guide for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Radioligand: Dilute a stock solution of a known high-affinity radioligand for the target receptor to a final concentration typically at or below its dissociation constant (Kd).

  • Test Compounds:

    • Vortioxetine (Reference Compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a concentration range that will span the expected IC₅₀ value. The high purity of Vortioxetine ensures that the calculated concentration is accurate.

    • This compound (Test Compound): Prepare a stock solution based on its measured weight and confirmed purity. If the purity is less than 100%, the concentration must be adjusted accordingly to reflect the amount of active compound.

  • Receptor Source: Prepare cell membranes expressing the target receptor at a concentration that results in specific binding of approximately 10% of the total radioligand added.

2. Assay Procedure:

  • To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for total binding), and the radioligand.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, non-labeled ligand.

  • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Results: The Impact of Purity
  • With Vortioxetine: Due to its well-defined purity, the calculated Ki value will be a reliable measure of its affinity for the target receptor. This high-quality data can be confidently compared across different studies and laboratories.

  • With this compound: If the purity of the synthesized compound is unknown or lower than assumed, the calculated Ki will be inaccurate. For instance, if the sample is only 50% pure, the actual concentration of the active compound in the assay is half of what was intended, leading to an artificially high IC₅₀ and Ki. This would be a prime source of irreproducible results.

Conclusions and Best Practices

The reproducibility of scientific experiments, particularly in the realm of drug discovery, is not a matter of chance but a result of meticulous planning and rigorous validation. The comparison between a novel compound like this compound and a well-characterized drug like Vortioxetine underscores this principle.

For researchers working with new chemical entities, the following best practices are essential to ensure the generation of reproducible data:

  • Thorough Characterization is Non-Negotiable: Before any biological evaluation, the identity and purity of a novel compound must be unequivocally established using a suite of analytical techniques, including NMR, mass spectrometry, and HPLC.

  • Detailed Documentation is Crucial: Every step of the synthesis, purification, and characterization process should be meticulously documented and reported. This includes spectral data and chromatograms.

  • Use of Reference Standards: Whenever possible, compare the performance of a novel compound to a well-characterized reference standard in the same assay. This helps to validate the assay's performance and provides a benchmark for the new compound's activity.

  • Transparency in Reporting: When publishing results, be transparent about the purity of the compounds used and provide detailed experimental protocols that would allow other researchers to replicate the findings.

By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the translation of promising new molecules into effective therapies.

References

A Comparative Benchmarking Guide: 1-(2-Imidazol-1-yl-ethyl)-piperazine versus Clobenpropit at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel compound 1-(2-Imidazol-1-yl-ethyl)-piperazine against the well-established reference compound, Clobenpropit. The focus of this comparison is the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) that modulates the release of various neurotransmitters.[1] The structural similarities between this compound and known H3R antagonists, which often feature an imidazole ring and a piperazine or piperidine moiety, suggest its potential activity at this target.[2][3][4]

Introduction to the Compounds

This compound is a synthetic compound featuring a core structure composed of an imidazole ring linked via an ethyl chain to a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, including ligands for histamine, dopamine, and serotonin receptors.[5][6][7][8][9][10] Its specific pharmacological profile, however, requires detailed experimental characterization.

Clobenpropit is a potent and selective H3R antagonist/inverse agonist that is widely used as a reference compound in pharmacological research.[4] Its high affinity and well-documented effects on histamine-mediated signaling pathways make it an ideal benchmark for evaluating the potential of novel H3R ligands.

This guide will delineate a head-to-head comparison of these two compounds, focusing on their binding affinity and functional activity at the human histamine H3 receptor.

Experimental Design and Rationale

The benchmarking strategy is designed to provide a multi-faceted evaluation of this compound's pharmacological properties relative to Clobenpropit. The experimental workflow is as follows:

G cluster_0 Compound Preparation cluster_1 Assay Development cluster_2 Experimental Evaluation cluster_3 Data Analysis Compound_A This compound Binding_Assay Radioligand Binding Assay (Competitive Binding) Compound_A->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Functional Activity) Compound_A->Functional_Assay Compound_B Clobenpropit Compound_B->Binding_Assay Compound_B->Functional_Assay Cell_Culture HEK-293 cells stably expressing human H3R Membrane_Prep Cell membrane preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay Membrane_Prep->Functional_Assay Ki_Determination Inhibition Constant (Ki) Calculation Binding_Assay->Ki_Determination EC50_Determination Potency (EC50) and Efficacy (Emax) Calculation Functional_Assay->EC50_Determination Comparison Comparative Analysis Ki_Determination->Comparison EC50_Determination->Comparison

Figure 1: Experimental workflow for benchmarking this compound against Clobenpropit.

The rationale for this experimental design is as follows:

  • Receptor Binding Affinity: A competitive radioligand binding assay will be employed to determine the affinity of each compound for the H3 receptor. This assay directly measures the ability of the test compounds to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of their binding potency (Ki).

  • Functional Activity: A [³⁵S]GTPγS binding assay will be conducted to assess the functional consequences of compound binding. This assay measures the activation of G proteins, the immediate downstream signaling event following GPCR activation. This will allow for the characterization of the compounds as agonists, antagonists, or inverse agonists.

Methodologies

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Clobenpropit for the human histamine H3 receptor.

Protocol:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human H3 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Nα-methylhistamine (a known H3R agonist).

  • Incubation: In a 96-well plate, cell membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]Nα-methylhistamine (e.g., 1 nM) and increasing concentrations of either this compound or Clobenpropit.

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM Clobenpropit).

  • Incubation Conditions: Incubate at 25°C for 60 minutes.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration-response curves are fitted using a non-linear regression model to determine the IC₅₀ values. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (potency and efficacy) of this compound and Clobenpropit at the human histamine H3 receptor.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, containing 1 µM GDP.

  • Radioligand: [³⁵S]GTPγS.

  • Incubation: Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) and increasing concentrations of the test compounds. To assess antagonist activity, incubations are performed in the presence of a fixed concentration of a known H3R agonist (e.g., histamine or R-(-)-α-methylhistamine).

  • Basal and Stimulated Binding: Basal binding is measured in the absence of any agonist, while stimulated binding is measured in the presence of a saturating concentration of an H3R agonist.

  • Incubation Conditions: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) values for agonists. For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC₅₀ is determined.

Expected Data and Interpretation

The data from these experiments will be summarized in the following tables:

Table 1: Comparative Binding Affinity at the Human H3 Receptor

CompoundKi (nM)
This compoundTBD
ClobenpropitTBD

A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Activity at the Human H3 Receptor

CompoundFunctional ModeEC₅₀/IC₅₀ (nM)Emax (%)
This compoundTBDTBDTBD
ClobenpropitAntagonist/Inverse AgonistTBDTBD

Functional mode will be determined as agonist, antagonist, or inverse agonist. For agonists, EC₅₀ and Emax will be reported. For antagonists, IC₅₀ will be reported.

Signaling Pathway Context

The histamine H3 receptor is a constitutively active GPCR that couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an autoreceptor, it inhibits histamine synthesis and release. As a heteroreceptor, it inhibits the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

G cluster_0 Presynaptic Neuron H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, Dopamine, Serotonin) cAMP->Neurotransmitter_Release Modulates Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Clobenpropit) Antagonist->H3R Blocks

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Imidazol-1-yl-ethyl)-piperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1-(2-Imidazol-1-yl-ethyl)-piperazine, a compound frequently utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its core chemical moieties—piperazine and imidazole—to establish a robust and scientifically grounded disposal protocol. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards.

The foundational principle of this guide is risk mitigation. Both piperazine and imidazole derivatives present a range of hazards that must be managed throughout the chemical's lifecycle, from handling and storage to final disposal. This document provides the procedural framework to address these challenges directly and effectively.

Hazard Assessment and Core Safety Principles

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling and disposal. Based on the toxicological profiles of its constituent parts, piperazine and imidazole, this compound should be treated as hazardous.

Key Potential Hazards:

  • Corrosivity: Piperazine and its derivatives are known to cause severe skin burns and eye damage.[1]

  • Sensitization: Both piperazine and imidazole compounds can cause allergic skin reactions, and in the case of piperazine, may lead to respiratory sensitization.[1]

  • Toxicity: These classes of compounds can be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Reproductive Toxicity: Some piperazine and imidazole compounds are suspected of damaging fertility or the unborn child.[1][3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination, with some derivatives being harmful to aquatic life.[2][4]

Given these potential risks, all waste containing this compound, including contaminated personal protective equipment (PPE), consumables, and cleaning materials, must be classified and handled as hazardous chemical waste.

Data Summary: Hazard Profile
Hazard TypeAssociated MoietyPrimary Mitigation Measures
Skin Corrosion/Burns Piperazine, ImidazoleUse of chemical-resistant gloves, lab coat, and handling within a fume hood.[3]
Serious Eye Damage Piperazine, ImidazoleUse of safety goggles or a face shield.[3]
Respiratory/Skin Sensitization PiperazineUse of appropriate respiratory protection and gloves to prevent sensitization.[1]
Acute Toxicity Piperazine, ImidazoleAvoid inhalation, ingestion, and skin contact through proper PPE and engineering controls.[1][2]
Environmental Toxicity Piperazine, ImidazoleDispose of as hazardous waste; prevent release to drains or the environment.[2][4]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is the first line of defense in preventing exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.

  • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, should be conducted in a certified chemical fume hood to minimize inhalation risk.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Carefully collect the absorbed material or spilled solid into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. It is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated hazardous waste container.[3] This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Avoid Mixing: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8]

  • Types of Waste:

    • Solid Waste: Unused or expired compound, contaminated weighing papers, gloves, and pipette tips should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not pour any amount down the drain.[5]

    • Sharps: Contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Step 2: Labeling of Hazardous Waste

Accurate and clear labeling is a strict regulatory requirement.

  • Content Identification: The container must be clearly labeled with the words "Hazardous Waste."

  • Chemical Name: The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas on the primary label.[4]

  • Hazard Identification: The label should include appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).[9]

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely pending collection by a licensed disposal contractor.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9][10][11]

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure and Segregated: The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[12]

Step 4: Final Disposal

The ultimate disposal of the hazardous waste must be handled by professionals.

  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[4]

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

  • Transportation: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.[4]

Workflow and Decision-Making Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (e.g., contaminated gloves, solids) FumeHood->SolidWaste LiquidWaste Liquid Waste (e.g., solutions) FumeHood->LiquidWaste SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer StoreSAA Store Sealed Container in Designated SAA SolidContainer->StoreSAA LiquidContainer->StoreSAA ArrangePickup Arrange for Pickup by Licensed Waste Contractor StoreSAA->ArrangePickup Incineration Transport to TSDF for High-Temperature Incineration ArrangePickup->Incineration SpillResponse action_node action_node Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Imidazol-1-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1-(2-Imidazol-1-yl-ethyl)-piperazine. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through our commitment to your safety and success. This document is structured to offer a comprehensive, in-depth technical guide, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Analysis: Understanding the Risks

Based on the known hazards of piperazine and substituted piperazines, this compound should be handled as a potentially hazardous compound with the following anticipated risks[1][2][3][4]:

  • Corrosivity : Piperazine and its derivatives are known to cause severe skin burns and eye damage[2][3][5].

  • Sensitization : There is a significant risk of allergic reactions, both through skin contact and inhalation, which can lead to dermatitis and asthma-like symptoms[2][4].

  • Toxicity : These compounds can be harmful if swallowed and toxic upon skin contact[3][5].

  • Irritation : Inhalation may lead to irritation of the respiratory tract[1][4].

The logical framework for determining the necessary personal protective equipment (PPE) is a direct response to these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations of the rationale behind each choice.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact, which can lead to corrosion, irritation, and sensitization. Always inspect gloves for integrity before use[1][6].
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect the eyes from splashes, dust, or vapors that could cause severe and irreversible damage[7]. A face shield is recommended when there is a significant risk of splashing.
Skin and Body Protection A lab coat, worn fully buttoned, with chemical-resistant sleeves if necessaryTo protect the skin and personal clothing from contamination. In cases of potential for significant exposure, a chemical-resistant apron or suit may be required[1].
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hoodTo minimize the inhalation of any dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the anticipated concentration and form of the chemical should be used[1][7][8].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Disposal_Plan cluster_waste_types Waste Segregation cluster_disposal_steps Disposal Actions cluster_final_disposal Final Disposal Start Waste Generated ContaminatedPPE Contaminated PPE (Gloves, etc.) Start->ContaminatedPPE ChemicalWaste Chemical Waste (Solutions, Residues) Start->ChemicalWaste EmptyContainers Empty Containers Start->EmptyContainers DesignatedBin Place in Designated Hazardous Waste Bin ContaminatedPPE->DesignatedBin HazardousWasteContainer Collect in Labeled Hazardous Waste Container ChemicalWaste->HazardousWasteContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainers->TripleRinse FollowGuidelines Follow Institutional and Regulatory Guidelines for Disposal DesignatedBin->FollowGuidelines HazardousWasteContainer->FollowGuidelines CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Rinsed Container Appropriately TripleRinse->DisposeContainer CollectRinsate->HazardousWasteContainer DisposeContainer->FollowGuidelines

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Imidazol-1-yl-ethyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Imidazol-1-yl-ethyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.